molecular formula C8H14 B1638546 5,5-Dimethyl-1,3-hexadiene CAS No. 36320-14-6

5,5-Dimethyl-1,3-hexadiene

Cat. No.: B1638546
CAS No.: 36320-14-6
M. Wt: 110.2 g/mol
InChI Key: YKCQGTKPNABNLF-VOTSOKGWSA-N
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Description

5,5-Dimethyl-1,3-hexadiene is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-5,5-dimethylhexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQGTKPNABNLF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36320-14-6, 59697-92-6
Record name (E)-1,3-Hexadiene, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-5,5-Dimethyl-1,3-hexadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

5,5-Dimethyl-1,3-hexadiene CAS 1515-79-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Probe for Steric Control in Cycloaddition Reactions

Executive Summary

5,5-Dimethyl-1,3-hexadiene (CAS 1515-79-3) represents a critical structural motif in physical organic chemistry, serving as a definitive model for evaluating steric effects in conjugated systems. Structurally equivalent to 1-(tert-butyl)-1,3-butadiene , this compound features a bulky tert-butyl group directly attached to the conjugated diene system. This steric bulk significantly perturbs the conformational equilibrium between s-cis and s-trans rotamers, making it an invaluable probe for studying the kinetics and regioselectivity of Diels-Alder reactions. This guide details the physicochemical profile, validated synthesis protocols, and experimental applications of this diene in drug discovery and mechanistic studies.

Part 1: Chemical & Physical Profile

The introduction of a quaternary carbon at the C5 position creates a unique electronic and steric environment. Unlike isoprene or piperylene, the tert-butyl group of this compound imposes severe van der Waals repulsion in the s-cis conformation, heavily biasing the population toward the unreactive s-trans state.

Table 1: Physicochemical Properties
PropertyValueMetric/Condition
CAS Number 1515-79-3Registry ID
IUPAC Name This compoundSystematic
Molecular Formula C₈H₁₄Mass: 110.20 g/mol
Boiling Point 115.7 °C@ 760 mmHg
Density 0.737 g/cm³@ 25 °C
Refractive Index

1.433
Optical
Flash Point 11.3 °CHighly Flammable
Solubility Immiscible in water; Soluble in Et₂O, DCM, THFLipophilic
Appearance Colorless liquidStandard state

Part 2: Synthesis & Production Protocols

While often generated in situ for specific studies, high-purity isolation requires a controlled Wittig olefination. This method avoids the thermodynamic equilibration issues associated with acid-catalyzed dehydration of alcohols.

Protocol: Wittig Olefination from Pivalaldehyde

This workflow utilizes the reaction between the ylide of allyltriphenylphosphonium bromide and pivalaldehyde (2,2-dimethylpropanal).

Reagents:

  • Allyltriphenylphosphonium bromide (1.0 eq)

  • Pivalaldehyde (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend allyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the phosphorane ylide. Stir for 1 hour at 0°C.

  • Addition: Cool the solution to -78°C to maximize stereocontrol (E-isomer preference). Add pivalaldehyde dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color will fade as the betaine intermediate collapses to the alkene and triphenylphosphine oxide.

  • Workup: Quench with saturated NH₄Cl. Extract with pentane (to facilitate solvent removal later). Wash organics with brine and dry over MgSO₄.

  • Purification: The product is volatile. Remove solvent via fractional distillation, not rotary evaporation, to prevent product loss. Purify the residue by distillation at ambient pressure (collecting fraction ~115°C).

Visualization: Synthesis Pathway

Synthesis Precursor1 Allyltriphenyl- phosphonium Bromide Ylide Allylic Ylide Intermediate Precursor1->Ylide Deprotonation Base n-BuLi (THF, 0°C) Base->Ylide Product 5,5-Dimethyl- 1,3-hexadiene Ylide->Product Wittig Reaction (-78°C to RT) Byproduct Ph3P=O Ylide->Byproduct Aldehyde Pivalaldehyde (t-BuCHO) Aldehyde->Product

Caption: Wittig synthesis pathway ensuring regioselective formation of the 1,3-diene system.

Part 3: Reactivity & Mechanistic Applications

The primary utility of this compound lies in its resistance to s-cis conformer formation. In a standard Diels-Alder reaction, the diene must adopt the s-cis geometry to overlap with the dienophile.

The Steric Lock Effect
  • s-trans (Stable): The bulky tert-butyl group is directed away from the C2-C3 bond, minimizing steric clash.

  • s-cis (Reactive): The tert-butyl group clashes severely with the hydrogen at C2 (or the C1 hydrogens), destabilizing this transition state.

Experimental Implication: This compound reacts 10²–10⁴ times slower than 1,3-butadiene depending on the dienophile. It is used to calculate "Steric Factors" in kinetic equations.

Protocol: Kinetic Assay (Diels-Alder)

Objective: Determine the rate constant (


) of cycloaddition with Maleic Anhydride.
  • Preparation: Prepare a 0.1 M solution of this compound in deuterated benzene (

    
    ).
    
  • Standard: Add an internal standard (e.g., mesitylene) for integration.

  • Initiation: Add 1.0 eq of Maleic Anhydride.

  • Monitoring: Transfer to an NMR tube. Monitor the disappearance of the vinyl proton signals:

    • Reactant: Multiplets at

      
       5.0–6.2 ppm.
      
    • Product: Shift to cycloalkene protons at

      
       5.6–5.9 ppm (ring double bond).
      
  • Data Analysis: Plot

    
     vs. time. The slope yields 
    
    
    
    .
Visualization: Conformational Gating

Conformation STrans s-trans Conformer (Thermodynamically Favored) SCis s-cis Conformer (Reactive Species) STrans->SCis K_eq << 1 (Steric Hindrance) SCis->STrans Fast Relaxation Transition Transition State (High Energy Barrier) SCis->Transition + Dienophile (Slow k_2) Product Cyclohexene Adduct Transition->Product Cyclization

Caption: The tert-butyl group creates a high energy barrier for s-cis formation, gating the reaction.

Part 4: Safety & Handling

  • Flammability: With a flash point of 11.3°C, this compound is a Class IB flammable liquid. Ground all equipment to prevent static discharge.

  • Peroxide Formation: Like all dienes, it is susceptible to autoxidation. Store under an inert atmosphere (Argon/Nitrogen) and inhibit with BHT (2,6-di-tert-butyl-4-methylphenol) if storing for extended periods.

  • Polymerization: Although sterically hindered, thermal polymerization can occur. Store refrigerated (< 4°C).

References

  • General Wittig Protocol: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270. Link

  • Steric Effects in Dienes: Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Butadienes." Journal of the American Chemical Society, 1989 , 111, 1919. Link

  • Physical Properties Data: NIST Chemistry WebBook, SRD 69. "this compound."[2][3][4][5][6][7] Link

  • Diels-Alder Kinetics: Sauer, J. "Diels-Alder Reactions II: The Reaction Mechanism." Angewandte Chemie International Edition, 1967 , 6, 16. Link

Sources

acyclic gem-dimethyl substituted 1,3-dienes structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics & Synthetic Utility of Acyclic Gem-Dimethyl 1,3-Dienes Subtitle: A Technical Guide for Chemical Synthesis and Drug Discovery Applications

Part 1: Executive Summary

The incorporation of the gem-dimethyl moiety (two methyl groups on a single carbon) into acyclic 1,3-dienes fundamentally alters their thermodynamic stability, conformational equilibrium, and reactivity profiles. For researchers in drug development and materials science, these substrates offer a unique leverage point:

  • Conformational Locking: The "Thorpe-Ingold Effect" (gem-dimethyl effect) restricts bond rotation, often pre-organizing the diene for cycloaddition or increasing the metabolic stability of the resulting scaffold.

  • Electronic Activation: The inductive effect (+I) of the methyl groups raises the HOMO energy, potentially accelerating reactions with electron-deficient dienophiles (Normal Electron Demand Diels-Alder), provided steric hindrance is managed.

  • Metabolic Blocking: In medicinal chemistry, gem-dimethyl groups are frequently employed to block metabolic "hot spots" (e.g., allylic oxidation), extending the half-life of diene-derived pharmacophores.

This guide details the structural physics, validated synthetic protocols, and reactivity logic of these critical intermediates.

Part 2: Structural Characteristics & Conformational Analysis

The reactivity of 1,3-dienes is governed by the equilibrium between the s-trans (zigzag) and s-cis (U-shaped) conformers. Only the s-cis conformer is reactive in [4+2] cycloadditions.[1]

The Gem-Dimethyl Impact
Parameter1,3-Butadiene (Reference)2,3-Dimethyl-1,3-butadiene1,1-Dimethyl-1,3-butadiene
Preferred Conformation s-trans (ΔG ≈ -2.8 kcal/mol)s-cis population increasess-trans strongly favored
Steric Driver Minimal H-H repulsionMethyl-Methyl clash destabilizes s-transTerminal Methyls clash with C3-H in s-cis
Diels-Alder Rate (Rel) 1.0~27.0 (Pre-organized)< 0.1 (Sterically hindered)
HOMO Energy -9.03 eV-8.76 eV (More Nucleophilic)-8.85 eV

Key Insight:

  • Internal Substitution (C2/C3): Destabilizes the s-trans form due to steric clash between the C2-Me and C3-Me, forcing the molecule into the reactive s-cis geometry.[1] This makes 2,3-dimethyl-1,3-butadiene an aggressive diene.

  • Terminal Substitution (C1/C4): The gem-dimethyl group at the terminal position (1,1-dimethyl) creates severe steric repulsion with the internal hydrogen at C3 when in the s-cis conformation. Consequently, these dienes exist almost exclusively in the s-trans form and are sluggish in Diels-Alder reactions unless forced by high pressure or Lewis acid catalysis.

Part 3: Validated Synthetic Methodologies

Two primary routes are recommended based on the required substitution pattern: Wittig Olefination for terminal gem-dimethylation and Acid-Catalyzed Dehydration for internal substitution.

Protocol A: Wittig Synthesis of 4-Methyl-1,3-pentadiene (1,1-Dimethyl-1,3-butadiene)

This protocol utilizes the Wittig reaction to install the terminal methylene group onto a prenyl backbone. It is preferred for its regiochemical fidelity.

Reaction Scheme: Prenyl Aldehyde + Methyltriphenylphosphonium Bromide + Base → 4-Methyl-1,3-pentadiene

Reagents:

  • Methyltriphenylphosphonium bromide ($ \text{Ph}_3\text{PCH}_3^+\text{Br}^- $)

  • Potassium tert-butoxide ($ \text{KO}t\text{Bu}

    
     \text{NaH} $)
    
  • 3-Methyl-2-butenal (Prenyl aldehyde)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Ylide Formation:

    • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with Methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.5 M) .

    • Cool to 0°C in an ice bath.

    • Add

      
       (1.2 equiv)  portion-wise over 15 minutes. The solution will turn bright yellow, indicating ylide formation.
      
    • Stir at 0°C for 45 minutes.

  • Carbonyl Addition:

    • Add 3-Methyl-2-butenal (1.0 equiv) dropwise via syringe over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. (Monitor by TLC; stain with

      
      ).
      
  • Workup & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract the aqueous layer with Pentane (

      
      ). Note: Pentane is used due to the high volatility of the diene product (bp ~76°C).
      
    • Wash combined organics with brine and dry over anhydrous

      
      .
      
    • Critical Step: Carefully concentrate the solution using a fractionating column (Vigreux) at atmospheric pressure. Do not use a rotary evaporator with high vacuum, or you will lose the product.

    • Distill the residue to collect 4-methyl-1,3-pentadiene (bp 76-77°C).

Yield: Typically 65-75%.

Visualizing the Synthetic Logic

WittigSynthesis Start Methyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide (Ph3P=CH2) Start->Ylide Deprotonation (0°C, THF) Base Base (KOtBu) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Aldehyde 3-Methyl-2-butenal (Prenyl Aldehyde) Aldehyde->Intermediate Product 4-Methyl-1,3-pentadiene (Target Diene) Intermediate->Product Syn-Elimination Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the Wittig synthesis of acyclic gem-dimethyl dienes. The formation of the oxaphosphetane intermediate and subsequent elimination is the driving force.

Part 4: Reactivity Profile & Applications

Diels-Alder Cycloaddition

The gem-dimethyl group dictates the Regioselectivity of the reaction. According to Frontier Molecular Orbital (FMO) theory, the gem-dimethyl group acts as an electron-donating group (EDG), increasing the coefficient of the HOMO at the terminus of the diene system.

  • Substrate: 4-Methyl-1,3-pentadiene (1,1-dimethyl).

  • Electronic Effect: The C1-gem-dimethyls push electron density, making C4 the most nucleophilic site (highest HOMO coefficient).

  • Reaction with Methyl Acrylate (EWG):

    • Major Product: "Para" isomer (1,4-substitution pattern).

    • Mechanism: The most nucleophilic carbon of the diene (C4) attacks the most electrophilic carbon of the dienophile (β-carbon).

Experimental Note: Due to the steric hindrance at C1 described in Part 2, these reactions often require Lewis Acid Catalysis (e.g.,


 or 

) to lower the LUMO of the dienophile and facilitate the reaction at lower temperatures, preventing polymerization.
Polymerization (Materials Science)

Anionic polymerization of gem-dimethyl dienes yields "poly(terpenes)" with unique thermal properties.

  • 1,4-Addition: Yields a polymer with a double bond in the backbone. The gem-dimethyl group stiffens the chain, raising the Glass Transition Temperature (

    
    ) compared to polybutadiene.
    
  • 3,4-Addition: Yields a polymer with pendant isobutenyl groups.

Decision Logic for Reactivity

ReactivityLogic Diene Gem-Dimethyl 1,3-Diene Pos Substitution Position? Diene->Pos Internal 2,3-Dimethyl (Internal) Pos->Internal C2/C3 Terminal 1,1-Dimethyl (Terminal) Pos->Terminal C1/C4 Conf_Int s-cis Favored (Steric Clash in s-trans) Internal->Conf_Int Conf_Term s-trans Favored (Steric Clash in s-cis) Terminal->Conf_Term DA_Fast Rapid Diels-Alder (No Catalyst Needed) Conf_Int->DA_Fast DA_Slow Slow Diels-Alder (Requires Lewis Acid/High P) Conf_Term->DA_Slow Poly Polymerization (Anionic/Radical) DA_Slow->Poly Competing Pathway

Figure 2: Reactivity flowchart distinguishing between internal and terminal gem-dimethyl substitution effects on Diels-Alder kinetics.

References

  • Diels-Alder Reactivity & FMO Theory

    • Title: "The Diels-Alder Reaction: A Theoretical and Computational Investig
    • Source: Master Organic Chemistry / Wikipedia (General Consensus).
    • URL:[Link][2]

  • Wittig Reaction Mechanism

    • Title: "Wittig Reaction - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Gem-Dimethyl Effect (Thorpe-Ingold)

    • Title: "The gem-Dimethyl Effect Revisited."
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link] (Note: DOI link to seminal Bach/Dmitrenko work).

  • Synthesis of 2,3-Dimethyl-1,3-butadiene

    • Title: "2,3-Dimethyl-1,3-butadiene [Organic Syntheses Procedure]."
    • Source: Organic Syntheses, Coll.[4] Vol. 3, p.312 (1955).

    • URL:[Link]

  • s-cis vs s-trans Conformations

    • Title: "s-cis and s-trans Conformations of Dienes."[1][5][6][7][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

5,5-dimethyl-1,3-hexadiene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Control in Conjugated Systems: A Technical Monograph on 5,5-Dimethyl-1,3-hexadiene Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary: The Steric Probe

This compound (CAS: 1515-79-3) represents a pivotal model system in physical organic chemistry. Distinguished by a bulky tert-butyl group directly conjugated to a diene backbone, this molecule serves as a definitive probe for investigating steric inhibition of resonance and conformational locking in conjugated systems.

For researchers in drug development and materials science, this compound is not merely a reagent but a "stress test" for catalytic cycles. Its resistance to s-cis conformation adoption makes it an invaluable negative control in Diels-Alder kinetics studies and a selective monomer in coordination polymerization, where it challenges the spatial tolerance of active sites.

Nomenclature & Structural Analysis

The IUPAC name 5,5-dimethylhexa-1,3-diene describes a six-carbon chain with two double bonds and a quaternary carbon at position 5. In common parlance, it is frequently referred to as (E)-1-tert-butyl-1,3-butadiene , highlighting the steric bulk that dominates its reactivity profile.

Structural Connectivity

G Figure 1: Connectivity and Steric Anchoring in this compound t_butyl tert-Butyl Group (Steric Anchor) c4 C4 t_butyl->c4 Single Bond (Rotational Barrier) c3 C3 c4->c3 Double Bond (E-isomer favored) c2 C2 c3->c2 Single Bond (s-trans favored) c1 C1 (Terminal) c2->c1 Double Bond

Conformational Dynamics: Unlike 1,3-butadiene, which exists in rapid equilibrium between s-trans and s-cis conformers, this compound is conformationally biased. The massive tert-butyl group at C4 creates severe non-bonded interactions with the C1 protons if the molecule attempts to adopt the s-cis geometry required for cycloaddition. This "conformational locking" into the s-trans state is the defining feature of its reactivity.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and isolation.

PropertyValueNotes
CAS Number 1515-79-3Definitive identifier
Molecular Formula C₈H₁₄MW: 110.20 g/mol
Boiling Point 106 – 108 °CAt 760 mmHg (Standard pressure)
Density 0.737 g/cm³At 25 °C
Refractive Index (

)
1.433Indicative of conjugation
Flash Point ~11 °CHighly Flammable
LogP (Octanol/Water) ~3.2Highly lipophilic
Solubility Immiscible in waterSoluble in Et₂O, THF, DCM, Hexanes

Synthetic Methodology

While various routes exist, the Grignard Addition-Dehydration Protocol offers the highest reliability for laboratory-scale synthesis (10–50g), avoiding the purification complexities often associated with Wittig reactions of bulky ylides.

Protocol: Dehydrative Synthesis from Crotonaldehyde

Reaction Logic:

  • Nucleophilic Addition: tert-Butylmagnesium chloride adds to crotonaldehyde to form a secondary allylic alcohol.

  • Acid-Catalyzed Dehydration: The alcohol is dehydrated. The bulky tert-butyl group directs the elimination to form the conjugated diene (thermodynamic product) rather than the isolated diene.

Synthesis Figure 2: Grignard-Dehydration Synthesis Workflow start Start: Crotonaldehyde (Predominantly E-isomer) inter Intermediate: 6,6-dimethyl-4-hepten-3-ol (Allylic Alcohol) start->inter 1. Addition reagent Reagent: t-BuMgCl (2.0 eq) in dry THF, -78°C reagent->inter product Product: This compound (Distillation) inter->product 2. Dehydration (-H2O) catalyst Catalyst: p-TsOH (cat.) Benzene/Toluene, Reflux catalyst->product

Step-by-Step Procedure:

  • Reagent Preparation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (Ar or N₂).

  • Grignard Addition:

    • Charge flask with tert-butylmagnesium chloride (1.0 M in THF, 1.2 eq). Cool to 0°C.

    • Add trans-crotonaldehyde (1.0 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent 1,4-addition side products.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with diethyl ether (3x). Dry organics over MgSO₄ and concentrate in vacuo to yield the crude alcohol (6,6-dimethyl-4-hepten-3-ol).

  • Dehydration:

    • Dissolve crude alcohol in toluene. Add p-toluenesulfonic acid (p-TsOH, 1 mol%).

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Critical Step: Monitor by TLC/GC. Stop immediately upon consumption of alcohol to prevent polymerization.

  • Purification:

    • Wash the organic layer with NaHCO₃ (aq) to remove acid.

    • Distill the organic layer at atmospheric pressure. Collect the fraction boiling at 105–108°C.

Reactivity & Applications

The Diels-Alder "Stress Test"

This compound is a kinetic outlier in cycloaddition chemistry.

  • Mechanism: To react with a dienophile (e.g., maleic anhydride), a diene must adopt the s-cis conformation.[1][2]

  • Steric Penalty: In the s-cis form, the tert-butyl group clashes with the C1 hydrogen (or C1 substituents). This destabilizes the transition state, raising the activation energy (

    
    ).
    
  • Result: Reaction rates are orders of magnitude lower than isoprene. Successful cycloaddition often requires high pressure (10–15 kbar) or Lewis acid catalysis (e.g., AlCl₃, Et₂AlCl).

Reactivity Figure 3: Conformational Gating of Reactivity s_trans s-trans Conformer (Stable, >95%) s_cis s-cis Conformer (High Energy) s_trans->s_cis Steric Barrier (t-Bu clash) product Cycloadduct (Low Yield) s_cis->product + Dienophile

Polymerization
  • Anionic Polymerization: The bulky group directs 1,4-addition with high regioselectivity but slows propagation rates.

  • Cationic Polymerization: Prone to rearrangements; the tert-butyl group stabilizes carbocation intermediates, often leading to chain transfer rather than propagation.

Spectroscopic Identification

Validating the structure requires distinguishing it from its isomers (e.g., 2-ethyl-1,3-butadiene).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.05 (s, 9H): tert-Butyl group (Diagnostic singlet).

    • δ 4.9–5.1 (m, 2H): Terminal vinyl protons (

      
      ).
      
    • δ 5.6–6.2 (m, 3H): Internal alkene protons. Look for the large coupling constant (

      
       Hz) indicating trans geometry at the C3-C4 bond.
      
  • IR Spectroscopy:

    • 1600–1650 cm⁻¹: C=C stretching (Conjugated doublet).

    • 2960 cm⁻¹: Strong C-H stretch (methyls).

Safety & Handling

  • Flammability: With a flash point of ~11°C, this compound is a Class IB flammable liquid. Ground all glassware.

  • Peroxide Formation: Like all dienes, it can form explosive peroxides upon exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation.

    • Storage: Store under Argon at 4°C with a radical inhibitor (e.g., BHT, 100 ppm).

References

  • NIST Chemistry WebBook. "this compound - Thermochemical Data." National Institute of Standards and Technology. Link

  • Cheméo. "Chemical Properties of this compound."[3] Link

  • PubChem. "Compound Summary: this compound."[4] National Center for Biotechnology Information. Link

  • Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Dienes." Journal of Organic Chemistry. (Discusses steric barriers in bulky dienes).
  • Backer, H. J. "Synthesis of tert-butyl-butadienes." Recueil des Travaux Chimiques des Pays-Bas.

Sources

Sterically Hindered Conjugated Dienes: A Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sterically Hindered Conjugated Dienes: Synthesis, Structural Dynamics, and Pharmaceutical Applications Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

Conjugated dienes are fundamental building blocks in organic synthesis, serving as the diene component in Diels-Alder cycloadditions and as core motifs in natural products (e.g., retinoids, terpenes). However, the introduction of bulky substituents onto the diene skeleton drastically alters its physicochemical properties. Steric hindrance disrupts the essential orbital alignment required for conjugation, forcing the molecule into non-planar conformations.

This guide provides a technical analysis of sterically hindered conjugated dienes, focusing on the "steric inhibition of resonance," synthetic strategies to overcome these barriers, and their specific utility in drug development where rigidified conformations dictate biological efficacy.

Structural Dynamics & Conformational Analysis

The reactivity of a conjugated diene is governed by the equilibrium between its s-cis and s-trans conformers. For a standard Diels-Alder reaction, the diene must adopt the s-cis geometry to allow concerted overlap with the dienophile.[1][2]

The Steric "Lock" Mechanism

In unhindered dienes like 1,3-butadiene, the s-trans conformer is thermodynamically favored (~2.3-3.0 kcal/mol lower in energy) but the barrier to rotation is low (~6 kcal/mol), allowing rapid equilibration.

In sterically hindered dienes (e.g., 2,3-di-tert-butyl-1,3-butadiene), bulky substituents create severe non-bonded interactions (A(1,3) strain).

  • s-cis Conformation: Destabilized by repulsion between the internal substituents and the terminal hydrogens (or other groups).

  • s-trans Conformation: Often destabilized by interactions between the bulky groups themselves.

  • The Orthogonal Outcome: Extreme hindrance (e.g., tert-butyl groups at C2 and C3) forces the two double bonds to twist ~90° relative to each other. This breaks conjugation, rendering the molecule chemically distinct: it behaves as two isolated alkenes and is inert to Diels-Alder cycloaddition.

Visualization: Energy Landscape of Hindered Dienes

The following diagram illustrates the energy profile difference between a standard diene and a sterically hindered variant.

DieneConformation cluster_standard Standard Diene (1,3-Butadiene) cluster_hindered Hindered Diene (2,3-di-t-butyl) s_trans s-trans Conformer (Global Minimum for Unhindered) ts Transition State (Rotation) s_trans->ts Low Barrier s_cis s-cis Conformer (Reactive Species) ts->s_cis Equilibrium ortho Orthogonal State (Global Min for 2,3-di-t-butyl) ortho->s_cis Prohibitive Energy Cost inert Inert to Diels-Alder ortho->inert Steric Inhibition of Resonance

Figure 1: Comparative conformational energy landscape. Note that for highly hindered systems, the reactive s-cis form is energetically inaccessible.

Synthetic Methodologies for Hindered Systems[3][4]

Synthesizing sterically congested dienes requires overcoming the very repulsion that makes them interesting. Traditional elimination reactions often fail due to competing rearrangements or polymerization.

Modern Strategy: Palladium-Catalyzed Cross-Coupling

The most robust method for assembling tetrasubstituted or hindered dienes is the Negishi or Suzuki-Miyaura coupling. The key is using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) that facilitate the reductive elimination step, which is often the rate-determining step in crowded systems.

Experimental Protocol: Synthesis of a Hindered 2,3-Diaryl-1,3-Diene

Objective: Synthesis of 2,3-bis(2,6-dimethylphenyl)-1,3-butadiene via Negishi Coupling. Rationale: The 2,6-dimethylphenyl groups provide significant steric bulk, mimicking the "orthogonal" behavior while allowing for aryl-aryl interactions.

Reagents:

  • Substrate A: 2-bromo-3-(2,6-dimethylphenyl)prop-1-ene (Vinyl bromide precursor)

  • Substrate B: (1-(2,6-dimethylphenyl)vinyl)zinc chloride (Organozinc reagent prepared in situ)

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Pre-formation:

    • In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk flask with Pd(dba)₂ (11.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

    • Add 2 mL of anhydrous THF and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active L₂Pd(0) formation.

  • Organozinc Preparation (In Situ):

    • In a separate flask, generate the vinyl zinc reagent by treating the corresponding vinyl bromide (1.0 mmol) with t-BuLi (2.0 equiv) at -78°C, followed by transmetallation with ZnCl₂ (1.2 equiv) in THF. Warm to 0°C to ensure formation.

  • Coupling Reaction:

    • Transfer the organozinc solution via cannula into the catalyst solution.

    • Add the second vinyl bromide coupling partner (1.0 mmol) dropwise.

    • Heat the reaction mixture to 60°C for 12 hours. The bulky SPhos ligand protects the Pd center and facilitates the coupling of the two hindered carbons.

  • Workup & Purification:

    • Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x).

    • Dry organics over MgSO₄ and concentrate.

    • Critical Step: Purify via flash chromatography on neutral alumina (silica may cause isomerization or decomposition of electron-rich dienes). Elute with Hexanes.

Data Interpretation:

  • ¹H NMR: Look for the absence of vinyl protons characteristic of the starting material. The terminal methylene protons of the product typically appear as two singlets (or narrow doublets) around 5.0–5.5 ppm.

  • UV-Vis: Expect a hypsochromic shift (blue shift) compared to a planar diene. If the rings are orthogonal, the

    
     will resemble that of styrene rather than a conjugated system.
    

Reactivity Profile & Selectivity

The Diels-Alder "No-Go" Rule

As established, 2,3-di-tert-butyl-1,3-butadiene is inert to maleic anhydride even at elevated temperatures. This serves as a negative control in reactivity studies.

  • Mechanistic Insight: The transition state requires the termini (C1 and C4) to approach the dienophile within bonding distance (~2.2 Å). The steric bulk at C2/C3 prevents the backbone from bending into the necessary s-cis arc without incurring massive van der Waals penalties.

Atropisomerism and Axial Chirality

When substituents are large enough to restrict rotation around the C2-C3 bond, the diene can exist as separable enantiomers (atropisomers).

  • Relevance: In drug discovery, controlling this axial chirality is vital. If the rotation barrier (

    
    ) is > 20 kcal/mol, the isomers are separable at room temperature.
    
  • Application: These chiral dienes serve as ligands in asymmetric catalysis or as cores in "molecular motors."

Applications in Drug Development[5][6][7][8][9]

Steric control over diene geometry is not just a synthetic curiosity; it is a mechanism of action in pharmacology.

Retinoids and Vision

The visual cycle relies on the photo-isomerization of 11-cis-retinal to all-trans-retinal .

  • Mechanism: The polyene chain is a series of conjugated dienes. The "hindrance" here is the protein pocket of Opsin, which forces the chromophore into a specific twist.

  • Drug Design: Synthetic retinoids (e.g., Isotretinoin) utilize specific geometric isomers to target nuclear receptors (RAR/RXR). Steric bulk (e.g., methyl groups on the polyene chain) is tuned to lock the molecule in a bioactive conformation, preventing metabolic degradation.

Atropisomeric Drugs

While not always simple dienes, the principle of restricted rotation in conjugated systems underpins the stability of atropisomeric drugs like Sotorasib (KRAS G12C inhibitor).

  • Connection: Sotorasib possesses a biaryl axis with restricted rotation. The synthetic principles used to make hindered dienes (atroposelective cross-coupling) are directly applicable to synthesizing these drug scaffolds.

Quantitative Comparison of Diene Reactivity
Diene SubstrateSubstituents (C2, C3)Preferred ConformationDiels-Alder Reactivity (vs Maleic Anhydride)Key Factor
1,3-Butadiene H, Hs-trans (equilibrating)High (

)
Low barrier to s-cis
Isoprene Me, Hs-transHighElectronic activation (+I effect)
(Z)-1,3-Pentadiene H, H (C1 subst)s-transLowTerminal steric clash in s-cis
2,3-Di-tert-butyl t-Bu, t-BuOrthogonal Inert Steric Inhibition of Resonance
Cyclopentadiene -CH2- (Bridged)Locked s-cis Extremely HighPre-organized geometry

References

  • Synthesis of Hindered Dienes: Negishi, E., et al. "Double Metal Catalyzed Cross-Coupling." Journal of the American Chemical Society, 1978.

  • Conformational Analysis: Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Butadiene." Journal of the American Chemical Society, 1979.

  • Steric Inhibition of Resonance: Goerigk, L., et al. "The Orthogonal Conformation of 2,3-Di-tert-butyl-1,3-butadiene." Angewandte Chemie Int. Ed., 2010.

  • Diels-Alder Reactivity: Sauer, J. "Diels-Alder Reactions Part I: New Preparative Aspects." Angewandte Chemie Int. Ed., 1966.

  • Atropisomerism in Drugs: LaPlante, S. R., et al. "Atropisomerism in Drug Discovery."[3] Journal of Medicinal Chemistry, 2011.

  • Retinoid Chemistry: Wald, G. "The Molecular Basis of Visual Excitation." Nature, 1968.

Sources

Physicochemical Profiling and Synthetic Utility of 5,5-Dimethylhexa-1,3-diene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 5,5-dimethylhexa-1,3-diene . This document is structured to serve researchers requiring precise data on steric hindrance models, conjugated diene photochemistry, and organic synthesis.

Technical Whitepaper | v1.0

Executive Summary: The Steric Probe

5,5-dimethylhexa-1,3-diene (CAS: 1515-79-3 for the E-isomer) is a conjugated diene characterized by a terminal tert-butyl group attached to the


-system. Unlike isoprene or 1,3-butadiene, this molecule exhibits profound steric hindrance at the C4 position.

In drug development and mechanistic organic chemistry, this compound serves as a critical "negative control" or steric probe . Its bulky tert-butyl group forces the molecule into specific conformations (favoring s-trans over s-cis), often inhibiting reactions that require planar transition states, such as the Diels-Alder cycloaddition. Understanding its properties allows researchers to calibrate steric parameters in reaction kinetics and catalyst design.

Thermodynamic & Physical Constants

The following data represents the consolidated physicochemical profile for the E-isomer, the most thermodynamically stable and commonly studied form.

PropertyValue / RangeCondition / Note
Molecular Formula

Unsaturation Degree = 2
Molecular Weight 110.20 g/mol
Boiling Point 115.7 °C@ 760 mmHg (Standard Atm)
Density 0.737 g/cm³@ 20 °C
Refractive Index (

)
1.433@ 20 °C
Flash Point 11.3 °CHighly Flammable
LogP (Predicted) ~3.4Lipophilic
Solubility Immiscible in waterSoluble in

,

, THF
Appearance Colorless liquidVolatile oil

Spectroscopic Signature

Accurate identification of 5,5-dimethylhexa-1,3-diene relies on the distinct integration of the tert-butyl singlet against the complex vinylic region.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 300 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.05 - 1.09 Singlet (s)9H

The tert-butyl "anchor" group.
4.95 - 5.15 Multiplet (m)2H

(C1)
Terminal methylene protons.
5.65 Doublet (d)1H

(C4)

Hz indicates E-geometry.
5.90 - 6.40 Multiplet (m)2H

(C2, C3)
Internal vinyl protons; complex coupling.
Infrared Spectroscopy (IR)
  • 2960 cm⁻¹: Strong C-H stretching (methyl groups of t-butyl).

  • 1650 cm⁻¹: C=C stretching (conjugated diene doublet).

  • 1605 cm⁻¹: Conjugation band.

  • 980 cm⁻¹: C-H out-of-plane bending (trans-alkene).

Synthetic Protocol: Wittig Olefination

The most reliable method for synthesizing high-purity 5,5-dimethylhexa-1,3-diene is the Wittig reaction between pivalaldehyde (trimethylacetaldehyde) and the allyltriphenylphosphonium ylide. This route prevents the skeletal rearrangements common in acid-catalyzed dehydrations of neopentyl-type alcohols.

Reaction Logic

The reaction couples a steric bulk aldehyde with a reactive ylide. The choice of base is critical; strong bases like


-BuLi or NaHMDS are required to generate the unstabilized ylide.
Experimental Workflow

Reagents:

  • Allyltriphenylphosphonium bromide (1.0 equiv)

  • Pivalaldehyde (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Dry THF (Solvent)[1]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried Schlenk flask under Argon, suspend allyltriphenylphosphonium bromide in dry THF. Cool to 0°C.[1]

  • Deprotonation: Add

    
    -BuLi dropwise. The solution will turn deep orange/red, indicating the formation of the phosphorane ylide. Stir for 1 hour at 0°C.
    
  • Addition: Cool the mixture to -78°C to maximize stereoselectivity (though E/Z mixtures are common with unstabilized ylides). Add pivalaldehyde dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color will fade as the betaine intermediate collapses to triphenylphosphine oxide (

    
    ) and the alkene.
    
  • Workup: Quench with saturated

    
    . Extract with pentane (to avoid losing the volatile product). Wash with water and brine.
    
  • Purification: Dry over

    
    . Concentrate carefully (do not use high vacuum due to volatility). Purify via distillation or flash chromatography (Pentane eluent).
    
Process Visualization

WittigSynthesis Reagents Allyl-PPh3 Br + Pivalaldehyde Base n-BuLi (Base) (-78°C to 0°C) Reagents->Base Deprotonation Intermediate Betaine / Oxaphosphetane Base->Intermediate Nucleophilic Attack Elimination Elimination of Ph3P=O Intermediate->Elimination Warming to RT Product 5,5-Dimethylhexa-1,3-diene (Crude) Elimination->Product Formation Purification Distillation / Pentane Column Product->Purification Isolation

Figure 1: Step-wise synthetic pathway for the Wittig olefination of pivalaldehyde.

Reactivity Profile & Applications

The steric bulk of the tert-butyl group at C4 drastically alters the reactivity landscape compared to linear dienes.

The "Diels-Alder Silent" Diene

5,5-dimethylhexa-1,3-diene is frequently cited in mechanistic literature as an unreactive diene in Diels-Alder cycloadditions.

  • Mechanism of Inhibition: For a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation.

  • Steric Clash: In the s-cis form, the bulky tert-butyl group experiences severe steric repulsion with the hydrogen at C1 (or substituents at C2). This energetic penalty locks the molecule predominantly in the s-trans conformation, rendering it inert to dienophiles like maleic anhydride under standard conditions.

  • Utility: It is used to prove that a reaction proceeds via a concerted [4+2] mechanism; if a catalyst works on butadiene but fails on this compound, steric demand is confirmed.

Photochemical Isomerization

Under UV irradiation, the compound undergoes E-Z isomerization and electrocyclic ring closure.

  • Pathway: Excitation

    
     Singlet State 
    
    
    
    Cyclobutene formation (minor) or Isomerization.
  • It serves as a model for studying the "free rotor" effect where bulky groups dampen vibrational relaxation pathways.

Reactivity Flowchart

Reactivity Diene 5,5-Dimethylhexa-1,3-diene (s-trans dominant) DA_Condition Diels-Alder Conditions (Maleic Anhydride, Heat) Diene->DA_Condition Attempted [4+2] UV_Condition UV Irradiation (hv) Diene->UV_Condition Excitation DA_Result NO REACTION (Steric Inhibition of s-cis) DA_Condition->DA_Result Steric Block Photo_Result E/Z Isomerization & Cyclobutene formation UV_Condition->Photo_Result Electrocyclic

Figure 2: Comparative reactivity profile demonstrating steric inhibition of cycloaddition.

Handling and Safety

  • Flammability: With a flash point of 11.3°C, this compound is a Class IB flammable liquid. Ground all glassware.

  • Peroxide Formation: Like all conjugated dienes, it can form explosive peroxides upon exposure to air. Store under an inert atmosphere (Argon/Nitrogen) and inhibit with BHT (butylated hydroxytoluene) if stored for long periods.

  • Volatility: Use chilled condensers during synthesis and workup to prevent product loss.

References

  • PubChem. (n.d.). (3Z)-5,5-dimethylhexa-1,3-diene | C8H14. National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025). (E)-5,5-DIMETHYLHEXA-1,3-DIENE Physical Properties. Retrieved from [Link]

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. (Reference for steric inhibition of dienes).
  • Dauben, W. G., et al. (1960). The preparation of conjugated dienes. Journal of the American Chemical Society.
  • Squillacote, M. E., et al. (1980). Conformational Equilibrium of 1,3-Dienes. Journal of the American Chemical Society. (Mechanistic insight into s-cis/s-trans energetics).

Sources

Advanced Technical Guide: Electron-Rich Dienes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

In the landscape of drug discovery, speed and stereochemical precision are paramount.[1] Electron-rich dienes—specifically silyloxydienes—are not merely reagents; they are kinetic accelerators that lower the activation energy of [4+2] cycloadditions. By elevating the Highest Occupied Molecular Orbital (HOMO) energy, these dienes facilitate rapid reactions with electron-deficient dienophiles (Normal Electron Demand Diels-Alder, NEDDA) and unique Hetero-Diels-Alder (HDA) pathways.[1]

This guide moves beyond textbook theory to the practical application of the "Big Three": Danishefsky’s Diene , Rawal’s Diene , and Brassard’s Diene .[1][2] We focus on their synthesis, stability profiles, and deployment in total synthesis.

Theoretical Framework: Orbital Control & Reactivity

The utility of these dienes is grounded in Frontier Molecular Orbital (FMO) theory.[1] The introduction of electron-donating groups (EDGs) such as alkoxy (-OR), silyloxy (-OSiR3), and amino (-NR2) groups onto the butadiene backbone significantly raises the HOMO coefficient at the terminal carbons.[1]

The Hierarchy of Reactivity

The reactivity correlates directly with the nucleophilicity of the substituents.[1]

Diene TypeStructureSubstituentsHOMO EnergyReactivity ProfileStability
Danishefsky’s 1-methoxy-3-trimethylsilyloxy-1,3-butadieneC1-OMe, C3-OTMSHighModerate.[1] Requires Lewis Acid (LA) for weak dienophiles.[1]Good (Store at -20°C)
Brassard’s 1,3-dimethoxy-1-trimethylsilyloxy-1,3-butadieneC1-OMe, C3-OMe, C1-OTMSHigherHigh.[1] Excellent for synthesizing lactones/isocoumarins.[1]Moderate (Hydrolysis prone)
Rawal’s 1-dimethylamino-3-trimethylsilyloxy-1,3-butadieneC1-NMe2, C3-OTMSHighestExtreme.[1] Reacts thermally with unactivated aldehydes.[1]Low (Moisture sensitive)
Visualization: FMO Interaction Logic

The following diagram illustrates the dominant orbital interaction in Normal Electron Demand Diels-Alder (NEDDA) reactions using these dienes.

FMO_Interaction cluster_diene Electron-Rich Diene (Nucleophile) cluster_dienophile Electron-Poor Dienophile (Electrophile) HOMO_Diene HOMO (High Energy) Large coeff. at C4 LUMO_Dienophile LUMO (Low Energy) Large coeff. at u03b2-carbon HOMO_Diene->LUMO_Dienophile Dominant Interaction (Small u0394E) Result Regioselective Adduct (Ortho/Para Rule) LUMO_Dienophile->Result

Caption: Kinetic control is dictated by the narrow energy gap between the Diene HOMO and Dienophile LUMO.

Strategic Reagents: Synthesis & Protocols

Danishefsky’s Diene (The Workhorse)

Why use it: It balances reactivity with handling ease.[1] It is the gold standard for constructing dihydropyranones via Hetero-Diels-Alder (HDA) reactions with aldehydes.

Protocol 1: Synthesis of Danishefsky’s Diene

Based on J. Am. Chem. Soc. 1974, 96, 7807.[1][3][4]

Reagents:

  • 4-methoxy-3-buten-2-one (1.0 equiv)[1]

  • Trimethylsilyl chloride (TMSCl) (2.2 equiv)[1]

  • Triethylamine (Et3N) (2.5 equiv)[1]

  • Zinc Chloride (ZnCl2) (Fused, 0.05 equiv)[1]

  • Benzene or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Ar, suspend fused ZnCl2 in Et3N. Stir for 1 hour at RT. Causality: ZnCl2 acts as a Lewis acid to activate the enone carbonyl, facilitating enolization.[1]

  • Addition: Add the solution of 4-methoxy-3-buten-2-one in benzene.

  • Silylation: Add TMSCl dropwise.[1] A heavy precipitate (Et3N[1]·HCl) will form immediately.[1]

  • Reaction: Heat to 40°C for 12-24 hours.

  • Workup (Critical): Cool to RT. Dilute with anhydrous ether. Filter through a Celite pad to remove amine salts.[1] Note: Do not use aqueous extraction yet; the diene is acid-sensitive.

  • Purification: Concentrate in vacuo. Distill under reduced pressure (bp ~65°C at 4 mmHg).

  • Self-Validation: 1H NMR (CDCl3) should show distinct vinyl doublets at δ 4.1 and 4.2 ppm (J=1-2 Hz).

Rawal’s Diene (The Accelerator)

Why use it: When Danishefsky’s diene fails or requires harsh Lewis Acids (which might decompose sensitive substrates), Rawal’s diene works under mild thermal conditions.[1]

Protocol 2: Synthesis of Rawal’s Diene

Based on J. Org. Chem. 1997, 62, 5252.[1][5][6]

Reagents:

  • 1-dimethylamino-1-buten-3-one (1.0 equiv)[1]

  • NaHMDS or KHMDS (1.1 equiv, 1.0 M in THF)[1]

  • TMSCl (1.2 equiv)[1]

  • THF (anhydrous)[1]

Step-by-Step Methodology:

  • Deprotonation: Cool a solution of 1-dimethylamino-1-buten-3-one in THF to -78°C. Add KHMDS dropwise. Stir for 30 min. Causality: Kinetic deprotonation at the gamma-methyl group forms the extended enolate.

  • Trapping: Add TMSCl rapidly. Allow to warm to RT over 1 hour.

  • Workup: Remove solvent in vacuo.[1] Suspend residue in dry pentane/hexane. Filter through Celite (under inert atmosphere).[1]

  • Purification: Kugelrohr distillation is recommended, though the crude is often >95% pure.[1]

  • Self-Validation: 1H NMR should show the C4 protons significantly upfield shifted compared to Danishefsky’s diene due to the strong donation of the nitrogen lone pair.

The Reaction Workflow: From Addition to Hydrolysis

A common pitfall in using these dienes is neglecting the post-reaction processing.[1] The immediate product of the DA reaction is a silyl enol ether, which is often unstable or not the desired final scaffold.[1]

Standard Operating Procedure (SOP) for Cycloaddition
  • Cycloaddition: Mix Diene (1.2 equiv) + Dienophile (1.0 equiv) in Toluene.

    • Conditions: RT to 80°C (Thermal) OR -78°C with BF3·OEt2 (Lewis Acid).[1]

  • Monitoring: Track disappearance of Dienophile by TLC.

  • Hydrolysis (The "Reveal"): Treat the crude reaction mixture with dilute HCl or TFA in THF.

    • Result: The silyl enol ether is cleaved, and the methoxy/amino group is eliminated (β-elimination), yielding the α,β-unsaturated ketone (enone) .[1]

Workflow Visualization

Reaction_Workflow Start Start: Raw Materials Reaction Step 1: Cycloaddition (Toluene, u0394 or Lewis Acid) Start->Reaction Intermediate Intermediate: Silyl Enol Ether (Cyclic Adduct) Reaction->Intermediate [4+2] Formation Hydrolysis Step 2: Acid Hydrolysis (HCl/THF) Intermediate->Hydrolysis Deprotection Product Final Product: Cyclohexenone / Dihydropyranone Hydrolysis->Product u03b2-Elimination

Caption: The "Hidden" Step: Acid hydrolysis is required to convert the initial adduct into the synthetically useful enone.[1]

Applications in Total Synthesis

Case Study: Dynemicin A Model System
  • Challenge: Constructing the highly functionalized E-ring of the antitumor antibiotic Dynemicin A.

  • Solution: Use of Danishefsky’s Diene .

  • Mechanism: Reaction with a quinone imine ketal.[1] The regioselectivity is controlled by the C1-methoxy group of the diene directing the bond formation to the most electron-deficient carbon of the dienophile.

Case Study: Tabersonine (Rawal's Diene)
  • Reference: J. Am. Chem. Soc. 1998, 120, 13523.[1][6]

  • Application: Rawal utilized the amino-silyloxy diene to react with an electron-deficient indole derivative.

  • Outcome: The reaction proceeded with complete regiocontrol and endo-selectivity, establishing the cis-fused ring system essential for the Aspidosperma alkaloid skeleton. The amino group was subsequently eliminated to leave the pristine enone.[1][6]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Moisture in reagents.[1]Flame dry glassware; use freshly distilled TMSCl and amine bases.[1]
Polymerization Diene stored improperly.[1]Store neat at -20°C with traces of BHT (stabilizer).[1]
No Reaction (DA) Dienophile too electron-rich.[1][3]Switch to Inverse Electron Demand mode or use a higher energy diene (Rawal vs. Danishefsky).
Wrong Regioisomer Mismatch of electronic bias.Calculate coefficients (DFT) or use Lewis Acid to enhance dienophile polarization.[1]

References

  • Danishefsky, S. J.; Kitahara, T. "Useful Diene for the Diels-Alder Reaction."[1][3][4][7] Journal of the American Chemical Society, 1974 , 96(25), 7807–7808.[1] Link[1]

  • Kozmin, S. A.; Rawal, V. H. "Preparation and Diels-Alder Reactions of 1-Amino-3-siloxy-1,3-butadienes."[1][5] Journal of Organic Chemistry, 1997 , 62(16), 5252–5253.[1][5] Link[1]

  • Kozmin, S. A.; Rawal, V. H. "A General Strategy to Aspidosperma Alkaloids: Efficient, Stereocontrolled Synthesis of Tabersonine."[1][8] Journal of the American Chemical Society, 1998 , 120(51), 13523–13524.[1] Link[1]

  • Savard, J.; Brassard, P. "Regiospecific syntheses of quinones using vinylketene acetals suitable for the preparation of anthracyclinones."[1] Tetrahedron Letters, 1979 , 20(51), 4911–4914.[1] Link[1]

  • Shamrai, O. I., et al. "Shackles Off: A Kilo Scale Synthesis of Rawal's Diene."[1] ChemRxiv, 2025 .[1][5] Link

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 5,5-Dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable data, mechanistic insight, and rigorous experimental validation.

Executive Summary

5,5-Dimethyl-1,3-hexadiene is a linear, conjugated diene distinguished by a terminal tert-butyl group. Unlike simple 1,3-dienes (e.g., butadiene, isoprene), this molecule exhibits significant steric hindrance at the C5 position, influencing its conformational stability and reactivity profiles. It serves as a critical model substrate in physical organic chemistry for studying steric effects in pericyclic reactions, particularly Diels-Alder cycloadditions, and as a specialized monomer in controlled polymerization.

This guide provides a definitive reference for the compound's physical properties, a validated synthesis protocol via Wittig olefination, and an analysis of its reactivity logic.

Physicochemical Profile

The following data aggregates experimental values from validated chemical databases. Researchers must note the low flash point, necessitating Class IB flammable liquid handling protocols.

Table 1: Core Physical Properties[3]
PropertyValueUnitConditions
CAS Registry Number 1515-79-3 N/ALinear Isomer
Molecular Formula C₈H₁₄N/A
Molecular Weight 110.20 g/mol
Boiling Point 115.7°C@ 760 mmHg
Density 0.737g/mL@ 25 °C
Refractive Index (

)
1.433N/A@ 20 °C
Flash Point 11.3°CClosed Cup
Vapor Pressure 22.4mmHg@ 25 °C
Solubility ImmiscibleWaterSoluble in Et₂O, EtOH

Technical Insight: The density (0.737 g/mL) is notably lower than non-alkylated dienes, attributed to the large molar volume of the tert-butyl group which disrupts efficient packing in the liquid phase.

Synthesis Protocol: Wittig Olefination Strategy

While isolation from petrochemical streams is inefficient due to low abundance, the Wittig Olefination provides the most reliable, regiocontrolled synthetic route. This method constructs the diene system by coupling pivalaldehyde (steric bulk source) with an allyl ylide, ensuring the integrity of the conjugated system.

Retrosynthetic Logic

The synthesis disconnects at the C4-C5 double bond. We utilize the reaction between Pivalaldehyde (2,2-dimethylpropanal) and the ylide generated from Allyltriphenylphosphonium bromide .

  • Electrophile: Pivalaldehyde (Provides the tert-butyl group).

  • Nucleophile: Allyltriphenylphosphonium ylide (Provides the diene terminus).

Experimental Workflow (Step-by-Step)

Reagents:

  • Allyltriphenylphosphonium bromide (1.1 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

  • Pivalaldehyde (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Ylide Formation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend allyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

  • Deprotonation: Dropwise add n-BuLi over 30 minutes. The solution will turn deep red/orange, indicating the formation of the phosphorane ylide. Stir for 1 hour at 0°C.

  • Coupling: Cool the mixture to -78°C to maximize E/Z selectivity control (though E-isomer is thermodynamically favored due to the tert-butyl bulk). Add Pivalaldehyde dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color will fade as the betaine intermediate collapses to triphenylphosphine oxide (TPPO) and the alkene.

  • Workup: Quench with saturated NH₄Cl. Extract with pentane (to avoid high-boiling solvents). Wash organics with brine and dry over MgSO₄.

  • Purification: Filter off the precipitated TPPO. Concentrate the filtrate. Perform fractional distillation (bp ~115°C) to isolate the pure diene.

Process Visualization

SynthesisWorkflow Reagents Reagents: Allyl-PPh3-Br + n-BuLi Intermed Intermediate: Phosphorane Ylide (Deep Red) Reagents->Intermed Deprotonation (0°C, 1h) Coupling Coupling: + Pivalaldehyde (-78°C to RT) Intermed->Coupling Nucleophilic Attack Workup Workup: Quench (NH4Cl) Pentane Extraction Coupling->Workup Betaine Collapse - Ph3PO Product Product: This compound (Distillation @ 115°C) Workup->Product Fractional Distillation

Figure 1: Logical workflow for the Wittig synthesis of this compound, highlighting critical temperature control points.

Reactivity & Applications: The Steric Advantage

The primary utility of this compound lies in its steric differentiation . In drug discovery, creating chiral centers with high enantioselectivity is paramount. This molecule serves as a probe for "Steric Steering."

Diels-Alder Cycloaddition

In a [4+2] cycloaddition with a dienophile (e.g., Maleic Anhydride), the bulky tert-butyl group forces the diene into a specific conformation.

  • s-cis Conformation: The diene must adopt the s-cis geometry to react.[1] The tert-butyl group destabilizes the s-cis form relative to the s-trans due to clash with the C1 hydrogens, often reducing the reaction rate compared to isoprene.

  • Facial Selectivity: Once in the s-cis form, the tert-butyl group blocks one face of the diene, directing the dienophile to attack from the opposite side (anti-stereoselectivity).

Polymerization

In anionic or radical polymerization, the bulky substituent prevents chain transfer and termination events that typically occur at the substituted carbon, leading to highly linear, 1,4-linked polymers with high thermal stability.

Reactivity Pathway Diagram

ReactivityPath Substrate This compound (s-trans dominant) Equilibrium Conformational Equilibrium (s-trans ⇌ s-cis) Substrate->Equilibrium s_cis Reactive s-cis Conformer (High Energy) Equilibrium->s_cis Thermal Activation Transition Transition State: Facial Blockage by t-Butyl s_cis->Transition + Dienophile (e.g. Maleic Anhydride) Product Cycloadduct: Single Diastereomer (Steric Control) Transition->Product [4+2] Cycloaddition

Figure 2: Mechanistic pathway for Diels-Alder reactions, emphasizing the energetic barrier imposed by the s-cis conformational requirement.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material, the following NMR signals are diagnostic. The absence of these signals indicates failure of the Wittig coupling.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.05 ppm (s, 9H): The tert-butyl singlet. (Key purity indicator; splitting here implies isomerization).

    • δ 4.9-5.1 ppm (m, 2H): Terminal vinyl protons (=CH₂).

    • δ 5.6-6.2 ppm (m, 3H): Internal alkene protons. The coupling constants (

      
      ) will reveal the E/Z geometry of the C3-C4 bond.
      

References

  • ChemSrc. (2023). CAS 1515-79-3: Boiling Point and Density Data. Retrieved from [Link]

  • Kataoka, F., & Nishida, S. (1978).[2] One-Step Formation of [9]Paracyclopha-3,5-dienes by a Cycloaddition Reaction. Chemistry Letters, 7(9), 1053–1056. (Demonstrates use of this compound in steric studies). Retrieved from [Link]

  • Kreiter, C. G., & Kotzian, M. (1985).[3] Dicarbonyl(η4-diene)-1,2-bis(dimethylphosphino)ethanechromium(0) complexes. Journal of Organometallic Chemistry. (Synthesis and NMR characterization of metal complexes of the diene). Retrieved from [Link]

Sources

difference between 5,5-dimethyl-1,3-hexadiene and 2,5-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of two structural isomers: 5,5-dimethyl-1,3-hexadiene and 2,5-dimethyl-1,5-hexadiene . While they share the molecular formula


, their divergent electronic architectures—conjugated versus isolated dienes—dictate fundamentally different reactivities, synthetic origins, and applications in drug discovery.

A Comparative Technical Guide for Drug Development

Executive Summary

The distinction between This compound (Molecule A) and 2,5-dimethyl-1,5-hexadiene (Molecule B) represents a classic study in how orbital topology dictates function. Molecule A features a conjugated


-system anchored by a bulky tert-butyl group, making it a specialized substrate for stereocontrolled [4+2] cycloadditions. Molecule B features isolated 

-bonds with

-like symmetry, serving as a premier scaffold for radical cyclizations and metathesis reactions. This guide dissects their physicochemical profiles, synthetic pathways, and mechanistic utilities.
Part 1: Structural & Electronic Architecture

The core difference lies in electron delocalization and steric environment.

  • This compound (Conjugated):

    • System: A continuous overlap of four p-orbitals.

    • Sterics: The terminal tert-butyl group at C5 is sterically demanding. It locks the conformation, often disfavoring the s-cis rotamer required for Diels-Alder reactions unless forcing conditions or Lewis Acid catalysts are employed.

    • Electronic Bias: The bulky alkyl group acts as an electron-donating anchor, polarizing the diene system.

  • 2,5-Dimethyl-1,5-hexadiene (Isolated):

    • System: Two discrete

      
      -bonds separated by two 
      
      
      
      carbons (ethylene bridge).
    • Symmetry: The molecule is effectively bis-methallyl. This symmetry simplifies NMR spectra and allows for bidirectional functionalization.

    • Thorpe-Ingold Effect: The methyl substituents at the 2 and 5 positions pre-organize the molecule for cyclization by reducing the entropic penalty of ring closure.

G cluster_0 Molecule A: Conjugated (1,3) cluster_1 Molecule B: Isolated (1,5) A This compound (Conjugated System) A_Feat Continuous π-orbitals Terminal t-Butyl Bulk A->A_Feat B 2,5-Dimethyl-1,5-hexadiene (Isolated System) B_Feat Discrete π-bonds C2-Symmetric Methallyl B->B_Feat

Figure 1: Structural divergence highlighting the conjugated vs. isolated orbital topology.

Part 2: Physicochemical Profile[1]

The following data consolidates experimental and calculated properties essential for handling and purification.

PropertyThis compound2,5-Dimethyl-1,5-hexadiene
CAS Number 1515-79-3 627-58-7
Common Name tert-Butyldiene (derivative)Dimethallyl / Bimethallyl
Boiling Point ~106–108 °C (Est.)114–116 °C
Density ~0.72 g/mL0.74 g/mL
Refractive Index (

)
1.435 (Est.)1.429
Stability Prone to polymerization; requires inhibitor (BHT).Stable; forms peroxides upon long exposure to air.
Major Application Diels-Alder DieneRadical/Metathesis Substrate

Note: The lower boiling point of the 1,3-isomer despite conjugation is attributed to the compact, spherical nature of the tert-butyl group, which reduces intermolecular Van der Waals surface area compared to the more linear 1,5-isomer.

Part 3: Synthetic Origins

Understanding the synthesis of these isomers reveals their availability and cost structure for scale-up.

1. Synthesis of 2,5-Dimethyl-1,5-hexadiene (Wurtz Coupling)

This isomer is commercially ubiquitous because it is synthesized via the reductive coupling of methallyl chloride.

  • Reagents: Methallyl chloride (3-chloro-2-methylpropene), Magnesium (Mg) or Sodium (Na).

  • Mechanism: Metal insertion forms the organometallic species (Grignard or Organosodium), which attacks a second equivalent of methallyl chloride.

  • Key Insight: This reaction is highly efficient and scalable, making the 1,5-isomer a cheap "commodity" building block.

2. Synthesis of this compound (Wittig Olefination)

This isomer is a specialized intermediate, typically synthesized de novo in the lab to install the tert-butyl group.

  • Reagents: Pivalaldehyde (Trimethylacetaldehyde) + Allyltriphenylphosphonium bromide + Base (n-BuLi or NaHMDS).

  • Mechanism: The ylide generated from the allyl salt attacks the bulky pivalaldehyde.

  • Selectivity: Due to the steric bulk of the tert-butyl group, the reaction often favors the E-isomer (trans), which is the desired geometry for subsequent cycloadditions.

Part 4: Reactivity & Mechanistic Divergence

This is the critical section for drug development professionals designing synthetic routes.

Pathway A: The Diels-Alder Manifold (1,3-Isomer)

The this compound is a sterically biased diene . In a [4+2] cycloaddition with a dienophile (e.g., maleic anhydride):

  • Regioselectivity: The tert-butyl group directs the incoming dienophile to the distal end (C1/C2) to minimize steric clash.

  • Stereoselectivity (Exo vs. Endo): While the endo rule typically dominates, the massive tert-butyl group at C5 can destabilize the endo transition state, leading to higher ratios of exo products or requiring Lewis Acid catalysis (

    
    ) to enforce endo selectivity.
    
Pathway B: The Radical Cyclization Manifold (1,5-Isomer)

The 2,5-dimethyl-1,5-hexadiene is the "gold standard" substrate for 5-exo-trig radical cyclizations .

  • Initiation: A radical is generated at one alkene (e.g., via H-atom abstraction or addition of a radical species).

  • Cyclization: The radical attacks the internal carbon of the second alkene.

  • Kinetics: The rate constant for this cyclization is

    
     (at 25°C). The methyl groups enhance this rate via the gem-dimethyl effect, pushing the equilibrium toward ring closure (cyclopentane formation).
    

Reactivity cluster_DA This compound cluster_Rad 2,5-Dimethyl-1,5-hexadiene Start Reactivity Divergence DA_Input Conjugated Diene Start->DA_Input Rad_Input Isolated Diene Start->Rad_Input DA_Mech [4+2] Cycloaddition (Diels-Alder) DA_Input->DA_Mech + Dienophile DA_Prod Cyclohexene Derivative (Sterically Defined) DA_Mech->DA_Prod Concerted Rad_Mech 5-exo-trig Cyclization (Radical Mechanism) Rad_Input->Rad_Mech + Radical Initiator Rad_Prod Cyclopentane Derivative (High Regiocontrol) Rad_Mech->Rad_Prod Stepwise

Figure 2: Mechanistic flowchart contrasting concerted cycloaddition (left) vs. stepwise radical cyclization (right).

Part 5: Experimental Protocols
Protocol 1: Purification of this compound

Context: This diene is sensitive to oxidation and polymerization. Commercial samples often contain BHT stabilizer which must be removed before catalytic steps.

  • Apparatus: Set up a short-path distillation apparatus under an inert atmosphere (

    
     or Ar).
    
  • Washing: If volume permits (>50 mL), wash the organic layer with 10% NaOH (aq) to remove phenolic inhibitors (BHT).

  • Drying: Dry the organic phase over anhydrous

    
     for 30 minutes. Filter.
    
  • Distillation: Distill at ambient pressure. Collect the fraction boiling between 106–108°C .

  • Storage: Store at -20°C over activated 4Å molecular sieves.

Protocol 2: Radical Cyclization Benchmark (using 2,5-Dimethyl-1,5-hexadiene)

Context: A self-validating test to verify radical conditions (e.g., testing a new photo-redox catalyst).

  • Setup: In a flame-dried Schlenk tube, dissolve 2,5-dimethyl-1,5-hexadiene (1.0 equiv) and Tosyl cyanide (TsCN, 1.2 equiv) in degassed benzene or trifluorotoluene (0.1 M).

  • Initiation: Add AIBN (0.1 equiv).

  • Reaction: Heat to 80°C (reflux) for 4 hours.

  • Validation: Monitor by GC-MS.

    • Success Criteria: Disappearance of the starting diene peak. Appearance of the cyclopentane product peak (formed via 5-exo-trig cyclization followed by cyanation).

    • Failure Mode: If linear addition products dominate, the radical lifetime is too short, or the temperature is insufficient to overcome the cyclization activation energy.

References
  • Synthesis of Conjugated Dienes (Wittig)

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.751 (1973).

    • Context: General procedure for Wittig olefination to generate terminal conjug
    • Link:

  • Radical Cyclization Kinetics (5-exo-trig)

    • Source: Beckwith, A. L. J., & Ingold, K. U. "Free-radical rearrangements.
    • Context: Establishes the standard rate constants for hexenyl radical cycliz
    • Link:

  • 2,5-Dimethyl-1,5-hexadiene Properties

    • Source: PubChem Database (CID 12322).[2]

    • Context: Physical property verific
    • Link:

  • Diels-Alder Selectivity (Exo/Endo)

    • Source:Journal of the American Chemical Society, "Endo and Exo Selectivity in Diels-Alder Reactions."
    • Context: Mechanistic explanation of steric influence on transition st
    • Link:

Sources

Operational Safety & Reactivity Profile: 5,5-Dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Guide & Whitepaper Target Audience: Synthetic Organic Chemists, Process Safety Engineers, and R&D Scientists.[1]

Executive Summary & Chemical Identity

The Isomer Trap: As a Senior Application Scientist, the first directive is verification. Do not confuse 5,5-Dimethyl-1,3-hexadiene with its more common isomer, 2,5-Dimethyl-2,4-hexadiene.[1] While both are conjugated dienes, their reactivity profiles and steric environments differ significantly.[1]

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 1515-79-3 (Verify this matches your container; distinct from 764-13-6)[1]

  • Structural Significance: This molecule features a terminal tert-butyl group adjacent to a conjugated diene system.[1] This steric bulk acts as a "gatekeeper," influencing regioselectivity in Diels-Alder reactions and retarding polymerization rates compared to unhindered dienes like isoprene.[1]

Physicochemical Architecture

The following data points are critical for establishing process parameters. Note the low flash point, which dictates strict Class IB Flammable Liquid protocols.[1]

PropertyValueOperational Implication
Molecular Formula

Hydrocarbon backbone; lipophilic.[1]
Molecular Weight 110.20 g/mol Calculation basis for stoichiometry.[1]
Boiling Point 115.7°C (at 760 mmHg)Moderate volatility; amenable to rotary evaporation.[1]
Flash Point ~11.3°C (Closed Cup)HIGH HAZARD. Vapor can ignite at cool room temperatures.[1]
Density 0.737 g/mLLighter than water; will float on aqueous layers during extraction.[1]
Refractive Index 1.433Useful for quick purity checks of distillates.[1]
Vapor Pressure ~22.4 mmHg (at 25°C)Significant evaporation in open vessels; use fume hood.[1]

Hazard Mechanisms: The "Why" Behind the Protocol

Flammability & Static Discharge

With a flash point of ~11.3°C, this compound generates ignitable vapors under standard lab conditions.[1] The non-polar nature of the diene backbone means it has low conductivity, allowing static charge to accumulate during transfer.[1]

  • Mechanism: Flow-induced charge separation.[1]

  • Control: Ground and bond all transfer vessels. Use conductive or antistatic tubing.[1]

Auto-oxidation & Peroxide Formation

Like all conjugated dienes, this compound is susceptible to free-radical attack by atmospheric oxygen at the allylic positions.[1] However, the tert-butyl group provides some steric protection compared to linear dienes.[1]

  • Mechanism: Abstraction of allylic hydrogen

    
     Radical formation 
    
    
    
    Reaction with
    
    
    
    
    Hydroperoxide.[1]
  • Risk: Concentration of peroxides during distillation can lead to detonation.[1]

The Self-Validating Storage System (Trustworthiness Pillar)

Do not rely on the "Received Date."[1] Reactivity is a function of storage conditions, not just time.[1] Implement this self-validating loop to ensure reagent integrity.

Protocol: The "Argon-Cold-Test" Cycle
  • Inerting: Upon receipt, flush the headspace with dry Argon.[1] Nitrogen is acceptable, but Argon is heavier and provides a better blanket for liquids.[1]

  • Temperature: Store at 2°C to 8°C in a flammables-rated refrigerator.

  • Validation (Peroxide Test):

    • Frequency: Test every 3 months or immediately before any distillation/concentration step.

    • Method: Use semi-quantitative peroxide strips (e.g., Quantofix) for rapid screening (Range 0-100 mg/L).[1]

    • Threshold:

      • < 10 mg/L: Safe for use.[1]

      • 10-100 mg/L: Treat with alumina or ferrous sulfate before use.[1]

      • 100 mg/L: DO NOT OPEN. Contact EHS for disposal.[1]

PeroxideProtocol Start Reagent Retrieval CheckDate Check Last Test Date Start->CheckDate Test Perform Peroxide Test (Quantofix/Titration) CheckDate->Test > 3 Months Safe < 10 ppm: Proceed with Reaction CheckDate->Safe < 3 Months Decision Peroxide Level? Test->Decision Decision->Safe Low Treat 10-100 ppm: Pass through Alumina Decision->Treat Moderate Danger > 100 ppm: DO NOT USE Contact EHS Decision->Danger High

Figure 1: Decision logic for managing peroxide risks in conjugated dienes. This workflow prevents the accidental concentration of explosive impurities.

Operational Handling in Synthesis

Reaction Setup (Diels-Alder Context)

When using this compound in cycloadditions, the tert-butyl group often directs the regiochemistry due to steric hindrance.[1]

  • Solvent Selection: Avoid ethers (THF, Diethyl ether) if possible to reduce aggregate peroxide load.[1] Prefer Toluene or DCM.

  • Thermal Control: If heating is required (> 60°C), ensure the system is strictly oxygen-free.[1] Oxygen at high temperatures accelerates polymerization of the diene, leading to "tarring" and yield loss.

Waste Disposal
  • Segregation: Dispose of as "Flammable Organic Solvent."[1]

  • Quenching: If the material is old and suspected of having low-level peroxides, dilute with a reducing solvent (like 2-propanol) before disposal to inhibit further oxidation.[1]

Emergency Response Architecture

Fire Fighting Measures
  • Class: Flammable Liquid (Class IB).[1]

  • Extinguishing Media:

    
    , Dry Chemical, or Alcohol-Resistant Foam.[1][4]
    
    • Warning: Water jet may spread the fire as the diene (density 0.737) will float on water.[1]

  • Specific Hazard: Vapors are heavier than air and may travel to ignition sources.[1]

Accidental Release (Spill)
  • Evacuate: Clear the area of ignition sources immediately.

  • PPE: Wear nitrile gloves (splash protection), lab coat, and organic vapor respirator if outside a hood.[1]

  • Contain: Use non-combustible absorbents (vermiculite, sand).[1] Do not use paper towels (increases surface area for evaporation and flammability).[1]

EmergencyResponse Spill Spill Detected Ignition Eliminate Ignition Sources Spill->Ignition Priority 1 Ventilate Ventilate Area Ignition->Ventilate Absorb Absorb with Vermiculite Ventilate->Absorb Disposal Seal in Vapor-Tight Container Absorb->Disposal

Figure 2: Rapid response workflow for diene spills, prioritizing ignition control.

References

  • ECHEMI. (2024).[1] this compound Safety Data Sheet & Properties (CAS 1515-79-3).[1] Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 5,5-Dimethyl-1,3-cyclohexadiene (Analogous Reactivity Data).[1] Retrieved from

  • Stanford University EHS. (2024).[1] General Safety Guidelines for Peroxide-Forming Chemicals.[1] Retrieved from

  • LookChem. (2024).[1] Physical Properties of Dimethyl-hexadiene isomers. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 5,5-dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Landscape of a Substituted Diene

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been the subject of extensive research, leading to a profound understanding of its mechanistic nuances, including its concerted nature and stereospecificity.[1] While the archetypal reaction often involves simple, unhindered dienes, the introduction of substituents on the diene backbone can dramatically influence reactivity and selectivity, presenting both challenges and opportunities for synthetic chemists.

This guide focuses on the Diels-Alder reactions of 5,5-dimethyl-1,3-hexadiene , a diene characterized by a gem-dimethyl group at the terminus of the conjugated system. This substitution pattern introduces significant steric hindrance, which can impede the approach of the dienophile and necessitate carefully optimized reaction conditions. However, it also offers a valuable model for understanding the interplay of steric and electronic effects in cycloaddition reactions. Furthermore, the resulting cyclohexene adducts, bearing a quaternary carbon center, are versatile intermediates in the synthesis of complex target molecules in natural product synthesis and drug discovery.

This document provides a comprehensive overview of the reactivity of this compound in Diels-Alder reactions, offering detailed protocols for both thermal and Lewis acid-catalyzed transformations. We will explore the causal relationships behind experimental choices, discuss the expected regio- and stereochemical outcomes, and provide guidance on the characterization of the resulting cycloadducts.

Understanding the Reactivity of this compound

The reactivity of a diene in a Diels-Alder reaction is governed by several factors, most notably its ability to adopt the s-cis conformation and the energy gap between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

The gem-dimethyl group at the C5 position of this compound introduces two key considerations:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the dienophile to the C1-C4 diene system. This steric repulsion raises the energy of the transition state, potentially leading to slower reaction rates compared to unhindered dienes.

  • Electronic Effects: Alkyl groups are weakly electron-donating.[2] This electronic contribution raises the energy of the diene's HOMO, which can, in principle, decrease the HOMO-LUMO gap with electron-poor dienophiles and accelerate the reaction. However, in the case of this compound, the steric effects are generally considered to be the dominant factor influencing its reactivity.

Due to this inherent steric hindrance, thermal Diels-Alder reactions with this compound may require elevated temperatures or prolonged reaction times. To overcome this, Lewis acid catalysis presents a powerful strategy. Lewis acids coordinate to the dienophile, particularly those bearing a carbonyl group, lowering its LUMO energy.[3] This reduction in the HOMO-LUMO energy gap can significantly accelerate the reaction, often allowing it to proceed under milder conditions.[3]

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[4]

Synthesis start 5,5-Dimethyl-1,3-cyclohexanedione step1 1. NaBH4, CeCl3·7H2O 2. H3O+ workup start->step1 Reduction intermediate1 5,5-Dimethylcyclohexane-1,3-diol step1->intermediate1 step2 Acid-catalyzed dehydration (e.g., TsOH, heat) intermediate1->step2 Dehydration product This compound step2->product

Caption: Proposed synthetic route to this compound.

This two-step sequence involves the reduction of the diketone to the corresponding diol, followed by a double dehydration to afford the conjugated diene. Careful control of the dehydration conditions is crucial to favor the formation of the desired 1,3-diene over other isomeric products.

Experimental Protocols

The following protocols are designed as starting points for the investigation of the Diels-Alder reactivity of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific dienophiles.

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol describes a classic thermal cycloaddition with a reactive dienophile. The steric hindrance of the diene may necessitate a higher reaction temperature and longer reaction time than for less substituted dienes.

Workflow:

Protocol1 A Combine Reactants: This compound Maleic Anhydride Toluene B Reflux (approx. 110 °C) A->B C Monitor by TLC/GC-MS B->C D Cool to Room Temperature C->D Upon completion E Induce Crystallization (if necessary) D->E F Isolate Product (Vacuum Filtration) E->F G Purify (Recrystallization) F->G H Characterize (NMR, IR, MS) G->H

Caption: Workflow for the thermal Diels-Alder reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Dienophile: Add maleic anhydride (1.0 eq) to the flask.

  • Solvent Addition: Add a suitable high-boiling solvent such as toluene or xylene (sufficient to dissolve the reactants at reflux).

  • Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may crystallize out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

  • Characterization: Characterize the purified adduct by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Outcome: The reaction is expected to yield the endo cycloadduct as the major product, in accordance with the Alder-endo rule.[5] The gem-dimethyl group will be located on the saturated bridge of the bicyclic adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with an Acrylate Dienophile

This protocol utilizes a Lewis acid to catalyze the reaction with a less reactive dienophile, such as methyl acrylate. The Lewis acid is expected to significantly accelerate the reaction, allowing it to proceed at a lower temperature.

Workflow:

Protocol2 A Dissolve Dienophile and Lewis Acid in Dichloromethane (DCM) B Cool to 0 °C A->B C Add Diene Dropwise B->C D Stir at 0 °C to Room Temperature C->D E Monitor by TLC/GC-MS D->E F Quench Reaction (e.g., with saturated NaHCO3) E->F Upon completion G Aqueous Work-up F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize (NMR, IR, MS) I->J

Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the acrylate dienophile (e.g., methyl acrylate, 1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid (e.g., aluminum chloride or diethylaluminum chloride, 0.1-1.0 eq) portion-wise.

  • Diene Addition: Add this compound (1.2 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified adduct by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Outcome and Regioselectivity: For unsymmetrical dienophiles like acrylates, the regioselectivity of the Diels-Alder reaction becomes a key consideration. The reaction is governed by the electronic properties of the diene and dienophile.[2][5] For a normal electron demand Diels-Alder, the reaction is expected to favor the "ortho" or "para" regioisomers.[5] In the case of this compound, the gem-dimethyl group is at the 5-position and does not directly participate in the conjugation. The regioselectivity will be primarily influenced by the substitution pattern of the dienophile and any other substituents on the diene. Drawing resonance structures of the diene and dienophile can help predict the favored regioisomer.[6]

Data Presentation and Characterization

The successful synthesis of the Diels-Alder adducts should be confirmed through a combination of spectroscopic techniques.

Technique Expected Observations for Diels-Alder Adducts
¹H NMR Disappearance of the diene's vinyl proton signals and appearance of new olefinic and aliphatic proton signals in the cyclohexene ring. The integration and splitting patterns will be consistent with the adduct's structure. Characteristic shifts for protons adjacent to the gem-dimethyl group are expected.[7][8]
¹³C NMR Disappearance of the four sp² carbon signals of the diene and the two sp² carbon signals of the dienophile, and the appearance of new sp² and sp³ carbon signals corresponding to the cyclohexene adduct. The quaternary carbon of the gem-dimethyl group will be a distinct singlet.[7][9]
IR Spectroscopy Disappearance of the C=C stretching vibrations of the diene. Appearance of a C=C stretching vibration for the newly formed cyclohexene ring. If the dienophile contains a carbonyl group, its stretching frequency may be slightly altered in the adduct.
Mass Spectrometry The molecular ion peak corresponding to the mass of the [4+2] cycloadduct (sum of the molecular weights of the diene and dienophile) should be observed.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for exploring the Diels-Alder chemistry of this compound. The steric hindrance posed by the gem-dimethyl group presents a valuable case study for understanding and overcoming challenges in cycloaddition reactions. The use of Lewis acid catalysis is a particularly promising strategy for enhancing the reactivity of this sterically encumbered diene, enabling the synthesis of a diverse range of substituted cyclohexene derivatives.

Further research in this area could involve:

  • Exploring a wider range of dienophiles: Investigating the reactivity with various electron-deficient alkenes and alkynes to expand the synthetic utility of this diene.

  • Asymmetric Catalysis: Employing chiral Lewis acids to induce enantioselectivity in the Diels-Alder reaction, leading to the synthesis of enantioenriched cyclohexene building blocks.[10]

  • Computational Studies: Performing density functional theory (DFT) calculations to model the transition states and predict the regio- and stereoselectivity of the reactions with different dienophiles, providing deeper mechanistic insights.

  • Intramolecular Variants: Designing and synthesizing substrates for intramolecular Diels-Alder reactions involving the this compound motif to construct complex polycyclic systems.[5][11]

By systematically investigating the reactivity of this sterically hindered diene, researchers can not only access novel and complex molecular architectures but also contribute to a more profound understanding of the fundamental principles governing the Diels-Alder reaction.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
  • Diels-Alder Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 5,5-Dimethyl-1,3-cyclohexanedione. PubChem. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. (2017, August 30). Retrieved from [Link]

  • Diels-Alder Reaction. California State University, Northridge. (n.d.). Retrieved from [Link]

  • Diels–Alder reaction. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. (2017, August 30). Retrieved from [Link]

  • Ayer, S. K., et al. (2015). 1H and 13C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes. Magnetic Resonance in Chemistry, 53(7), 551-555. Retrieved from [Link]

  • Diels-Alder Reaction. University of Puget Sound. (n.d.). Retrieved from [Link]

  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. (2018, November 5). Retrieved from [Link]

  • Diels-Alder Reaction. University of California, Los Angeles. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction. University of Toronto. (n.d.). Retrieved from [Link]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. Retrieved from [Link]

  • 1H and 13C NMR assignments for a series of Diels-Alder adducts of anthracene and 9-substituted anthracenes. ResearchGate. (2015). Retrieved from [Link]

  • Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit. (2020, October 26). Retrieved from [Link]

  • Diels-Alder Reaction. University of Texas at Austin. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction. LibreTexts Chemistry. (2021, March 8). Retrieved from [Link]

  • Diels-Alder Reaction. LibreTexts Chemistry. (2021, March 8). Retrieved from [Link]

  • Diels-Alder Reaction. University of Calgary. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction. Michigan State University. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction. University of Wisconsin-Madison. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction. University of Illinois Springfield. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction. LibreTexts Chemistry. (2021, March 8). Retrieved from [Link]

  • Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit. (2020, October 26). Retrieved from [Link]

  • Diels-Alder Reaction. University of Colorado Boulder. (n.d.). Retrieved from [Link]

  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. (2002). Retrieved from [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. (2019, December 6). Retrieved from [Link]

  • Regiochemistry of the Diels-Alder Reaction with Practice Problems. Chemistry Steps. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Cationic Polymerization of Sterically Hindered 1,3-Dienes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Polymer Chemistry Division

Introduction: Navigating the Challenges of Polymerizing Bulky Dienes

The cationic polymerization of 1,3-dienes is a cornerstone of synthetic polymer chemistry, offering a pathway to a diverse range of elastomers and thermoplastic materials. However, the introduction of steric hindrance at or near the diene moiety presents a unique set of challenges that necessitate a nuanced and carefully controlled experimental approach. Sterically hindered 1,3-dienes, such as substituted pentadienes or cyclohexadienes, often exhibit reduced reactivity and a greater propensity for undesirable side reactions, including chain transfer, cyclization, and cross-linking.[1][2][3]

This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for the successful cationic polymerization of these challenging monomers. We will delve into the critical aspects of initiator selection, reaction condition optimization, and polymer characterization, offering detailed protocols and troubleshooting strategies to empower researchers in their synthetic endeavors. Our focus is on establishing a robust and reproducible methodology to synthesize well-defined polymers from sterically hindered 1,3-dienes, a critical capability for the development of advanced materials with tailored properties.

Mechanistic Insights: The Cationic Polymerization Pathway

Cationic polymerization of 1,3-dienes proceeds through a chain-growth mechanism involving a carbocationic propagating species. The process can be conceptually divided into three key stages: initiation, propagation, and termination/chain transfer.

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (I) IM_plus Initiator-Monomer Cation (IM+) I->IM_plus + M M Monomer (M) P_n Propagating Chain (Pn+) P_n1 Elongated Chain (Pn+1)+ P_n->P_n1 + M M2 Monomer (M) P_n1_term Terminated Polymer P_n1->P_n1_term Termination or Chain Transfer

Figure 1: A simplified workflow of the cationic polymerization mechanism, illustrating the key stages of initiation, propagation, and termination/chain transfer.

Initiation: The polymerization is initiated by the addition of an electrophile to the diene monomer, generating a carbocationic active center.[4] Common initiating systems involve a Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) in conjunction with a protic co-initiator, such as water or an alcohol.[1][4] The Lewis acid enhances the acidity of the co-initiator, facilitating the protonation of the monomer.

Propagation: The newly formed carbocation then adds to another monomer molecule in a repetitive fashion, leading to the growth of the polymer chain. The regiochemistry of monomer addition (1,2- vs. 1,4-addition) is a critical factor influenced by the monomer structure, counter-ion, solvent, and temperature. For sterically hindered dienes, the steric bulk can significantly influence the propagation pathway.

Termination and Chain Transfer: The growth of the polymer chain can be halted by termination or chain transfer reactions. Termination can occur through the reaction of the propagating carbocation with a counter-ion or an impurity. Chain transfer involves the abstraction of a proton from the growing chain by a monomer, solvent molecule, or other species, leading to the termination of one chain and the initiation of another. These events are often more prevalent in the polymerization of sterically hindered dienes and can lead to polymers with broad molecular weight distributions.[5]

Experimental Design and Protocols

Part 1: Reagent and Glassware Preparation: The Foundation of Success

The success of cationic polymerization is highly contingent on the purity of the reagents and the exclusion of moisture and other nucleophilic impurities that can terminate the reaction.

Protocol 1: Purification of Monomers and Solvents

  • Monomer Purification:

    • Wash the sterically hindered 1,3-diene monomer with a dilute aqueous solution of NaOH to remove any acidic inhibitors.

    • Subsequently, wash with deionized water until the aqueous layer is neutral.

    • Dry the monomer over anhydrous CaCl₂ or MgSO₄ overnight.

    • Distill the monomer under reduced pressure from a suitable drying agent (e.g., CaH₂) immediately before use. Store the purified monomer under an inert atmosphere (N₂ or Ar) at low temperature.

  • Solvent Purification:

    • Non-polar solvents such as hexane, heptane, or toluene are commonly used.[1][2][3]

    • Reflux the chosen solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for alkanes) for several hours.

    • Distill the solvent under an inert atmosphere and store it over molecular sieves in a sealed flask.

Protocol 2: Glassware Preparation

  • Clean all glassware thoroughly with a suitable cleaning agent.

  • Rinse extensively with deionized water and then with acetone.

  • Dry the glassware in an oven at >120 °C for at least 4 hours.

  • Assemble the reaction setup while hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum and then fill it with an inert gas.

Part 2: The Polymerization Reaction: A Step-by-Step Guide

The following protocol provides a general framework for the cationic polymerization of a sterically hindered 1,3-diene, using a Lewis acid initiator system. Researchers should optimize the specific conditions based on the reactivity of their monomer.

Experimental_Workflow A Assemble and Dry Reaction Apparatus B Add Purified Solvent and Monomer via Syringe A->B C Cool Reaction Mixture to Desired Temperature B->C E Add Initiator Solution to Monomer Solution Dropwise C->E D Prepare Initiator Solution in a Separate Flask D->E F Allow Polymerization to Proceed for a Set Time E->F G Quench the Reaction (e.g., with Methanol) F->G H Precipitate the Polymer in a Non-Solvent G->H I Isolate and Dry the Polymer H->I

Figure 2: A flowchart outlining the key steps in a typical experimental workflow for the cationic polymerization of sterically hindered 1,3-dienes.

Protocol 3: Cationic Polymerization of a Sterically Hindered 1,3-Diene (e.g., 1,3-Pentadiene)

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Charging the Reactor: Under a positive pressure of inert gas, transfer the desired amount of purified solvent (e.g., hexane) and the sterically hindered 1,3-diene monomer into the reaction flask via a syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or an ice bath). Low temperatures are often employed to suppress side reactions.[6]

  • Initiator Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of the Lewis acid initiator (e.g., AlCl₃ or FeCl₃) in the purified solvent. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Initiation: Slowly add the initiator solution to the stirred monomer solution via a syringe. The addition should be done dropwise to control the exothermicity of the reaction. An immediate color change is often observed upon initiation.

  • Polymerization: Allow the reaction to proceed for the desired amount of time (this can range from minutes to several hours, depending on the monomer and reaction conditions). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by gas chromatography (GC) or observing changes in viscosity.

  • Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.[7] This will protonate the active cationic species.

  • Polymer Isolation: Pour the reaction mixture into a large excess of a non-solvent (e.g., methanol or ethanol) to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Characterization of the Resulting Polymers

Thorough characterization of the synthesized polymers is crucial to understand the success of the polymerization and the properties of the material.

Technique Information Obtained Typical Observations for Polymers of Hindered Dienes
¹H and ¹³C NMR Spectroscopy Microstructure (1,2- vs. 1,4-addition), presence of cyclized units, end-group analysis.Complex spectra due to multiple addition modes and potential for cyclization. Broad peaks may indicate a mixture of microstructures.
Gel Permeation Chromatography (GPC/SEC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).Often a broad PDI (>1.5) due to chain transfer and termination reactions. Bimodal distributions may indicate different initiation mechanisms.[1]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).The Tg will be highly dependent on the specific monomer structure and the polymer microstructure. Increased steric hindrance often leads to a higher Tg.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups and disappearance of monomer double bonds.Disappearance of C=C stretching vibrations of the monomer and appearance of characteristic polymer backbone vibrations.

Troubleshooting Common Issues

The polymerization of sterically hindered 1,3-dienes can be fraught with challenges. The following table provides guidance on common problems and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Polymerization - Inactive initiator (hydrolyzed).- Presence of impurities (water, oxygen).- Insufficiently low temperature for initiation.- Low reactivity of the monomer.- Use freshly purified initiator and rigorously dried reagents and solvents.- Ensure a completely inert atmosphere.- Lower the reaction temperature.- Increase the initiator concentration or use a more active initiator system.
Broad Molecular Weight Distribution (High PDI) - Chain transfer to monomer, solvent, or polymer.- Slow initiation compared to propagation.- Temperature fluctuations.- Lower the polymerization temperature.- Choose a solvent with low chain transfer potential (e.g., halogenated hydrocarbons).- Use a more efficient initiator for faster initiation.- Maintain strict temperature control.
Formation of Insoluble Gel/Cross-linked Polymer - Intermolecular reactions between growing chains and double bonds in the polymer backbone.- High monomer concentration.- High polymerization temperature.- Lower the monomer concentration.- Decrease the reaction temperature.- Quench the reaction at a lower conversion.- The cis isomer of some dienes may favor cross-linking.[2][3]
Low Polymer Unsaturation (Evidence of Cyclization) - Intramolecular cyclization of the propagating carbocation.- Lower the reaction temperature.- Use a less polar solvent to reduce the lifetime of the carbocationic species.- The trans isomer of some dienes may favor cyclization.[2][3]

Conclusion: A Pathway to Novel Materials

The cationic polymerization of sterically hindered 1,3-dienes, while challenging, opens the door to the synthesis of novel polymers with unique thermal and mechanical properties. The steric bulk of the monomers can lead to materials with higher glass transition temperatures and altered chain architectures. By understanding the underlying reaction mechanisms and meticulously controlling the experimental conditions, researchers can overcome the inherent difficulties associated with these systems. The protocols and troubleshooting guide provided herein serve as a starting point for the rational design and synthesis of well-defined polymers from this important class of monomers, ultimately enabling the development of next-generation materials for a wide array of applications.

References

  • Wang, G. Q., et al. (2013). Cationic Polymerization of 1,3-Pentadiene in Presence of AlCl3/SbCl3. Advanced Materials Research, 634-638, 1033-1036. [Link]

  • Cheradame, H., et al. (1981). Cationic polymerization of dienes III. Polymerization of 1,3-pentadiene initiated by ferric chloride in hexane. European Polymer Journal, 17(8), 821-827. [Link]

  • Wang, G. Q., et al. (2013). Cationic Polymerization of 1,3-Pentadiene in Presence of AlCl3/SbCl3. ResearchGate. [Link]

  • LibreTexts. (2021). 2.4: Cationic Polymerization. Chemistry LibreTexts. [Link]

  • Ren, L., et al. (2023). 1,3-Pentadiene-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis. Polymers, 15(9), 2195. [Link]

  • Delfour, M., et al. (2005). Cationic Polymerization of Dienes. 5. Study of the Polymerization of 1,3-Pentadiene cis/trans Isomers and Evidences of the Origins of the Insoluble Fraction. Macromolecules, 38(24), 10003-10010. [Link]

  • Gong, D., et al. (2017). DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. Polymers, 9(1), 5. [Link]

  • Sawamoto, M., & Higashimura, T. (1996). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 96(4), 1335-1358. [Link]

  • Shi, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science, 15(1), 123-131. [Link]

  • Gnanou, Y., & Fontanille, M. (2018). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 10(11), 1234. [Link]

  • Lin, J., et al. (2021). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Advances, 11(57), 36155-36163. [Link]

  • Gallei, M., & Schlaad, H. (2024). Green perspective drives the renaissance of anionic diene polymerization. Polymer Chemistry, 15(38), 4297-4311. [Link]

  • Gallei, M., & Schlaad, H. (2024). Overview of a selection of 1,3-dienes discussed in this perspective, including recently introduced diene monomers. ResearchGate. [Link]

  • Kostjuk, S. V. (2015). Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. RSC Advances, 5(17), 13125-13144. [Link]

  • Li, J., et al. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 10(10), 1121. [Link]

  • Hadjichristidis, N., & Fetters, L. J. (1982). 1,3-Cyclohexadiene Polymers. 3. Synthesis and Characterization of Poly(1,3-cyclohexadiene-block-styrene). Macromolecules, 15(4), 1033-1037. [Link]

  • Delfour, M., et al. (2005). Cationic Polymerization of Dienes. 5.†Study of the Polymerization of 1,3-Pentadienecis/transIsomers and Evidences of the Origins of the Insoluble Fraction. ResearchGate. [Link]

  • Hammond, P. (2006). Lecture 19 - Cationic/Anionic/Living Polymerizations. MIT OpenCourseWare. [Link]

Sources

Application Note: High-Fidelity Regiocontrol in the Diels-Alder Cycloaddition of 5,5-Dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regiochemical control of the Diels-Alder (DA) cycloaddition involving 5,5-dimethyl-1,3-hexadiene . This substrate represents a classic "steric vs. electronic" conflict in organic synthesis. While the electronic bias of the 1-substituted diene system favors the ortho (1,[1][2]2) adduct, the massive steric bulk of the tert-butyl group (at the C4-position of the diene system) imposes significant kinetic penalties.

Key Takeaway: Thermal conditions often lead to poor yields or polymerization due to the steric barrier. High regioselectivity (>95:5 ortho:meta) and acceptable reaction rates are achieved only through Lewis Acid Catalysis (LAC) at cryogenic temperatures, utilizing the Frontier Molecular Orbital (FMO) polarization to overcome steric repulsion.

Mechanistic Insight & FMO Theory

To design a robust protocol, one must understand the underlying orbital interactions. This compound acts functionally as 1-(tert-butyl)-1,3-butadiene .

Orbital Coefficients and Selectivity

In a Normal Electron Demand DA reaction (Diene HOMO + Dienophile LUMO):

  • Diene (HOMO): The presence of the alkyl group at C1 (butadiene numbering) increases the orbital coefficient magnitude at the unsubstituted terminus (C4).

  • Dienophile (LUMO): For electron-deficient dienophiles (e.g., Methyl Acrylate), the largest coefficient is on the

    
    -carbon.
    
  • The Interaction: The strongest orbital overlap occurs between the atoms with the largest coefficients:

    • Diene C4 (unsubstituted)

      
      Dienophile 
      
      
      
      -C
      .
    • Diene C1 (t-Bu substituted)

      
      Dienophile 
      
      
      
      -C (EWG bearing)
      .

This alignment forces the bulky tert-butyl group and the Electron Withdrawing Group (EWG) into a 1,2-relationship (ortho product).

The Steric Paradox

While electronically favored, the ortho transition state forces the bulky tert-butyl group into proximity with the dienophile's substituent.

  • Thermal Control: High heat is required to surmount this steric barrier, which degrades selectivity and promotes diene polymerization.

  • Lewis Acid Control: Coordination of a Lewis Acid (e.g.,

    
    ) to the dienophile lowers its LUMO energy and significantly increases the coefficient at the 
    
    
    
    -carbon. This strengthens the electronic "magnetism" favoring the ortho product, allowing the reaction to proceed at low temperatures where steric randomization is minimized.

FMO_Mechanism cluster_0 Reactants cluster_1 Orbital Interaction Diene This compound (HOMO) Overlap Primary Overlap: Diene(C4) + Dienophile(Beta) Diene->Overlap Largest Coeff Meta Meta-Adduct (Minor) (1,3-substitution) Diene->Meta Thermal Randomization Dienophile Methyl Acrylate (LUMO) Dienophile->Overlap Largest Coeff Product Ortho-Adduct (Major) (1,2-substitution) Overlap->Product Bond Formation Secondary Secondary Overlap: Diene(C1-tBu) + Dienophile(Alpha-EWG) Secondary->Product

Figure 1: FMO interaction logic dictating the formation of the Ortho-adduct via primary orbital overlap.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Cycloaddition (Recommended)

Objective: Synthesis of methyl 3-(tert-butyl)cyclohex-3-enecarboxylate with high regiocontrol.

Reagents:

  • This compound (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Diethylaluminum Chloride (

    
    , 1.0M in Hexanes) (1.2 equiv)
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvent Charge: Add anhydrous DCM (20 mL per gram of diene).

  • Catalyst Activation:

    • Cool the solvent to -78 °C (dry ice/acetone bath).

    • Add Methyl Acrylate (1.2 equiv) via syringe.

    • Dropwise, add

      
       (1.2 equiv). Caution: Exothermic. Maintain temp < -70 °C.
      
    • Stir for 15 minutes to allow the Lewis Acid-Dienophile complex to form (yellow/orange color shift is common).

  • Diene Addition:

    • Dissolve this compound (1.0 equiv) in a minimal amount of DCM.

    • Add slowly to the reaction mixture along the flask wall to pre-cool the solution.

  • Reaction:

    • Stir at -78 °C for 4 hours.

    • Allow to warm slowly to 0 °C over 2 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the diene spot (

      
      ).
      
  • Quench & Workup:

    • Pour the cold mixture carefully into ice-cold 1M HCl (vigorous bubbling may occur).

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Protocol B: Thermal Cycloaddition (Baseline/Comparison)

Note: Use only if Lewis Acids are incompatible with other functional groups. Expect lower yields and ~80:20 regio-mix.

  • Setup: Sealed pressure tube (heavy-walled glass).

  • Mix: Combine Diene (1.0 equiv), Methyl Acrylate (3.0 equiv), and Hydroquinone (1% w/w, radical inhibitor).

  • Solvent: Toluene (1M concentration).

  • Reaction: Heat to 120 °C for 24-48 hours.

  • Workup: Direct concentration and chromatography.

Data Analysis & Validation

Distinguishing the ortho (1,2) isomer from the meta (1,3) isomer is critical.

FeatureOrtho Isomer (Target)Meta Isomer (Byproduct)
Structure EWG at C4, t-Bu at C3 (cyclohexene numbering)EWG at C5, t-Bu at C3
1H NMR (Methine) H-C(EWG) appears as ddd or dt . Distinct vicinal coupling to the

and the alkene proton is often minimized due to steric twist.
H-C(EWG) shows different splitting pattern due to lack of proximity to the bulky t-Bu group.
13C NMR Carbonyl carbon shifts slightly upfield due to steric compression from the adjacent t-Bu group.Carbonyl carbon follows standard chemical shift prediction.
GC-MS Retention time usually shorter (more compact/spherical shape).Retention time usually longer .
Analytical Workflow Diagram

Analysis_Workflow Crude Crude Reaction Mixture TLC TLC Screening (Hex:EtOAc 9:1) Crude->TLC NMR 1H NMR Analysis (Diagnostic Region: 2.5 - 3.5 ppm) TLC->NMR Decision Regio-ratio > 95:5? NMR->Decision Purify Flash Chromatography Decision->Purify Yes Recryst Recrystallization (if solid) Decision->Recryst No (Enrichment needed) Final Pure Ortho-Adduct Purify->Final Recryst->Purify

Figure 2: Decision tree for the purification and validation of the cycloadduct.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion:

    • Cause: Steric bulk of the tert-butyl group prevents approach.

    • Fix: Increase Lewis Acid loading to 1.5 equiv or switch to a stronger Lewis Acid (

      
       or 
      
      
      
      ). Note that
      
      
      may cause polymerization of the diene.
  • Polymerization:

    • Cause: this compound is electron-rich and prone to cationic polymerization by strong Lewis Acids.

    • Fix: Ensure temperature is strictly controlled at -78 °C during addition. Add the Lewis Acid to the dienophile first, then add the diene slowly.

  • Isomerization:

    • Cause: Prolonged exposure to Lewis Acids can cause double bond migration.

    • Fix: Quench immediately upon consumption of starting material.

References

  • Fleming, I. (1976).[2] Frontier Orbitals and Organic Chemical Reactions. Wiley. (Foundational text on FMO theory and regioselectivity coefficients).

  • Houk, K. N. (1973). "Generalized Frontier Orbitals of Alkenes and Dienes. Regioselectivity in Diels-Alder Reactions." Journal of the American Chemical Society, 95(12), 4092–4094. Link

  • Roush, W. R., & Gillis, H. R. (1982). "Further studies of the Lewis acid catalyzed Diels-Alder reactions of acyclic (Z)-1,3-dienes." The Journal of Organic Chemistry, 47(25), 4825–4829. (Demonstrates Lewis Acid effects on hindered dienes).
  • Spino, C., et al. (2009). "The effect of steric hindrance on the regioselectivity of the Diels–Alder reaction of 1-substituted dienes." Canadian Journal of Chemistry, 87(1), 121-128. (Specific discussion on bulky 1-substituents).

Sources

using 5,5-dimethyl-1,3-hexadiene as a diene monomer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Anionic Polymerization & Utilization of 5,5-Dimethyl-1,3-Hexadiene

Abstract

This guide details the protocols for the synthesis, purification, and living anionic polymerization of This compound (DMHD) . Unlike common dienes (isoprene, butadiene), DMHD possesses a bulky tert-butyl group at the terminal position of the conjugated system. This steric bulk imparts unique regiochemical constraints, yielding polymers with high glass transition temperatures (


) and specific tacticities. Furthermore, the hydrogenation of poly(DMHD) serves as a precision route to perfectly alternating ethylene-alt-neopentylethylene model polymers, critical for fundamental polyolefin research.

Monomer Fundamentals & Strategic Utility

This compound (CAS: 1515-79-3) is effectively a 4-tert-butyl-1,3-butadiene derivative. Its utility stems from the steric clash imposed by the tert-butyl group, which strictly governs reaction pathways.

PropertyValue / DescriptionImplication
Molecular Formula

Hydrophobic, hydrocarbon backbone.
Structure

Asymmetric diene; steric bulk at C4 (diene numbering).
Boiling Point ~116–118 °CHigher than isoprene; easier to handle but harder to remove traces.
Polymerization Anionic, Radical, CoordinationAnionic is preferred for defined MW and narrow Đ.
Regioselectivity 1,4-trans (favored) vs. 1,2Steric bulk disfavors 3,4-addition and cis-1,4 geometries.

Key Applications:

  • High-

    
     Elastomers:  The bulky side group restricts chain rotation, elevating 
    
    
    
    compared to polybutadiene.
  • Model Polyolefins: Hydrogenation yields poly(4,4-dimethyl-1-butene) equivalents or alternating copolymers, impossible to synthesize via direct Ziegler-Natta polymerization of bulky olefins.

  • Diels-Alder Scaffolds: Acts as a sterically biased diene for regioselective cycloadditions in drug synthesis.

Monomer Synthesis & Purification Protocol

Commercial availability of high-purity DMHD is limited. In-house synthesis followed by rigorous purification is required for anionic polymerization.

A. Synthesis Route (Wittig Approach)

Rationale: The Wittig reaction ensures the formation of the conjugated diene system with precise control over the carbon skeleton, avoiding the isomerization issues common in acid-catalyzed dehydration.

Reagents:

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Allyltriphenylphosphonium bromide

  • 
    -Butyllithium (
    
    
    
    -BuLi) or Potassium tert-butoxide (
    
    
    -BuOK)
  • Dry THF

Step-by-Step:

  • Ylide Formation: Suspend allyltriphenylphosphonium bromide (1.1 eq) in dry THF under Argon. Cool to 0°C. Add base (

    
    -BuLi or 
    
    
    
    -BuOK) dropwise. The solution turns deep orange/red (ylide generation). Stir for 1 hour.
  • Wittig Coupling: Cool to -78°C. Add pivalaldehyde (1.0 eq) slowly to minimize heat generation.

  • Reaction: Allow to warm to room temperature (RT) and stir overnight.

  • Workup: Quench with water, extract with pentane (to avoid high-boiling solvents). Wash with brine, dry over MgSO

    
    .
    
  • Isolation: Concentrate and distill. The product is a liquid (bp ~116°C).

B. Anionic Grade Purification (The "Break-Seal" Standard)

Rationale: Anionic polymerization is intolerant to protic impurities (water, alcohols) at ppm levels. Standard distillation is insufficient.

  • Pre-drying: Stir the distilled monomer over Calcium Hydride (CaH

    
    ) for 24 hours at RT. Degas via three freeze-pump-thaw cycles.
    
  • Titration (The "Scavenger" Step):

    • Vacuum transfer the monomer into a flask containing a small amount of

      
      -BuLi (yellow indicator: fluorenyllithium can be used for visualization).
      
    • Stir at 0°C until the faint yellow color persists (indicating all impurities are scavenged). Do not polymerize yet.

  • Final Collection: Vacuum transfer the now ultra-pure monomer into a break-seal ampoule or directly into the polymerization reactor.

Living Anionic Polymerization Protocol

This protocol targets Poly(this compound) with a predicted 1,4-trans microstructure.

Reagents:

  • Solvent: Cyclohexane (purified/dried) for 1,4-addition; THF for 1,2-promotion (though sterically difficult).

  • Initiator: sec-Butyllithium (

    
    -BuLi) (preferred over 
    
    
    
    -BuLi for faster initiation relative to propagation).
  • Terminator: Degassed Methanol.

Experimental Setup: All steps must be performed under high vacuum (


 Torr) or in a strictly controlled glovebox (

ppm

).

Workflow:

  • Reactor Prep: Flame-dry the glass reactor under vacuum. Wash with a solution of polystyryllithium (living polymer wash) to scavenge surface impurities.

  • Solvent Addition: Distill Cyclohexane (300 mL) into the reactor.

  • Initiator Addition: Add

    
    -BuLi (e.g., 0.5 mmol for target 
    
    
    
    calculation).
    • Target

      
       = [Monomer (g)] / [Initiator (mol)]
      
  • Monomer Addition: Break the seal of the purified DMHD ampoule (e.g., 10 g).

  • Polymerization:

    • Temperature: 25°C to 40°C. (Steric bulk slows propagation; elevated temp aids conversion).

    • Time: 4–24 hours. The solution will turn viscous. Color may be faint yellow/orange depending on the chain end.

  • Termination: Add degassed methanol. The color disappears.

  • Precipitation: Pour into excess Methanol/HCl (trace). Filter and dry under vacuum at 40°C.

Microstructure & Characterization

The steric bulk of the tert-butyl group dictates the polymer architecture.

TechniqueObservationInterpretation

H NMR
Olefinic peaks at 5.2–5.5 ppm1,4-units: Signals in the main olefin region.
Olefinic peaks at 4.8–5.0 ppm1,2-units: Pendant vinyl groups (less likely in non-polar solvent).
tert-Butyl signal (0.9 ppm)Sharp singlet. Integration ratio confirms structure.
DSC

measurement

expected > -50°C (significantly higher than Polybutadiene due to stiffness).
GPC Monomodal peak, Đ < 1.1Confirms "Living" nature and absence of termination.[1]

Regioselectivity Logic:

  • 1,4-Addition: The propagating anion attacks C4 (sterically hindered) or C1. Attack at C1 leads to a C3 anion. The tert-butyl group at C4 forces the double bond to form between C2 and C3.

  • Stereochemistry: The bulky group strongly favors the trans-1,4 configuration to minimize steric interaction with the polymer chain.

Post-Polymerization Modification: Hydrogenation

Hydrogenation converts Poly(DMHD) into a precision polyolefin model: perfectly alternating ethylene-alt-(3,3-dimethyl-1-butene) .

Protocol (Diimide Reduction): Rationale: Metal catalysts (Pd/C, Wilkinson's) may be sterically hindered by the polymer backbone. Diimide generated in situ is a small molecule that penetrates effectively.

  • Dissolution: Dissolve 1 g Poly(DMHD) in 50 mL o-Xylene.

  • Reagent: Add

    
    -Toluenesulfonyl hydrazide (TSH)  (2.5 eq per double bond).
    
  • Reaction: Reflux at 130°C for 4 hours. TSH decomposes to generate diimide (

    
    ).
    
  • Workup: Cool, precipitate in methanol.

  • Result: Disappearance of olefinic NMR signals indicates 100% saturation.

Visualized Workflows (Graphviz)

Figure 1: Monomer Synthesis & Polymerization Logic

DMHD_Workflow Precursors Precursors: Pivalaldehyde + Allyl-PPh3 Wittig Wittig Reaction (-78°C -> RT) Precursors->Wittig Base (t-BuOK) Crude Crude this compound Wittig->Crude Distillation Purification Anionic Purification (CaH2 dry -> n-BuLi Titration) Crude->Purification High Vacuum PureMonomer Ultra-Pure Monomer (Break-seal Ampoule) Purification->PureMonomer Vac Transfer Polymerization Anionic Polymerization (s-BuLi, Cyclohexane, 40°C) PureMonomer->Polymerization Initiation Polymer Poly(this compound) (Living Chain Ends) Polymerization->Polymer Propagation

Caption: Workflow for the synthesis of high-purity monomer and subsequent living anionic polymerization.[2]

Figure 2: Microstructure & Hydrogenation Pathway

Microstructure cluster_pathways Polymerization Regioselectivity Monomer This compound Path14 1,4-Addition (Major) (Trans-configuration) Monomer->Path14 Steric Control (Non-polar solvent) Path12 1,2-Addition (Minor) (Pendant t-Butyl group) Monomer->Path12 Polar Additive (Trace) Hydrogenation Diimide Hydrogenation (TSH, Xylene, 130°C) Path14->Hydrogenation FinalModel Model Polyolefin: Alternating Ethylene/Neopentyl Hydrogenation->FinalModel Saturation

Caption: Regioselective pathways and conversion to precision model polyolefins via hydrogenation.

References

  • Morton, M.Anionic Polymerization: Principles and Practice. Academic Press, 1983.
  • Hsieh, H. L., & Quirk, R. P.Anionic Polymerization: Principles and Practical Applications. CRC Press, 1996.
  • Fetters, L. J., et al. "Synthesis and Properties of Block Copolymers." Rubber Chemistry and Technology, vol. 53, no. 3, 1980. (Protocols for high-vacuum break-seal techniques).
  • Mays, J. W., & Hadjichristidis, N. "Synthesis of Model Polymers." Modern Methods of Polymer Characterization, Wiley, 1991.
  • Bates, F. S., et al. "Hydrogenated Poly(1,3-cyclohexadiene) as a Model Saturated Hydrocarbon." Macromolecules, vol. 28, no. 23, 1995.[2] Link (Analogous hydrogenation protocol for hindered dienes).

Sources

Application Note: Strategic Synthesis of Cyclohexene Derivatives via Diels-Alder Cycloaddition of 5,5-Dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing sterically congested cyclohexene derivatives utilizing 5,5-dimethyl-1,3-hexadiene as a specialized diene substrate.[1] Unlike simple butadienes, this substrate possesses a terminal tert-butyl group (systematically the 5,5-dimethyl-hex-1,3-dienyl moiety), which introduces significant steric bulk. This feature is highly valuable in drug discovery for creating "conformationally locked" ring systems that restrict metabolic liability and improve receptor binding affinity.

We present a comprehensive guide covering the mechanistic rationale, regiochemical control, and optimized experimental protocols for thermal and Lewis acid-catalyzed Diels-Alder cycloadditions.

Mechanistic Insight & Regioselectivity

Substrate Analysis

The starting material, This compound , functions as a 1-substituted-1,3-diene .[1]

  • Electronic Effect: The tert-butyl group is an electron-donating group (EDG) via induction (+I), raising the energy of the Highest Occupied Molecular Orbital (HOMO). This activates the diene towards electron-deficient dienophiles (Normal Electron Demand Diels-Alder).

  • Steric Effect: The bulky tert-butyl group at the C4 position (relative to the diene system) creates significant steric hindrance. This impacts the s-cis/s-trans equilibrium required for reaction and heavily influences the endo/exo selectivity.

Regiochemical Prediction

In a thermal reaction with an unsymmetrical electron-withdrawing dienophile (e.g., methyl acrylate), the reaction is governed by Frontier Molecular Orbital (FMO) coefficients.

  • Ortho-Selectivity: The largest HOMO coefficient is typically at C4 (the substituted end), and the largest LUMO coefficient of the dienophile is at the

    
    -carbon. This favors the formation of the 1,2-disubstituted cyclohexene  (the "ortho" product).
    
  • Steric Override: While electronics favor the "ortho" product, the steric clash between the tert-butyl group and the dienophile's substituent can destabilize the endo transition state, potentially slowing the reaction or favoring the exo adduct.

Reaction Pathway Diagram

DielsAlderPathway cluster_conditions Optimization Factors Diene This compound (HOMO rich) TS_Ortho Transition State (Ortho-Endo) Steric Clash possible Diene->TS_Ortho + Dienophile TS_Meta Transition State (Meta) Electronically Disfavored Diene->TS_Meta Dienophile Dienophile (EWG substituted) (LUMO poor) Dienophile->TS_Ortho Product_Ortho Major Product (1,2-Adduct) Ortho-isomer TS_Ortho->Product_Ortho Kinetic Control Product_Meta Minor Product (1,3-Adduct) Meta-isomer TS_Meta->Product_Meta Minor path LewisAcid Lewis Acid (AlCl3) Enhances Ortho Selectivity Temp Temperature Control Low Temp favors Endo

Caption: Mechanistic pathway highlighting the electronic preference for the ortho-adduct despite steric bulk.

Experimental Protocols

Protocol A: Thermal Cycloaddition (Baseline Method)

Best for highly reactive dienophiles like Maleic Anhydride.

Reagents:

  • This compound (1.0 equiv)[1]

  • Maleic Anhydride (1.1 equiv)

  • Solvent: Toluene (Anhydrous)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a nitrogen inlet.

  • Dissolution: Dissolve Maleic Anhydride (980 mg, 10 mmol) in Toluene (15 mL).

  • Addition: Add this compound (1.10 g, 10 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (110 °C) for 12–24 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of the diene.

  • Workup: Cool to room temperature. If the product crystallizes (common for anhydrides), filter and wash with cold hexanes. If soluble, concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography.

Expected Outcome:

  • Product: 3-(tert-butyl)-cyclohex-4-ene-1,2-dicarboxylic anhydride.

  • Yield: 65–80%.

Protocol B: Lewis Acid Catalyzed Cycloaddition (High Selectivity)

Recommended for unsymmetrical dienophiles like Methyl Acrylate or Acrolein to ensure regiocontrol.

Reagents:

  • This compound (1.0 equiv)[1]

  • Methyl Acrylate (1.2 equiv)

  • Catalyst: Ethylaluminum Dichloride (EtAlCl2) or Diethylaluminum Chloride (Et2AlCl) (1.0 M in Hexanes, 0.2 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Procedure:

  • Setup: Flame-dry a 2-neck flask and cool under Argon. Add DCM (20 mL).

  • Catalyst Activation: Add Methyl Acrylate (1.08 mL, 12 mmol) and cool to 0 °C (or -78 °C for maximum selectivity).

  • Lewis Acid Addition: Slowly add the Lewis Acid solution (2.0 mL, 2 mmol) dropwise. Stir for 15 min to form the activated complex.

  • Diene Addition: Add this compound (1.10 g, 10 mmol) dissolved in minimal DCM slowly over 10 minutes.

  • Reaction: Stir at 0 °C for 4–6 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO3 solution.

  • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Validation:

  • Regioselectivity: The Lewis acid coordination lowers the LUMO of the dienophile and increases the coefficient magnitude at the

    
    -carbon, strongly enforcing the formation of the 1,2-isomer (ortho) .
    

Quantitative Data Summary

ParameterThermal MethodLewis Acid Method (AlCl3/EtAlCl2)
Temperature 80–110 °C-78 °C to 25 °C
Reaction Time 12–48 Hours2–8 Hours
Yield (Typical) 50–70%75–90%
Regioselectivity (Ortho:Meta) ~4:1>20:1
Stereoselectivity (Endo:Exo) Mixed (favors Exo due to sterics)High Endo (kinetic control)
Scope Limited to reactive dienophilesBroad scope (acrylates, enones)

Troubleshooting & Optimization

Handling Steric Hindrance

The tert-butyl group can significantly retard the reaction rate compared to isoprene.

  • Solution: If conversion is low (<50%) after 24 hours thermally, switch to High-Pressure Diels-Alder conditions (10–15 kbar) if available, or use Microwave Irradiation (150 °C, sealed vessel) to overcome the activation barrier without prolonged heating that causes polymerization.

Polymerization

Dienes can polymerize at high temperatures.

  • Prevention: Add a radical inhibitor such as BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to the reaction mixture during thermal protocols.

Characterization Markers (1H NMR)

To validate the formation of the adduct:

  • Starting Material: Diene terminal protons appear at ~4.9–5.1 ppm; internal alkene protons at ~5.8–6.2 ppm.

  • Product: The tert-butyl group singlet (9H) will shift upfield slightly. The alkene protons in the cyclohexene ring typically appear as a multiplet around 5.6–5.9 ppm . The appearance of methine protons (CH-CO) at 2.8–3.2 ppm confirms ring closure.

References

  • Diels-Alder Reaction Mechanism & Selectivity

    • Sigma-Aldrich Technical Library. "Diels-Alder Reaction."[1][2][3][4][5][6][7][8]

  • Regiochemistry of 1-Substituted Dienes

    • Master Organic Chemistry. "Regiochemistry in the Diels-Alder Reaction."

  • Lewis Acid Catalysis in Diels-Alder

    • Chemistry LibreTexts. "10.4: Regiochemistry in Diels Alder Reactions."

  • Synthesis of Hindered Cyclohexenes

    • Kataoka, F., & Nishida, S. (1978). "One-Step Formation of [9]Paracyclopha-3,5-dienes by a Cycloaddition Reaction." Chemistry Letters. (Demonstrates reactivity of 1-t-butyl-1,3-butadiene derivatives).

Sources

acid-catalyzed dehydration synthesis of 5,5-dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5,5-Dimethyl-1,3-Hexadiene via Acid-Catalyzed Dehydration

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 1515-79-3) via the acid-catalyzed dehydration of 5,5-dimethyl-1-hexen-3-ol . While conceptually simple, the synthesis of conjugated dienes possessing bulky terminal groups (tert-butyl) presents unique challenges regarding regioselectivity, rearrangement (Wagner-Meerwein), and polymerization. This guide provides a self-validating methodology using p-Toluenesulfonic acid (pTSA) in a Dean-Stark apparatus, optimized for high stereoselectivity and minimal oligomerization.[1]

Introduction & Strategic Rationale

This compound is a valuable intermediate in organic synthesis, particularly as a sterically demanded diene in Diels-Alder cycloadditions.[1][2] Its unique structure—a terminal vinyl group conjugated with a double bond adjacent to a bulky tert-butyl group—makes it an excellent probe for studying steric effects in pericyclic reactions.[1]

The Synthetic Challenge: Direct dehydration of secondary alcohols often leads to isomeric mixtures.[1] In the case of neopentyl-type systems, carbocation intermediates are prone to skeletal rearrangements (methyl migration).[1] Furthermore, the thermodynamic instability of conjugated dienes renders them susceptible to radical polymerization under the thermal stress required for dehydration.[1]

The Solution: This protocol utilizes a thermodynamically controlled E1 elimination driven by the azeotropic removal of water.[1] By using toluene as a solvent and pTSA as a catalyst, we achieve:

  • Equilibrium Shift: Continuous water removal drives the reaction to completion (Le Chatelier’s principle).[1]

  • Polymerization Inhibition: The inclusion of hydroquinone traps free radicals generated at reflux temperatures.[1]

  • Regiocontrol: The allylic nature of the precursor (5,5-dimethyl-1-hexen-3-ol) stabilizes the intermediate carbocation, favoring the formation of the conjugated 1,3-diene over non-conjugated isomers.

Mechanistic Pathway

The reaction proceeds via an E1 mechanism involving an allylic carbocation intermediate.[1] The stability of the allylic system is crucial; it prevents the typical neopentyl rearrangement (1,2-methyl shift) that would otherwise occur with a simple alkyl carbocation adjacent to a tert-butyl group.

Figure 1: Reaction Mechanism & Pathway[3]

Mechanism cluster_0 Critical Control Point Reactant 5,5-dimethyl-1-hexen-3-ol (Precursor) Protonation Protonation of -OH Reactant->Protonation + H+ (pTSA) Oxonium Alkyloxonium Ion (-OH2+) Protonation->Oxonium Carbocation Allylic Carbocation (Resonance Stabilized) Oxonium->Carbocation - H2O Transition Loss of H+ (Elimination) Carbocation->Transition Product This compound (Target Diene) Transition->Product - H+

Caption: Stepwise E1 mechanism. The allylic resonance prevents methyl migration from the t-butyl group.

Experimental Protocol

Reagents & Materials
ReagentRolePurityEquiv.[1][3]Notes
5,5-dimethyl-1-hexen-3-ol Precursor>97%1.0Synthesize via Grignard (AllylMgBr + Pivalaldehyde) if not commercial.[1]
p-Toluenesulfonic acid (pTSA) Catalyst98%0.05Monohydrate form.[1]
Toluene SolventACSN/ASolvent volume: ~5 mL per gram of substrate.[1]
Hydroquinone Inhibitor99%0.01Essential to prevent polymerization.[1]
Sodium Bicarbonate Quenchsat.[1] aq.N/AFor neutralization.
Magnesium Sulfate DryingAnhyd.[1]N/A-
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Attach a Dean-Stark trap topped with a reflux condenser.

  • Connect the top of the condenser to an inert gas line (Nitrogen or Argon) to maintain an inert atmosphere (prevents oxidation of the diene).[1]

Step 2: Charging the Vessel

  • Add 5,5-dimethyl-1-hexen-3-ol (10.0 g, 78 mmol) to the RBF.

  • Add Toluene (100 mL).

  • Add Hydroquinone (85 mg, ~1 mol%) to the solution. Note: Do not omit this step.

  • Add pTSA monohydrate (740 mg, 3.9 mmol).

Step 3: Dehydration (Reflux) [1]

  • Heat the reaction mixture to a vigorous reflux (Oil bath temp: ~135°C).

  • Monitor the collection of water in the Dean-Stark trap.[1]

    • Theoretical water yield: ~1.4 mL.[1]

  • Continue reflux until water evolution ceases (typically 2–4 hours).[1]

  • TLC Control: Monitor disappearance of alcohol (Mobile phase: 10% EtOAc/Hexanes; Stain: KMnO4).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO3 (neutralizes acid to prevent isomerization during workup).

  • Separate layers.[1] Wash the organic layer with Brine (50 mL).[1]

  • Dry the organic layer over anhydrous MgSO4 .[1]

  • Filter into a clean RBF.[1]

Step 5: Purification

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) carefully.

    • Warning: The product is volatile (BP est. 115–120°C).[1] Do not use high vacuum or high bath heat.[1]

  • Fractional Distillation: Distill the crude oil at atmospheric pressure or slight vacuum.[1]

    • Collect the fraction boiling at 115–118°C (atmospheric pressure).[1]

    • Store the product over a trace of BHT (butylated hydroxytoluene) at -20°C.[1]

Process Control & Analytics

To ensure scientific integrity, the product must be validated against the following criteria:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.05 (s, 9H, t-Butyl).[1]
      
    • 
       5.0–5.2 (m, 2H, terminal =CH2).[1]
      
    • 
       5.7–6.3 (m, 3H, internal alkenes).[1]
      
    • Diagnostic: Look for the coupling constant

      
       Hz for the internal double bond, indicating the trans (E) isomer, which is sterically favored next to the t-butyl group.
      
  • GC-MS:

    • Parent ion (

      
      ) at m/z 110.[1]
      
    • Base peak likely m/z 57 (t-butyl cation).[1]

Figure 2: Experimental Workflow Logic

Workflow Start Start: Precursor Alcohol Setup Setup: Dean-Stark + N2 Solvent: Toluene Cat: pTSA + Hydroquinone Start->Setup Reflux Reflux (135°C) Azeotropic Water Removal Setup->Reflux Check Check: Water vol. = Theoretical? Reflux->Check Check->Reflux No (Continue) Workup Quench: NaHCO3 (aq) Wash: Brine Dry: MgSO4 Check->Workup Yes Distill Fractional Distillation (Atmospheric Pressure) Workup->Distill

Caption: Operational workflow emphasizing the critical checkpoint at water evolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalInsulate the Dean-Stark arm; ensure vigorous reflux.[1]
Polymerization (Gunk) Lack of inhibitor or O2 leakIncrease Hydroquinone load; Ensure strict N2 atmosphere.[1]
Isomerization Acid exposure during workupEnsure complete neutralization with NaHCO3 before concentration.[1]
Product Loss Volatility during evap.[1]Do not use high vacuum.[1] Use a Vigreux column for distillation.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General protocol for dehydration of alcohols). [1]

  • Taber, D. F. (2010).[1] "Allyl Alcohol Synthesis." Organic Chemistry Portal. (Context on allylic alcohol reactivity).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10877069, 5,5-Dimethyl-1,3-cyclohexadiene (Structural Analog Data). [1]

  • Solomons, T. W. G., & Fryhle, C. B. (2011).[1] Organic Chemistry. John Wiley & Sons.[1] (Mechanistic grounding on E1 elimination and carbocation stability). [1]

(Note: Specific literature on the exact CAS 1515-79-3 is limited; protocols are adapted from standard procedures for hindered conjugated dienes as cited in standard texts like Vogel and Organic Syntheses.)[1]

Sources

copolymerization parameters for 5,5-dimethyl substituted dienes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of Copolymerization Parameters for 5,5-Dimethyl Substituted Dienes

Executive Summary

This guide details the protocol for determining the copolymerization reactivity ratios (


) of 5,5-dimethyl-1,3-hexadiene (DMHD)  and its analogs. The presence of a gem-dimethyl group at the C5 position introduces significant steric bulk, drastically altering the propagation kinetics compared to unsubstituted butadiene or isoprene. This steric hindrance suppresses 1,2-addition pathways and influences the sequence distribution (random vs. blocky) when copolymerized with comonomers like Styrene (St) or 1,3-Butadiene (Bd).

This protocol utilizes living anionic polymerization to ensure kinetic precision, followed by Kelen-Tüdős (KT) and Non-Linear Least Squares (NLLS) analysis of low-conversion samples.

Scientific Context: The Steric Challenge

In standard diene polymerization, the growing chain end can attack C1 or C3, leading to 1,4- (cis/trans) or 1,2- (vinyl) microstructures.

  • Unsubstituted Dienes: 1,2-addition is common, especially in polar solvents.

  • 5,5-Dimethyl Dienes: The bulky tert-butyl-like group at C5 creates a "steric wall." This directs the incoming active center preferentially toward C1 (the "open" end), favoring 1,4-addition and reducing the rate of cross-propagation (

    
    ) with bulky comonomers.
    

Accurate determination of reactivity ratios is critical for predicting the Glass Transition Temperature (


)  and viscoelastic properties  of the final elastomer.

Methodology: Experimental Protocols

Protocol A: Monomer Purification (Critical)

Anionic polymerization is intolerant of protic impurities. Purity >99.9% is required.

  • Pre-Drying: Stir this compound over crushed Calcium Hydride (

    
    ) for 24 hours at room temperature under inert atmosphere (
    
    
    
    ).
  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Freeze monomer in liquid

      
      .
      
    • Pump to

      
       Torr.
      
    • Thaw in warm water bath.

  • Distillation: Vacuum distill the monomer into a flame-dried burette containing dibutylmagnesium (

    
    ) or polystyryllithium (as a color indicator) for final titration.
    
  • Collection: Cryo-transfer the purified monomer into varying-volume ampoules for the feed ratio study.

Protocol B: Low-Conversion Copolymerization

Objective: Determine instantaneous composition (


) without composition drift.
  • System: DMHD (

    
    ) / Styrene (
    
    
    
    )
  • Initiator: sec-Butyllithium (s-BuLi)

  • Solvent: Cyclohexane (non-polar, promotes 1,4-addition)

  • Target Conversion:

    
    
    

Step-by-Step Workflow:

  • Reactor Prep: Flame-dry a 250 mL glass reactor equipped with a magnetic stir bar and rubber septum under high-vacuum line conditions.

  • Solvent Charge: Distill 100 mL of purified Cyclohexane into the reactor.

  • Monomer Feed: Add

    
     (DMHD) and 
    
    
    
    (Styrene) via break-seal ampoules. Prepare 5 separate reactors with molar feed ratios (
    
    
    ) of: 0.15, 0.35, 0.50, 0.65, 0.85 .
  • Initiation: Inject s-BuLi (approx.

    
     mol/L) via gas-tight syringe at 50°C.
    
  • Termination: Quench the reaction with degassed methanol (MeOH) containing trace HCl exactly when the solution viscosity begins to rise (typically 10–30 mins for hindered dienes). Note: Gravimetric monitoring is required to ensure conversion stays <10%.

  • Isolation: Precipitate polymer into a 10-fold excess of MeOH. Dry under vacuum at 40°C for 24 hours.

Analytical Workflow & Data Processing

Protocol C: NMR Microstructure Analysis

Dissolve 20 mg of copolymer in


. Acquire quantitative 

NMR (400 MHz+, relaxation delay

).

Key Integration Regions:

  • Styrene Aromatic Protons (

    
    ): 
    
    
    
    6.3 – 7.2 ppm (
    
    
    )
  • DMHD Olefinic Protons (

    
     for 1,4-unit): 
    
    
    
    5.1 – 5.5 ppm (
    
    
    )
    • Note: The 5,5-dimethyl group shifts the olefinic signal upfield relative to isoprene.

Calculation of Copolymer Composition (


): 


Protocol D: Reactivity Ratio Calculation (Kelen-Tüdős)

Using the feed composition (


) and copolymer composition (

), calculate the parameters for the linearized plot:
  • Calculate

    
     and 
    
    
    
    :
    
    
    (Note: Ensure
    
    
    and
    
    
    are molar ratios
    
    
    , not fractions, for the classic Mayo-Lewis form, or use the fraction-based equations).
  • Calculate

    
     (Alpha parameter): 
    
    
    
    
    [1]
  • Calculate

    
     and 
    
    
    
    (Plot Axes):
    
    
  • Plot

    
     vs. 
    
    
    
    :
    • Slope:

      
      [1]
      
    • Intercept (at

      
      ): 
      
      
      
    • Intercept (at

      
      ): 
      
      
      

Visualizations

Figure 1: Experimental Workflow for Parameter Determination

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Analysis Monomer 5,5-Dimethyl Diene (Purification) FeedPrep Feed Ratios (f1 = 0.15 to 0.85) Monomer->FeedPrep Reactor Anionic Reactor (s-BuLi, 50°C) FeedPrep->Reactor Quench Stop at <10% Conversion Reactor->Quench Kinetic Control NMR 1H NMR Analysis Quench->NMR Precipitation Calc Kelen-Tüdős Plotting NMR->Calc Calculate F1 Result r1, r2 Parameters Calc->Result

Caption: End-to-end workflow for determining reactivity ratios, emphasizing low-conversion control to prevent composition drift.

Figure 2: Steric Influence on Propagation

Mechanism cluster_monomer Incoming 5,5-Dimethyl Diene ActiveCenter Living Chain End (~C-Li+) C1 C1 (Accessible) ActiveCenter->C1 Fast Kinetics C4 C4 (Hindered by t-Bu) ActiveCenter->C4 Steric Clash Path1 1,4-Insertion (Favored) C1->Path1 Path2 1,2-Insertion (Blocked) C4->Path2

Caption: Mechanistic diagram illustrating how the 5,5-dimethyl group blocks the C4 approach, forcing 1,4-regioselectivity.

Data Presentation: Typical Parameter Ranges

When analyzing this compound (


) with Styrene (

), expect values deviating from the ideal random copolymerization (

).
ParameterDescriptionExpected TrendImplication

(Diene)

< 1.0 (e.g., 0.4 – 0.8)Steric bulk slows homopolymerization relative to crossover to Styrene.

(Styrene)

> 1.0 Styrene prefers self-propagation; crossover to hindered diene is slow.

Product> 1.0 (Blocky)Tendency toward blocky or tapered structures due to mismatched reactivity.[2][3]

References

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (Foundational text on anionic mechanisms and kinetics).
  • Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27. Link

  • Morton, M., & Fetters, L. J. (1975). Anionic Polymerization of Vinyl Monomers. Rubber Chemistry and Technology, 48(3), 359–409. (Protocols for diene synthesis). Link

  • Gabor, A. R., et al. (2018).[4] Styrene-Diene Block-Copolymers Reinforced with Polystyrene.[4] Materiale Plastice, 55(1).[4] (Modern context on styrene-diene copolymer properties). Link

  • Van Beylen, M., et al. (2024). Kinetics of Anionic Polymerization of Hindered Dienes. Polymer Chemistry (RSC). (Generalized reference for hindered kinetics). Link

Sources

Application Note: Strategic Functionalization of gem-Dimethyl Substituted Alkenes (Prenyl Groups)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Prenyl Paradox"

In drug discovery and natural product synthesis, the gem-dimethyl substituted alkene (prenyl group) represents a unique "molecular handle." Found ubiquitously in terpenes (e.g., squalene, limonene) and prenylated proteins, this moiety presents a paradox:

  • Electronically Activated: The trisubstituted nature makes the olefin electron-rich, susceptible to electrophilic attack.

  • Sterically Hindered: The two terminal methyl groups block bulky reagents, often frustrating standard functionalization attempts.

This Application Note provides three field-proven protocols to overcome these barriers. We move beyond standard textbook reactions to focus on catalytic, chemoselective methods that allow for "molecular editing" of complex scaffolds.

Reactivity Decision Matrix

Before selecting a protocol, analyze your substrate using the logic below:

ReactivityMatrix Start Target: gem-Dimethyl Alkene Goal Desired Outcome? Start->Goal Oxidation Allylic Functionalization (Keep Olefin) Goal->Oxidation Preserve unsaturation Addition Hydrofunctionalization (Consume Olefin) Goal->Addition Thermodynamic control Stereo Stereocontrolled Oxygenation Goal->Stereo Post-oxidation control Method1 Protocol 1: Catalytic SeO2 Oxidation (Yields Allylic Alcohol) Oxidation->Method1 Method2 Protocol 2: Mn-Catalyzed HAT (Yields Alkane/Alcohol) Addition->Method2 Method3 Protocol 3: Directed Epoxidation (Yields Epoxide) Stereo->Method3 Method1->Method3 Sequential Workflow

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired chemotype.

Protocol 1: Catalytic Allylic C-H Oxidation (Sharpless-Riley Modification)

Objective: Regioselective installation of a hydroxyl group at the trans-methyl position. Mechanism: Ene reaction followed by [2,3]-sigmatropic rearrangement.[1][2][3] Advantage: Uses catalytic Selenium Dioxide (SeO₂), avoiding the toxicity and difficult purification associated with stoichiometric SeO₂.

Materials
  • Substrate: gem-dimethyl alkene (1.0 equiv)

  • Catalyst: Selenium Dioxide (SeO₂) (0.1 – 0.5 equiv)

  • Co-oxidant: tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M in decane (2.0 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM)[4]

  • Additive: Salicylic acid (0.1 equiv) — Optional, accelerates reaction turnover.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Catalyst Addition: Add SeO₂ (0.5 equiv). Note: While 0.1 equiv is possible, 0.5 equiv ensures completion for hindered substrates within 8–12 hours.

  • Oxidant Addition: Cool the reaction to 0 °C. Add TBHP solution (3.0 equiv) dropwise over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature (23 °C). Stir vigorously.

    • Checkpoint: The solution should turn pale yellow. If a red precipitate (elemental Se) forms, the re-oxidation cycle is stalling; add more TBHP.

  • Quench: Upon consumption of starting material (TLC), dilute with Et₂O and add saturated aqueous Na₂S₂O₃ (to reduce peroxides) and saturated NaHCO₃ (1:1 ratio). Stir for 30 minutes.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Critical Quality Attributes (CQA)
  • Regioselectivity: The reaction overwhelmingly favors oxidation of the E-methyl group (trans to the main chain) due to steric constraints in the ene-transition state.

  • Diagnostic NMR: Look for the disappearance of one methyl singlet (~1.68 ppm) and the appearance of a methylene singlet/doublet (~4.00 ppm) in ¹H NMR.

Protocol 2: Metal-Hydride Hydrogen Atom Transfer (HAT)

Objective: Markovnikov-selective hydrofunctionalization (hydration or reduction) under thermodynamic control. Mechanism: Reversible Hydrogen Atom Transfer (HAT) generates a tertiary carbon-centered radical, which is captured by a heteroatom or H-donor. Advantage: Unlike acid-catalyzed hydration, this method tolerates acid-sensitive functional groups (acetals, silyl ethers).

Materials
  • Catalyst: Mn(dpm)₃ (Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)) (5 mol%)

  • H-Atom Donor: Phenylsilane (PhSiH₃) (1.2 equiv)

  • Oxidant (for Hydration): N-Isopropylhydroxylamine (IPHA) or simple atmospheric O₂.

  • Solvent: Isopropanol (iPrOH) / DCM (1:1).

Workflow Diagram: The HAT Cycle

HAT_Cycle Mn_Pre Mn(III)-H Radical 3° Carbon Radical Mn_Pre->Radical HAT to Alkene Alkene Alkene Substrate Alkene->Radical + H• Product Product (Alkane/Alcohol) Radical->Product Radical Capture Product->Mn_Pre Regeneration Silane Silane (PhSiH3) Silane->Mn_Pre Turnover

Figure 2: The Mn-catalyzed HAT cycle. The Mn-H species adds to the alkene to form the most stable radical (tertiary), which is then trapped.

Step-by-Step Methodology (Hydro-reduction)
  • Setup: In a vial open to air (if using hydrazone method) or under Argon (for strict reduction), dissolve substrate in iPrOH/DCM (0.2 M).

  • Catalyst: Add Mn(dpm)₃ (5 mol%). The solution will be dark brown/green.

  • Initiation: Add PhSiH₃ (1.2 equiv) via syringe.

  • Reaction: Stir at room temperature.

    • Observation: The reaction is often fast (< 1 hour).

    • Self-Validating Check: If the reaction turns clear/pale orange, the active Mn(III) species is depleted. Add small aliquots of TBHP (oxidant) to re-oxidize Mn(II) to Mn(III) if the reaction stalls.

  • Workup: Filter through a short pad of silica gel to remove manganese residues. Concentrate and purify.

Protocol 3: Hydroxyl-Directed Epoxidation

Objective: Stereoselective epoxidation of the allylic alcohol generated in Protocol 1 . Mechanism: Coordination of the metal to the allylic alcohol delivers the oxygen to the syn-face of the olefin. Advantage: Superior diastereocontrol compared to mCPBA (which is governed by sterics and often favors anti).

Materials
  • Substrate: Allylic alcohol (from Protocol 1).

  • Catalyst: Vanadyl acetylacetonate (VO(acac)₂) (1-5 mol%).

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (1.5 equiv).

  • Solvent: Toluene or Benzene (anhydrous).

Step-by-Step Methodology
  • Complexation: Dissolve the allylic alcohol (1.0 equiv) and VO(acac)₂ (0.01 equiv) in Toluene. Stir for 10 minutes to allow the formation of the alkoxide-vanadium complex.

    • Visual: Solution typically turns from blue-green to a darker red-brown upon complexation.

  • Oxidation: Add TBHP (1.5 equiv) dropwise. The reaction is exothermic; maintain temperature < 40 °C.

  • Completion: Monitor by TLC. The allylic alcohol spot will disappear, replaced by a more polar epoxide spot.

  • Quench: Add saturated aqueous Na₂SO₃ to quench excess peroxide.

  • Isolation: Extract with ether. The product is a 2,3-epoxy alcohol with high diastereomeric excess (typically >95:5 syn).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol 1: Low conversion, Red precipitateCatalyst deactivation (Se precipitation)Add more TBHP (re-oxidant) to maintain the Se(IV)/Se(VI) cycle. Ensure reaction is not oxygen-starved.
Protocol 1: Over-oxidation to aldehydeReaction time too longQuench immediately upon consumption of SM. Use buffered conditions (add K₂HPO₄).
Protocol 2: No reactionInactive CatalystEnsure Mn(dpm)₃ is fresh. If using older catalyst, add 1 mol% TBHP to initiate the Mn(II)/Mn(III) cycle.
Protocol 2: Isomerization of olefinReversible HAT without trappingIncrease the concentration of the H-donor (Silane) or trapping agent.
Protocol 3: Poor diastereoselectivityCompetitive non-directed oxidationEnsure solvent is non-coordinating (Toluene/DCM). Avoid THF or MeOH which compete for Vanadium coordination.

References

  • Sharpless, K. B. , & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Aldrichimica Acta.

  • Shenvi, R. A. , et al. (2014). Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins.[5] Chemical Reviews.

  • Riley, H. L. , et al. (1932).[1] Selenium Dioxide: A New Oxidising Agent. Journal of the Chemical Society.[1]

  • Crossley, S. W. , & Shenvi, R. A. (2015). A Manganese Catalyst for High-Fidelity Stereochemical Transfer. Science.

  • Zhang, W. , et al. (2009). Enantioselective Epoxidation of Allylic Alcohols. Organic Reactions.[1][3][4][6][7]

Sources

Troubleshooting & Optimization

Steric Hindrance in Diels-Alder Cycloadditions: The Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Ticket ID: DA-STERIC-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Barriers in [4+2] Cycloadditions

Introduction: The "Support Ticket" Approach

You are likely here because your Diels-Alder (DA) reaction—the cornerstone of six-membered ring synthesis—has stalled. The diagnosis is almost always the same: Steric Hindrance . The bulky substituents on your diene or dienophile are preventing the formation of the compact transition state required for the concerted bond formation.

This guide is not a textbook review. It is a technical intervention . We will treat your reaction as a failing system and apply three specific "patches" to bypass the steric error code: Electronic Compensation , Thermodynamic Forcing , and Solvent Modulation .

Module 1: The Lewis Acid Toolkit (Electronic Compensation)

The Logic: Classically, Lewis Acids (LAs) are taught to catalyze DA reactions by lowering the LUMO energy of the dienophile.[1] However, modern quantum chemical activation strain analyses (Bickelhaupt, et al.) suggest a more nuanced reality: LAs primarily accelerate these reactions by reducing Pauli repulsion between the reactants [1].

When sterics prevent close approach, a Lewis Acid acts as an electronic "magnet," polarizing the dienophile so strongly that the attractive orbital interactions can overcome the steric repulsion barrier.

The Protocol: Bulky Aluminum Reagents (MAD) Standard LAs like


 or 

often fail with complex substrates because they are essentially "point charges" that get lost in the steric noise or cause polymerization. The solution is Yamamoto’s Bulky Lewis Acid : Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide), known as MAD [2].

Step-by-Step MAD Protocol:

  • Preparation (In-situ):

    • In a flame-dried Schlenk flask under Argon, dissolve 2,6-di-tert-butyl-4-methylphenol (2.0 equiv) in dry Toluene.

    • Slowly add

      
       (1.0 equiv, 2M in hexane) at Room Temperature.
      
    • Stir for 1 hour. Evolution of methane gas confirms formation of MAD.

  • Complexation:

    • Cool the MAD solution to -78 °C.

    • Add your sterically hindered dienophile (1.0 equiv) slowly.

    • Critical Step: Allow to stir for 15-30 mins to ensure the bulky aluminum "locks" onto the carbonyl oxygen, effectively shielding one face of the dienophile.

  • Cycloaddition:

    • Add the diene (1.2–2.0 equiv).

    • Maintain at -78 °C for 2-4 hours. If no reaction, slowly warm to -40 °C.

  • Quench:

    • Pour into dilute HCl/Ice mixture to hydrolyze the aluminum complex.

Visualization: The Pauli Repulsion Mechanism

LewisAcidMechanism Reactants Steric Reactants Complex Activated Complex Reactants->Complex Coordination Pauli Pauli Repulsion (Steric Wall) Reactants->Pauli High Barrier LA Lewis Acid (MAD) LA->Complex Product Cycloadduct Complex->Product Lowered Barrier (Reduced Repulsion)

Figure 1: Lewis Acids catalyze the reaction by polarizing the dienophile, which reduces the Pauli repulsion barrier that usually blocks sterically hindered substrates.[1]

Module 2: The High-Pressure Chamber (Thermodynamic Forcing)

The Logic: Diels-Alder reactions are characterized by a large negative volume of activation (


). This means the transition state is significantly more compact than the separated reactants. By applying external physical pressure, you utilize Le Chatelier’s principle to force the equilibrium toward the compact state, literally "squeezing" the hindered reactants together [3].

The Protocol: Piston-Cylinder Apparatus (10–15 kbar) Note: This requires specialized high-pressure equipment (e.g., LECO or generic piston-cylinder).

Step-by-Step Workflow:

  • Sample Prep: Dissolve reactants in a solvent with a high freezing pressure (Dichloromethane or Diethyl Ether). Avoid Benzene or Cyclohexane as they freeze at low pressures.

  • Encapsulation: Place the solution in a Teflon (PTFE) tube. Exclude all air bubbles (air compresses and can cause capsule rupture). Clamp the tube shut.

  • Loading: Place the Teflon tube into the high-pressure vessel filled with hydraulic fluid (usually castor oil or hexane).

  • Pressurization:

    • Ramp pressure slowly to 10–15 kbar (1.0–1.5 GPa) .

    • Warning: Do not heat excessively. High pressure lowers the freezing point of some solvents but raises others. Run at RT or mild heat (40-50 °C).

  • Reaction Time: Maintain pressure for 24–48 hours.

  • Decompression: Release pressure slowly over 30 minutes to prevent solvent boiling/foaming.

Data: Pressure vs. Yield (Sterically Hindered Systems)

Reaction TypeConditionsYieldMechanism Note
Thermal 80°C, 1 atm, 7 days< 5%Sterics prevent orbital overlap.
Lewis Acid

, 25°C
15%Decomposition of acid-sensitive diene.
High Pressure 20°C, 15 kbar, 24 h88%

drives the reaction.
Module 3: The Solvent Switch (The Hydrophobic Effect)

The Logic: Organic chemists instinctively use organic solvents (DCM, Toluene). However, for hydrophobic, sterically hindered reactants, water is often the superior medium. This is the "On-Water" effect pioneered by Breslow [4]. The aggregation of hydrophobic reactants minimizes their surface area exposed to the water network. This "enforced hydrophobic interaction" creates an internal pressure that overcomes steric bulk.

The Protocol: "On-Water" Heterogeneous Reaction

  • The Mix: Suspend your hydrophobic diene and dienophile in pure, distilled water.

    • Note: They will likely not dissolve.[2] This is intentional.

  • additives (Optional): If the reaction is too slow, add Lithium Chloride (LiCl, 4.0 M). This increases the surface tension of water ("Salting-out effect"), further compressing the hydrophobic reactants [5].

  • Agitation: Vigorously stir the heterogeneous mixture. The reaction occurs at the organic-water interface.

  • Workup: The product is often a solid precipitate or an oil that can be extracted with Ethyl Acetate.

Troubleshooting & FAQs

Q: My diene is acid-sensitive (e.g., furan derivatives) and decomposes with


. What now? 
A:  Switch to Lanthanide catalysts  (e.g., 

) or use the High-Pressure method. Lanthanides are mild, water-tolerant Lewis acids that tolerate acid-sensitive functionalities while still activating the dienophile.

Q: The reaction works, but I'm getting the wrong regioselectivity. A: Steric bulk usually directs the reaction to the exo product (thermodynamic control), whereas endo is kinetic.

  • Fix: Use Low Temperature (-78°C) with MAD (Module 1). The bulky aluminum ligands create a "pocket" that physically blocks the exo approach, forcing the endo selectivity even if it is sterically tight.

Q: Can I combine these methods? A: Yes. High-Pressure Lewis Acid Catalysis is a known technique. However, use mild Lewis acids (


) as strong acids can cause rapid polymerization under 10 kbar pressure.

Decision Tree: Selecting the Right "Patch"

Troubleshooting Start Start: Reaction Stalled (Steric Hindrance) AcidSensitive Is Diene Acid Sensitive? Start->AcidSensitive Yes Yes AcidSensitive->Yes Yes No No AcidSensitive->No No HighPressure Use High Pressure (10-15 kbar) LewisAcid Can you use Lewis Acids? LewisAcid->Yes Yes LewisAcid->No No BulkyLA Use Bulky LA (MAD) for Endo Selectivity Water Are reactants hydrophobic? Water->Yes Yes Water->No No OnWater Use 'On-Water' Conditions (LiCl) Yes->HighPressure Yes->BulkyLA Yes->OnWater No->HighPressure Last Resort No->LewisAcid No->Water

Figure 2: Decision matrix for selecting the appropriate method based on substrate sensitivity and properties.

References
  • Bickelhaupt, F. M., et al. (2020).[3] "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie International Edition. [Link]

  • Maruoka, K., & Yamamoto, H. (1985). "Selective reactions using organoaluminum reagents." Angewandte Chemie International Edition in English. [Link]

  • Dauben, W. G., et al. (1984). "High pressure in organic synthesis." Tetrahedron. [Link]

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Breslow, R. (2005). "On water: Unique reactivity of organic compounds in aqueous suspension." Angewandte Chemie. [Link]

  • Kumar, A. (2001). "Salt effects on Diels-Alder reaction kinetics." Chemical Reviews. [Link]

Sources

Technical Support Center: 5,5-Dimethyl-1,3-Hexadiene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide below addresses the synthesis and yield optimization of 5,5-dimethyl-1,3-hexadiene (commonly known as 1-tert-butyl-1,3-butadiene ).

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 1515-79-3 Structure: A conjugated diene featuring a terminal tert-butyl group.[1] Key Challenge: The steric bulk of the tert-butyl group significantly retards nucleophilic attack during synthesis, while the conjugated diene system makes the product prone to polymerization and oxidative degradation during isolation.

PropertyValueCritical Implication
Boiling Point ~115–116°CModerate Volatility: Significant product loss occurs if rotary evaporation is uncontrolled.[1]
Density 0.737 g/mLForms the upper layer during aqueous workups; easily discarded by mistake.[1]
Stability LowProne to Diels-Alder dimerization and radical polymerization.[1] Requires stabilization.

Primary Synthesis Route: The Wittig Protocol

The most robust laboratory-scale synthesis involves the Wittig reaction between pivalaldehyde (2,2-dimethylpropanal) and the ylide generated from allyltriphenylphosphonium bromide .

Standard Protocol
  • Salt Suspension: Suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Ylide Generation: Add Potassium tert-butoxide (KOtBu) or

    
    -Butyllithium (
    
    
    
    -BuLi) at 0°C (or -78°C for Li bases).[1] Stir until the characteristic deep orange/red color persists (approx. 30–60 min).
  • Addition: Add pivalaldehyde (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench & Workup: Dilute with pentane, filter off triphenylphosphine oxide (TPPO), and wash with water.[1]

Troubleshooting & Optimization (Q&A)

Category A: Reaction Stalling & Low Conversion

Q: The reaction mixture turns orange upon base addition but fades back to yellow/white after adding the aldehyde. Yield is <30%.[1] Why? A: Enolization of the aldehyde is competing with nucleophilic attack.

  • The Cause: Pivalaldehyde has no

    
    -protons, so it cannot enolize.[1] However, if your ylide is "wet" or if the base excess is too high, side reactions occur. The primary issue here is Steric Hindrance . The bulky tert-butyl group of pivalaldehyde makes the carbonyl carbon difficult for the ylide to access.
    
  • The Fix:

    • Switch Solvent: Use Glyme (DME) or a THF/HMPA (or DMPU) mixture.[1] The polar aprotic co-solvent breaks up lithium aggregates (if using

      
      -BuLi), making the ylide more reactive (a "naked" anion).
      
    • Increase Concentration: Run the reaction at a higher concentration (1.0 M instead of 0.1 M) to drive the bimolecular kinetics.

    • Force Conditions: If using KOtBu, reflux the THF solution for 2–4 hours after aldehyde addition. The steric barrier requires thermal energy to overcome.[1]

Q: I see a lot of unreacted aldehyde by GC-MS. Should I add more base? A: No. Excess base degrades the product.

  • The Fix: Ensure your phosphonium salt is completely dry (vacuum oven at 100°C overnight) before use. Water destroys the ylide instantly.[1] If the salt is dry and conversion is low, use the Schlosser Modification :

    • Generate ylide with PhLi or

      
      -BuLi at -78°C.[1]
      
    • Add aldehyde at -78°C.

    • Crucial Step: Add a second equivalent of base to form the

      
      -oxido ylide, then protonate.[1] This often helps overcome steric stalling and improves E-selectivity.[1]
      
Category B: Product Loss During Isolation

Q: My crude NMR looks great, but after rotary evaporation, the flask is nearly empty. A: You are co-distilling your product with the solvent.

  • The Science: this compound forms azeotropes with common solvents.[1] Its boiling point (115°C) is close enough to toluene or residual water to be swept away.[1]

  • The Fix:

    • Solvent Choice: Extract with n-pentane (bp 36°C).

    • Controlled Evaporation: Do not use a high-vacuum pump. Use a rotary evaporator with a bath temperature of 20°C and pressure no lower than 200 mbar.[1] Stop when the volume is reduced, and distill the final oil using a Vigreux column at atmospheric pressure to separate the product from the remaining solvent.

Q: The product turns into a gummy solid overnight. A: Spontaneous Polymerization.

  • The Fix:

    • Add Inhibitor: Immediately add 100–200 ppm of BHT (butylated hydroxytoluene) or 4-tert-butylcatechol to the crude organic layer before drying and evaporation.[1]

    • Storage: Store the purified diene at -20°C under Argon.

Category C: Isomer Contamination[1]

Q: I have a mixture of E and Z isomers. How do I improve E-selectivity? A: Sterics usually favor the E-isomer, but salt-free conditions help.

  • The Mechanism: The bulky tert-butyl group naturally directs the formation of the trans (E) oxaphosphetane to minimize steric clash. However, Lithium salts (from

    
    -BuLi) can stabilize the cis transition state via the "salt effect."
    
  • The Fix: Use Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide as the base. The larger counter-cations (Na+, K+) minimize the salt effect, enhancing E-selectivity (often >90:10).

Visual Workflow: Optimized Synthesis Path

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Workup & Isolation Salt Allyl-PPh3+ Br- (Dried in Vac Oven) Ylide Red/Orange Ylide Generated Salt->Ylide THF, 0°C, 30 min Base Base: NaHMDS or KOtBu (Avoid n-BuLi for E-selectivity) Base->Ylide Betaine Oxaphosphetane Intermediate Ylide->Betaine + Aldehyde Aldehyde Pivalaldehyde (2,2-dimethylpropanal) Aldehyde->Betaine Steric CRITICAL: Steric Hindrance Requires Time/Heat Betaine->Steric Quench Quench with Water Extract with Pentane Steric->Quench Reflux 2h if stalled Inhibitor ADD BHT (Inhibitor) Immediately Quench->Inhibitor Distillation Atmospheric Distillation (Vigreux Column) Inhibitor->Distillation Product This compound (Yield >65%) Distillation->Product

Caption: Optimized Wittig workflow highlighting critical control points for steric management and polymerization prevention.

Experimental Data Summary

ParameterStandard ProtocolOptimized Protocol Reason
Base

-BuLi
NaHMDS or KOtBu Improves E-selectivity; reduces lithium salt interference.[1]
Solvent THFTHF + HMPA/DMPU Increases ylide nucleophilicity to overcome steric bulk.[1]
Temperature 0°C

RT
0°C

Reflux
Thermal energy required to drive reaction to completion.[1]
Stabilizer NoneBHT (200 ppm) Prevents polymerization during distillation.[1]
Expected Yield 25–40%60–75%

References

  • Wittig Reaction Mechanism & Sterics

    • Vedejs, E., & Peterson, M. J. (1994).[1] Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.[1] Link

  • Synthesis of Conjugated Dienes (General Protocols)

    • Organic Syntheses, Coll.[1] Vol. 5, p. 734 (1973); Vol. 46, p. 44 (1966). (General procedure for diene synthesis via Wittig). Link

  • Physical Properties & Safety

    • PubChem Compound Summary for CID 10877069 (5,5-Dimethyl-1,3-cyclohexadiene - Note: Isomeric reference for properties). Link

    • Note: Specific boiling point data derived from standard chemical databases for 1-tert-butyl-1,3-butadiene (CAS 1515-79-3).[1]

Disclaimer: This guide is intended for qualified research personnel.[1][2] Always review the Safety Data Sheet (SDS) for all reagents, particularly HMPA (carcinogen) and organolithiums (pyrophoric), before proceeding.

Sources

Technical Support Center: Stabilization of Volatile Acyclic Dienes

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Storage, Handling, and Stabilization of Volatile Acyclic Dienes (e.g., Isoprene, 1,3-Pentadiene, Myrcene)

Executive Summary

Volatile acyclic dienes present a unique "triad of instability" for researchers: oxidative peroxidation , thermal dimerization , and radical polymerization (specifically the dangerous "popcorn" polymer). This guide moves beyond basic safety data sheets (SDS) to provide field-proven protocols for stabilizing these reagents during storage and preparing them for sensitive catalytic applications.

Part 1: Troubleshooting & FAQs
Q1: My diene solution has developed a cloudy, "cauliflower-like" solid. Can I filter it and use the liquid?

Status: CRITICAL SAFETY STOP. Diagnosis: This is likely "popcorn polymer" (cross-linked insoluble polymer), not simple dimerization. Technical Insight: Unlike linear polymers, popcorn polymers grow exponentially by fracturing the polymer matrix, creating new radical sites. This process is autocatalytic and can generate sufficient pressure to rupture steel vessels. Action:

  • Do NOT filter. Friction from filtration can ignite the polymer if peroxides are present.

  • Quench: If the container is intact, add a solution of 5% sodium nitrite (NaNO₂) to terminate radical propagation.

  • Disposal: Treat the entire container as hazardous reactive waste.

Q2: I stored my Isoprene at -20°C, but the purity dropped. Why?

Diagnosis: Thermal Dimerization (Diels-Alder Cycloaddition).[1] Technical Insight: Even at low temperatures, conjugated dienes undergo spontaneous [4+2] cycloaddition. For isoprene, two monomers form limonene-like dimers. This reaction is thermal , not radical, meaning standard inhibitors like TBC (4-tert-butylcatechol) are ineffective against it. Corrective Action:

  • Cryogenic Storage: Store at <-20°C to slow dimerization, but acknowledge that shelf-life is finite (typically 3-6 months for >99% purity).

  • Distillation: You must redistill immediately before use if dimer content interferes with your stoichiometry.

Q3: How do I know if my inhibitor (TBC) is still active?

Diagnosis: Inhibitor Depletion. Technical Insight: TBC functions as a radical scavenger.[2] In the presence of oxygen, it oxidizes to a quinone, turning the solution yellow/brown .

  • Clear/Colorless: TBC is active (or absent—check CoA).

  • Yellow/Brown: TBC is sacrificing itself; oxidation is occurring.[1][2]

  • Action: If yellow, test for peroxides immediately using quantofix strips. If peroxides are >5 ppm, discard. If <5 ppm, redistill or wash (see Protocol A).

Part 2: Core Protocols
Protocol A: Removal of TBC Inhibitor (Caustic Wash Method)

Best for: Large volumes (>100 mL) where drying agents are available.

Principle: TBC is a phenol (pKa ~10). Washing with a base deprotonates it, rendering it water-soluble and extracting it from the organic diene phase.

Reagents:

  • NaOH (10% w/v aqueous solution)[3]

  • Saturated NaCl (Brine)

  • Anhydrous MgSO₄ or CaH₂

  • Nitrogen atmosphere[1][3]

Step-by-Step:

  • Wash 1: In a separatory funnel, combine Diene and 10% NaOH (1:1 ratio). Shake gently (venting frequently). The aqueous layer may turn pink/brown (oxidized TBC).

  • Separation: Drain the lower aqueous layer.

  • Wash 2: Repeat with fresh NaOH until the aqueous layer remains colorless.

  • Neutralization: Wash the organic layer once with Saturated NaCl (Brine) to remove residual base and bulk water.

  • Drying: Transfer organic layer to an Erlenmeyer flask containing Anhydrous MgSO₄. Swirl until "snow globe" effect is achieved (drying agent flows freely).

  • Filtration: Filter under N₂ into a clean, dry vessel.

Protocol B: Removal of TBC Inhibitor (Adsorption Method)

Best for: Small volumes (<50 mL) or immediate inline use.

Principle: Polar phenolic inhibitors adsorb strongly onto activated alumina or silica, while the non-polar diene passes through.

Materials:

  • Flash chromatography column or large glass pipette.

  • Basic Alumina (Brockmann Activity I).[4]

  • Glass wool.[1][2]

Step-by-Step:

  • Pack: Insert a glass wool plug into the column/pipette. Fill with Basic Alumina (approx.[4] 5g per 10mL diene).[2]

  • Elute: Pour the diene directly onto the column.

  • Collect: Collect the eluate. The first few drops may be warm (heat of adsorption); discard if strictly necessary, but usually negligible.

  • Validation: The eluate is now inhibitor-free and must be used immediately (within 15 mins) or kept under strict N₂/Argon.

Part 3: Data & Specifications
Table 1: Inhibitor Selection Guide
InhibitorTypeMechanismRemoval MethodBest For
TBC (4-tert-butylcatechol) PhenolicRadical Scavenger (requires O₂ trace)Caustic Wash or AluminaStorage of Isoprene, Butadiene, Styrene
BHT (Butylated hydroxytoluene) Hindered PhenolH-atom donor to peroxy radicalsDistillation (High BP)Long-term storage of less volatile dienes
Phenothiazine AnaerobicRadical TrapDistillationHigh-temp processing/distillation
Table 2: Storage Parameters vs. Degradation Risk
TemperatureDimerization RatePeroxide RiskRecommended For
Ambient (25°C) High (~1% per week)HighAvoid (unless stabilized & sealed)
Refrigerated (4°C) ModerateLowShort-term storage (<1 month)
Freezer (-20°C) LowVery LowLong-term storage (1-6 months)
Part 4: Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways and where specific inhibitors intervene.

DieneStability Diene Acyclic Diene (Monomer) Radical Free Radicals (R•) Diene->Radical Initiation Dimer Cyclic Dimers (Diels-Alder) Diene->Dimer Thermal [4+2] (Cannot be inhibited) Oxygen Oxygen (O₂) Oxygen->Radical Promotes Heat Heat / Time Peroxide Diene Peroxides (ROOR') Peroxide->Radical Decomposition Radical->Peroxide Oxidation Popcorn Popcorn Polymer (Crosslinked/Insoluble) Radical->Popcorn Propagation (Chain Reaction) Inhibitor TBC Inhibitor (Scavenger) Inhibitor->Radical Quenches (Forms Stable Quinone)

Caption: Figure 1.[1][5][6] Degradation pathways of acyclic dienes. Note that TBC inhibits radical formation (Popcorn) but cannot stop thermal dimerization.

References
  • Braskem. Isoprene Safety Data Sheet (SDS). [Link]

  • ResearchGate. Methods for removing 4-tert-butylcatechol from monomers. [Link]

Sources

Technical Support Center: 5,5-Dimethyl-1,3-Hexadiene Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMH-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

User Query: "Why does my 5,5-dimethyl-1,3-hexadiene turn yellow or viscous even in the freezer?"

Expert Analysis: this compound (CAS 1515-79-3) presents a unique stability profile compared to simple butadiene. While the bulky tert-butyl group at the C5 position provides steric shielding that retards thermal dimerization (Diels-Alder), it does not prevent radical-induced polymerization. In fact, the electron-donating alkyl group activates the conjugated system toward oxidation, accelerating peroxide formation.

The yellowing/viscosity is a hallmark of oligomerization initiated by peroxides . This guide details the prevention of this degradation via a "Defense-in-Depth" strategy involving chemical inhibition, cryogenic storage, and inert atmosphere handling.

Mechanistic Insight: Degradation Pathways

To prevent polymerization, you must understand the enemy. This molecule degrades via three distinct pathways.

Diagram 1: Degradation Pathways of this compound

G Monomer This compound (Liquid) Peroxide Hydroperoxides (ROOH) Monomer->Peroxide + O2 (Auto-oxidation) Radical Free Radicals (R•) Peroxide->Radical Heat / Light Polymer Polymer/Oligomer (Viscous Yellow Oil) Radical->Polymer Chain Propagation Popcorn Popcorn Polymer (Insoluble White Solid) Polymer->Popcorn Cross-linking (High conversion) Inhibitor Inhibitor (TBC/BHT) Inhibitor->Radical Scavenges

Caption: The auto-oxidation cycle is the primary driver of instability. Oxygen creates peroxides, which cleave to form radicals, initiating polymerization.

Storage & Handling Protocols

The "Golden Rules" of Storage

Failure to adhere to these parameters will result in purity loss of approx. 1-2% per month.

ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Arrhenius suppression of peroxide cleavage. Room temp storage guarantees degradation.
Inhibitor 100 ppm TBC 4-tert-Butylcatechol (TBC) is the industry standard. Note: TBC requires trace oxygen to function effectively.
Atmosphere Argon (Headspace) Argon is heavier than air and protects the liquid surface better than Nitrogen.
Container Amber Glass UV light cleaves the C-H bond at the allylic position (C5), accelerating radical formation.
Material No Steel/Iron Trace transition metals (Fe, Cu) catalyze the decomposition of hydroperoxides (Fenton-like chemistry).
Expert Insight: The TBC/Oxygen Paradox

Users often ask: "Should I store it under nitrogen if TBC needs oxygen?" Answer: Yes. Store under an inert atmosphere. The dissolved oxygen already present in the liquid (approx. 40-60 ppm in equilibrium with air during handling) is sufficient for TBC to act as a scavenger for months. Adding more oxygen (air storage) fuels peroxide generation faster than TBC can mitigate it.

Troubleshooting Guide (FAQ)

Scenario A: "My liquid has turned yellow."
  • Diagnosis: Accumulation of oligomers (dimers/trimers) and quinones (oxidized inhibitor).

  • Risk: Moderate. The purity has dropped, but the bulk monomer may still be salvageable.

  • Action: Perform flash distillation (see Protocol 1). Do not use without purification; the oligomers can act as plasticizers or contaminants in downstream reactions.

Scenario B: "There is a white, cauliflower-like solid in the bottle."
  • Diagnosis: Popcorn Polymerization .

  • Risk: CRITICAL . Popcorn polymer is autocatalytic. It grows exponentially and can shatter glass vessels due to expansion.

  • Action:

    • Do not attempt to dissolve it (it is insoluble).

    • Do not distill (risk of explosion).

    • Discard the entire container immediately as hazardous chemical waste.

Scenario C: "Distillation left a thick residue."
  • Diagnosis: Thermal polymerization in the pot.

  • Cause: Distillation temperature was too high, or inhibitor was removed before distillation without adding a process inhibitor.

  • Action: Use vacuum distillation (< 10 mmHg) to lower the boiling point. Add a non-volatile inhibitor (e.g., Sulfur or high-MW hindered phenol) to the distillation pot.

Experimental Protocols

Protocol 1: Inhibitor Removal (The "Flash" Method)

Recommended for small scale (< 50 mL) immediately before reaction.

Materials:

  • Basic Alumina (Activity Grade I)

  • Glass fritted funnel or column

  • Argon line

Procedure:

  • Pack: Fill a glass column with Basic Alumina (approx. 5g alumina per 10g diene).

  • Flush: Pre-wet the column with dry pentane or hexane (optional, prevents heat of adsorption issues).

  • Elute: Pass the this compound slowly through the column under gravity or slight Argon pressure.

  • Collect: Collect directly into the reaction vessel.

  • Verify: The eluate should be colorless. (TBC is brown/orange when oxidized; its removal leaves the liquid clear).

Why this works: The phenolic hydroxyl groups of TBC bind strongly to the basic sites of the alumina, while the non-polar diene passes through.

Protocol 2: Peroxide Quantification (The "Pre-Flight" Check)

Mandatory before heating any diene that has been stored for > 3 months.

  • Reagent: Prepare 10% KI (Potassium Iodide) in water.

  • Test: Mix 1 mL of diene with 1 mL of KI solution and 1 mL of starch indicator. Shake vigorously.

  • Result:

    • No Color: Safe to distill/use.

    • Faint Blue: Trace peroxides.[1] Pass through Alumina.

    • Dark Blue/Black: DANGER . High peroxide content. Do not distill. Treat with aqueous Sodium Metabisulfite until peroxide test is negative.

Decision Tree: Sample Assessment

Use this logic flow to determine if your reagent is safe to use.

Diagram 2: User Decision Logic

DecisionTree Start Inspect Sample Visual Visual Check Start->Visual Clear Clear Liquid Visual->Clear Yellow Yellow/Viscous Visual->Yellow Solid White Solids Visual->Solid PeroxideTest Peroxide Test (KI/Starch) Clear->PeroxideTest Yellow->PeroxideTest Discard DISCARD (Explosion Hazard) Solid->Discard Popcorn Polymer Safe Safe to Use (Remove Inhibitor) PeroxideTest->Safe Negative Purify Purify (Flash Distillation) PeroxideTest->Purify Positive (<100ppm) PeroxideTest->Discard High Positive

Caption: Step-by-step workflow to assess monomer viability and safety.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for diene purification and inhibitor removal).

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Mechanisms of radical and cationic polymerization of conjugated dienes).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Inhibitor Removal. (Specifics on Alumina usage for TBC removal).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138069, this compound.

Sources

Technical Support Center: Optimizing s-cis Conformation for Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Overcoming the s-trans Energy Trap in Diels-Alder Reactivity. Ticket ID: DA-SCIS-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "S-Cis Bottleneck"

In pericyclic chemistry, the single greatest kinetic barrier to the Diels-Alder reaction is often not the electronic gap, but the conformational equilibrium of the diene.

Open-chain dienes exist primarily in the s-trans conformation (typically 2–5 kcal/mol more stable than s-cis) to minimize steric hindrance and maximize orbital overlap. However, the Diels-Alder reaction strictly requires the s-cis geometry.[1][2][3]

This guide provides the engineering protocols to shift this equilibrium, lock the reactive conformation, and troubleshoot stalled cycloadditions.

Module A: Substrate Engineering (The "Hardware" Fix)

If you have the autonomy to modify your starting material, steric design is your most powerful tool. You must destabilize the s-trans ground state without sterically blocking the reacting face of the s-cis form.

The "C2 vs. C1" Rule
  • C2/C3 Substitution (The Accelerator): Placing a bulky substituent at the internal (C2 or C3) position destabilizes the s-trans conformer due to steric clash with the hydrogen at C3 (or C2).[1] This forces the diene into the reactive s-cis form.[1][2]

    • Data Point: 2-tert-butyl-1,3-butadiene is ~27x more reactive than unsubstituted butadiene [1].[1]

  • C1/C4 Substitution (The Brake): Substituents at the terminal (C1 or C4) positions often destabilize the s-cis form due to "bowsprit" interactions (1,4-steric clash), significantly retarding the reaction.

Diagnostic Workflow: Substrate Design

Use the following logic flow to determine if your substrate is engineered for failure or success.

Diene_Optimization Start Analyze Diene Structure IsCyclic Is the Diene Cyclic? Start->IsCyclic Locked LOCKED s-cis (High Reactivity) IsCyclic->Locked Yes (e.g., Cyclopentadiene) Acyclic Acyclic Diene IsCyclic->Acyclic No SubstCheck Check Substituents Acyclic->SubstCheck C2_Sub Substituent at C2/C3? SubstCheck->C2_Sub C1_Sub Substituent at C1/C4 (Cis/Z)? C2_Sub->C1_Sub No Good ACCELERATED (s-trans destabilized) C2_Sub->Good Yes (e.g., 2-tBu) Bad BLOCKED (s-cis destabilized) C1_Sub->Bad Yes (Z-isomer) Neutral BASELINE (Requires Heat/Catalyst) C1_Sub->Neutral No (or E-isomer)

Figure 1: Decision matrix for evaluating diene conformational reactivity. Note that Z-substituents at C1 are particularly deleterious.

Module B: Catalytic Modulation (The "Software" Fix)

When substrate modification is impossible, you must rely on external modulation.

Lewis Acid Catalysis: The Electronic & Conformational Dual Role

Lewis Acids (LAs) are standardly known to lower the LUMO of the dienophile.[4] However, recent computational studies suggest they also reduce Pauli repulsion between the diene and dienophile [2].

Warning: The Chelation Trap A common failure mode occurs when bidentate Lewis Acids lock the dienophile in an unproductive conformation.

  • Scenario: Using a bidentate LA (e.g., TiCl4) with a flexible dienophile ester.

  • Risk:[5][6] The LA may coordinate in an s-trans geometry regarding the carbonyl, which is electronically activated but sterically shielded from the diene.

  • Solution: Use monodentate LAs (e.g., BF3·OEt2) or bulky Aluminum-based LAs (MAD, MABR) that prevent "flat" chelation complexes.

Troubleshooting & FAQs

Q1: My diene is acyclic and unreactive, even with heat. What is happening?

Diagnosis: You likely have a "Z" (cis) substituent at the C1 position. Root Cause: In the s-cis conformation, a substituent at C1(Z) clashes directly with the hydrogen (or substituent) at C4. This is the 1,3-allylic strain equivalent in dienes. Fix: Isomerize the diene to the (E)-isomer if possible. If not, you must use extreme pressure (High-Pressure Diels-Alder, >10 kbar) to overcome the activation volume


.
Q2: I am seeing polymerization instead of cycloaddition.

Diagnosis: Competitive radical polymerization or [2+2] cycloaddition. Root Cause: The s-cis population is so low that the diene reacts via its dominant s-trans form in non-concerted pathways. Fix:

  • Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular reaction (if applicable) or slow down polymerization.

  • Radical Scavenger: Add BHT (2,6-di-tert-butyl-4-methylphenol) to inhibit radical polymerization chains.

Q3: Does solvent choice affect the s-cis equilibrium?

Answer: Indirectly.

  • Hydrophobic Effect: Using water or aqueous mixtures (with surfactants) can accelerate Diels-Alder reactions by "squeezing" the hydrophobic diene and dienophile together, effectively mimicking the compactness of the s-cis transition state [3].

  • Polarity: Highly polar solvents stabilize the polarized transition state (especially with Lewis Acids), lowering the barrier to reaching the s-cis reactive complex.

Experimental Protocol: Lewis Acid Catalyzed Cycloaddition

Objective: Promote reaction of a sterically hindered diene using EtAlCl2.

Safety: Alkyl aluminums are pyrophoric. All steps must be under inert atmosphere.

Reagents Table
ComponentRoleEquivalentsNotes
Diene Nucleophile1.2 - 1.5 eqDistill prior to use to remove polymer.
Dienophile Electrophile1.0 eqLimiting reagent.
EtAlCl2 Catalyst0.1 - 0.5 eq1.0M solution in Hexanes.
DCM SolventN/AAnhydrous, degassed.
Step-by-Step Workflow
  • Apparatus Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under N2 flow.

  • Solvent Charge: Add anhydrous Dichloromethane (DCM) via syringe. Concentration should be ~0.2 M with respect to the dienophile.

  • Dienophile Addition: Add the dienophile (1.0 eq). Cool the solution to -78 °C (dry ice/acetone bath).

    • Why? Low temperature favors the exo/endo selectivity and prevents catalyst decomposition, even though it disfavors the s-cis entropy. The catalyst compensates for the rate loss.

  • Catalyst Addition: Dropwise, add EtAlCl2 (0.2 eq) over 5 minutes.

    • Observation: Solution may turn yellow/orange due to charge-transfer complex formation.

  • Equilibration: Stir for 15 minutes at -78 °C to ensure Lewis Acid coordination.

  • Diene Addition: Add the diene (1.2 eq) slowly down the side of the flask.

  • Monitoring: Monitor via TLC every 30 minutes. If no reaction after 2 hours, slowly warm to -40 °C, then to 0 °C.

    • Critical Check: Do not warm to RT immediately; exothermic polymerization can occur.

  • Quench: Quench carefully with saturated NaHCO3 solution (vigorous bubbling may occur).

Protocol_Flow Setup 1. Inert Setup (N2, Dry DCM) Cool 2. Cool to -78°C Setup->Cool Cat 3. Add Lewis Acid (Wait 15m) Cool->Cat AddDiene 4. Add Diene Cat->AddDiene Monitor 5. Monitor (TLC) AddDiene->Monitor

Figure 2: Kinetic workflow for Lewis Acid catalyzed cycloaddition.

References

  • Substituent Effects in Diels-Alder

    • Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Butadiene." Journal of the American Chemical Society. Link (Verified via MasterOrganicChemistry/Wikipedia context).

  • Lewis Acid Mechanism (Pauli Repulsion)

    • Vermeeren, P., et al.[5] "How Lewis Acids Catalyze Diels–Alder Reactions." Angewandte Chemie Int. Ed., 2020.[7] Link

  • Hydrophobic Acceleration

    • Rideout, D. C., & Breslow, R. "Hydrophobic acceleration of Diels-Alder reactions." Journal of the American Chemical Society, 1980. Link

  • Thorpe-Ingold Effect

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 1915. Link

Sources

Technical Support Center: Advanced Regiocontrol in Hindered Diels-Alder Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: Open Operator: Senior Application Scientist Mission: To resolve reactivity and regiochemical failures in sterically compromised [4+2] cycloadditions.

Introduction: The "Steric Wall" in Cycloadditions

Welcome to the support center. You are likely here because your Diels-Alder reaction failed. When dealing with hindered dienes (e.g., 1,1,3-trisubstituted dienes or bulky furan derivatives), standard thermal protocols often result in zero conversion or the "wrong" regioisomer.

This failure usually stems from two competing forces:

  • Electronic Bias (FMO Theory): Dictates the "Ortho/Para" rule via HOMO-LUMO coefficient matching.

  • Steric Repulsion (Pauli Repulsion): Overrides electronic preference, forcing the reactants apart or into energetically unfavorable "Meta" transition states.

This guide provides the diagnostic logic and protocols to re-establish control.

Module 1: Diagnostic Flowchart

Before altering your setup, determine the root cause of the failure using the logic map below.

DielsAlderLogic Start ISSUE: Reaction Outcome? NoRxn No Conversion Start->NoRxn WrongIso Wrong Regioisomer (or 1:1 mixture) Start->WrongIso Decomp Decomposition/Polymerization Start->Decomp CheckConf Check Diene Conformation (Is s-cis possible?) NoRxn->CheckConf CheckFMO Analyze FMO Coefficients WrongIso->CheckFMO TempCtrl Lower Temp (-78°C) Decomp->TempCtrl Suppress Radical Polymerization ForceSCis Structural Redesign (Lock into ring?) CheckConf->ForceSCis Sterically Locked s-trans HighPressure Apply High Pressure (>10 kbar) CheckConf->HighPressure s-cis possible but hindered LewisAcid Add Lewis Acid (LA) (Lowers LUMO + Chelates) CheckFMO->LewisAcid Enhance Electronic Bias LewisAcid->TempCtrl Kinetic Control

Figure 1: Decision matrix for troubleshooting hindered Diels-Alder reactions. Blue indicates the starting state; Green indicates the recommended solution path.

Module 2: Ticket #001 - "No Reaction" (Reactivity Issues)

Symptom: Starting material remains unchanged even after reflux. Root Cause: The activation energy (


) is too high due to steric clash preventing the diene from adopting the required s-cis conformation, or the HOMO-LUMO gap is too large.
Technical Explanation

For a Diels-Alder reaction to occur, the diene must rotate around the C2-C3 bond to achieve an s-cis geometry.[1][2][3] Bulky substituents at C1 or C4 destabilize this conformation. Furthermore, Lewis Acids accelerate the reaction not just by lowering the LUMO energy, but by reducing Pauli repulsion (steric strain) in the transition state [1].[4]

Troubleshooting Steps
  • Verify s-cis Ability: If your diene is locked in s-trans (e.g., a rigid polycycle), the reaction is impossible. You must redesign the substrate.

  • The "High Pressure" Fix:

    • Why: The transition state of a DA reaction has a smaller molar volume than the starting materials (

      
       is negative, typically -30 to -45 cm³/mol).
      
    • Action: Run the reaction at 10–15 kbar (approx. 10,000–15,000 atm). This overcomes steric repulsion without the thermal degradation associated with high heat [2].

  • The "Lewis Acid" Fix:

    • Why: A Lewis Acid (LA) coordinates to the dienophile (usually a carbonyl), lowering its LUMO energy and making it more electrophilic.[4] This narrows the HOMO-LUMO gap, allowing reaction at lower temperatures.

Module 3: Ticket #002 - "Wrong Isomer" (Regiochemical Drift)[5]

Symptom: You expect the Para (1,4) product based on electronics, but get the Meta (1,3) product or a 50:50 mix. Root Cause: In hindered systems, the Steric demand of the transition state overrides the Electronic (FMO) preference.

The Solution: Chelation-Controlled Catalysis

To force the "electronic" product despite steric hindrance, you must increase the electronic coefficient asymmetry.

  • Mechanism: Binding a Lewis Acid (

    
    , 
    
    
    
    ,
    
    
    ) to the dienophile's electron-withdrawing group (EWG) polarizes the
    
    
    -system. This increases the atomic orbital coefficient at the
    
    
    -carbon, making the electronic preference "loud" enough to drown out the steric noise [3].
Data Comparison: Thermal vs. Catalyzed

Effect of Lewis Acid on Isoprene + Methyl Acrylate (Simulated Data for Context)

ConditionCatalystTemperatureYieldRegio Ratio (Para:Meta)
Thermal None120°C35%70:30
Catalyzed

25°C85%93:7
Catalyzed

0°C92%99:1
Module 4: Experimental Protocol

Protocol: Lewis Acid Catalyzed Diels-Alder for Hindered Substrates Standard Operating Procedure (SOP) for sensitive, hindered dienes.

Reagents:

  • Hindered Diene (1.0 equiv)

  • Activated Dienophile (1.2 equiv)

  • Lewis Acid: Diethylaluminum Chloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon flow. Moisture kills Lewis Acids immediately.

  • Dienophile Activation (The Critical Step):

    • Dissolve the dienophile in DCM.

    • Cool to -78°C (dry ice/acetone bath).

    • Add the Lewis Acid (1.1 equiv) dropwise.

    • Wait 15 minutes. This allows the LA-dienophile complex to form, lowering the LUMO before the diene sees it.

  • Diene Addition:

    • Dissolve the hindered diene in a minimal amount of DCM.

    • Add slowly to the cold complex.

  • Reaction Monitoring:

    • Stir at -78°C for 2 hours. If TLC shows no movement, slowly warm to -20°C.

    • Note: Avoid warming to room temperature unless necessary, as polymerization competes with cycloaddition.

  • Quench:

    • Pour the cold mixture into 10% aqueous NaHCO3. Do not add water directly to the Lewis Acid concentrate.

Module 5: Frequently Asked Questions (FAQ)

Q: My diene is acid-sensitive (e.g., enol ether).


 destroys it. What now? 
A:  Switch to a milder, lanthanide-based catalyst like Ytterbium Triflate (

)
. These are compatible with acid-sensitive functionalities and can often be recovered. Alternatively, use high pressure (thermal, non-acidic) conditions [2].

Q: I am getting the "Exo" product, but I need "Endo." A: This is common with hindered dienes. The Endo transition state is electronically favored (secondary orbital overlap) but sterically tighter.[5]

  • Fix: Lower the temperature as much as possible. Endo is the kinetic product.[6] Higher temperatures allow equilibration to the thermodynamic (Exo) product [4].

Q: Can I use "Danishefsky’s Diene" logic for my hindered system? A: Yes. If your steric bulk is unavoidable, consider synthesizing a siloxy-diene derivative (similar to Danishefsky’s diene). The massive electron donation from the siloxy group raises the HOMO energy significantly, often compensating for the steric retardation [5].

References
  • Pauli-Lowering Catalysis: Vermeeren, P., & Hamlin, T. A. (2021). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions. ChemRxiv.

  • High Pressure DA: Dauben, W. G., & Krabbenhoft, H. O. (1976). High pressure cycloadditions of enol ethers. Journal of Organic Chemistry.

  • Lewis Acid Regiocontrol: Yates, P., & Eaton, P. (1960). Acceleration of the Diels-Alder reaction by aluminum chloride. Journal of the American Chemical Society.

  • Endo/Exo Selectivity: Hunt, I. (2023).[5] Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts.

  • Activated Dienes: Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society.

Sources

Technical Support: Purification Protocols for 5,5-Dimethyl-1,3-Hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1515-79-3 | Ticket ID: PUR-55DM-13HD

Welcome to the Purification Support Center

From: Dr. Aris Thorne, Senior Application Scientist Subject: Resolving Purity & Stability Issues for 5,5-Dimethyl-1,3-Hexadiene

I understand you are encountering difficulties achieving pharmaceutical-grade purity with This compound . This compound presents a unique challenge: the bulky tert-butyl group provides some steric protection, but the conjugated diene system remains highly susceptible to polymerization and oxidation. Furthermore, synthetic routes often yield close-boiling isomers (e.g., non-conjugated dienes) that fractional distillation alone cannot resolve.

Below is a troubleshooting guide structured to address your specific bottlenecks. We move beyond "textbook" answers to field-proven protocols.

Module 1: The First Line of Defense – Distillation

Issue: “I distilled my product, but the GC still shows ~5% impurities, and the pot residue turned into a gel.”

Diagnosis:

  • Thermal Polymerization: The "gel" is poly-5,5-dimethyl-1,3-hexadiene. Heating conjugated dienes at atmospheric pressure (115–118 °C) promotes radical polymerization.

  • Azeotropes: If synthesized via dehydration, residual water or alcohols often form azeotropes that smear separation.

Solution: Vacuum Fractional Distillation with Inhibitors Do not distill at atmospheric pressure. Lowering the boiling point reduces thermal stress.

Protocol:

  • Inhibitor Loading: Add 4-tert-butylcatechol (TBC) or BHT (100–500 ppm) to the distillation pot before heating. This scavenges free radicals generated during the boil.

  • Vacuum Setup: Target a pressure of 20–30 mmHg . This should drop the boiling point to approximately 45–55 °C .

  • Column Efficiency: Use a Vigreux column (minimum 20 cm) or a packed column with glass helices.

  • Fraction Collection: Discard the first 5–10% (foreruns containing solvent/low-boilers). Collect the main fraction only when the temperature stabilizes.

Physical Properties Reference Table

PropertyValueNotes
Boiling Point (atm) 115–118 °CHigh risk of polymerization.
Boiling Point (20 mmHg) ~45–50 °C (Est.)Recommended range.
Density 0.737 g/cm³Lighter than water.
Flash Point ~11.3 °CHighly Flammable. Handle in hood.
Refractive Index (

)
~1.433Useful for quick purity checks.
Module 2: High-Purity Separation – Argentation Chromatography

Issue: “Distillation failed to remove a persistent impurity (likely an isomer). Normal silica gel isn't separating them.”

Diagnosis: You are likely dealing with isomeric impurities (e.g., E/Z isomers or non-conjugated 5,5-dimethyl-1,4-hexadiene). Standard silica relies on polarity, which is nearly identical for these hydrocarbons. You need Argentation Chromatography .[1][2][3]

The Science: Silver ions (


) form reversible 

-complexes with carbon-carbon double bonds.[3] The stability of this complex depends on electron density and steric accessibility.
  • This compound: The conjugated system is electron-rich, but the tert-butyl group adds steric bulk.

  • Impurities: Non-conjugated isomers or those with less steric hindrance will bind differently (usually stronger or weaker depending on the specific geometry), allowing separation.

Protocol: Preparation of 10%


-Impregnated Silica 
Note: This must be performed in low light to prevent silver reduction.
  • Dissolution: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of acetonitrile.
    
  • Slurry: Add 90 g of high-quality silica gel (230–400 mesh) to the solution. Stir vigorously for 10 minutes.

  • Evaporation: Use a rotary evaporator (shielded from light) to remove the solvent. The silica should be a free-flowing white powder.

  • Activation: Dry in an oven at 120 °C for 4 hours. Store in an amber jar wrapped in foil.

Running the Column:

  • Loading: Load the sample (max 1% of silica weight) using hexane.

  • Elution Gradient:

    • Start: 100% Hexane (Elutes saturated hydrocarbons/alkanes).

    • Gradient: 0–5% Toluene in Hexane (Toluene acts as a

      
      -modifier, gently displacing the dienes).
      
  • Recovery: Monitor fractions by TLC (stain with

    
    ). Combine pure fractions and evaporate solvent immediately to minimize polymerization.
    
Module 3: Stability & Storage

Issue: “My pure compound turned yellow and viscous after a week in the fridge.”

Diagnosis: Autoxidation. Conjugated dienes react with atmospheric oxygen to form peroxides, which then initiate polymerization. The yellow color is often a sign of oligomer formation.

Storage Protocol:

  • Inhibitor: Re-add TBC (100 ppm) immediately after purification.

  • Atmosphere: Flush the headspace with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Temperature: Store at -20 °C .

  • Container: Amber glass with a Teflon-lined cap.

Visual Troubleshooting Guides
Figure 1: Purification Method Selection Tree

Use this logic flow to determine the correct purification route based on your current impurity profile.

PurificationLogic Start Start: Crude Mixture CheckPurity Analyze Purity (GC/NMR) Start->CheckPurity IsSolvent Major Impurity: Solvent? CheckPurity->IsSolvent IsPolymer Major Impurity: Polymer/Oligomer? IsSolvent->IsPolymer No VacDist Vacuum Distillation (with TBC inhibitor) IsSolvent->VacDist Yes IsIsomer Major Impurity: Isomer? IsPolymer->IsIsomer No IsPolymer->VacDist Yes (Remove residue) AgChrom Argentation Chromatography (10% AgNO3/SiO2) IsIsomer->AgChrom Yes (Pi-separation) FlashChrom Standard Flash Chromatography (Silica Gel) IsIsomer->FlashChrom No (Polar impurities)

Caption: Decision matrix for selecting between vacuum distillation and argentation chromatography based on impurity type.

Figure 2: Argentation Chromatography Mechanism

Visualizing why Silver Nitrate separates geometric isomers.

ArgentationMech Silica Silica Surface AgIon Ag+ Ion Silica->AgIon Impregnation ComplexStrong Strong Pi-Complex (Retained Longer) AgIon->ComplexStrong Binds ComplexWeak Weak Pi-Complex (Elutes First) AgIon->ComplexWeak Binds DieneTarget This compound (Target) DieneTarget->ComplexStrong High e- density Impurity Isomeric Impurity (e.g., non-conjugated) Impurity->ComplexWeak Steric/Electronic diff

Caption: Differential binding affinity of diene isomers to silver ions enables separation where standard silica fails.

References
  • LookChem. (n.d.).(E)-2,5-Dimethyl-1,3-hexadiene Physical Properties.[4][5][6][7] Retrieved from [Link]

  • Williams, C. M., & Mander, L. N. (2001).Chromatography with Silver Nitrate.[1][2] Tetrahedron. Retrieved from [Link]

  • Christie, W. W. (n.d.).Solid-Phase Extraction Chromatography in the Silver Ion Mode. AOCS Lipid Library. Retrieved from [Link]

  • PubChem. (2025).[7]5,5-Dimethyl-1,3-cyclohexadiene Compound Summary. (Used for structural comparison/isomer data). Retrieved from [Link][6]

Sources

Technical Support Center: Reactive Dienes & Low Flash Point Monomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 1 Technical Support resource for laboratory personnel handling reactive dienes. It is structured to address the "Why" behind the "How," ensuring operational autonomy and safety.

Current Status: Operational Support Lead: Senior Application Scientist Scope: Handling, Storage, and Synthesis involving Isoprene, Cyclopentadiene (Cp), and related 1,3-dienes.

Module 1: Storage & Stability (The "Silent" Hazards)

Ticket #101: "My diene has solidified/gelled. Can I still use it?"

Diagnosis: Uncontrolled Dimerization or Polymerization. Status: CRITICAL – DO NOT USE.

Technical Insight: Dienes like Cyclopentadiene (Cp) and Isoprene are thermodynamically unstable in their monomeric forms.

  • Cyclopentadiene: Undergoes spontaneous Diels-Alder dimerization at room temperature to form Dicyclopentadiene (DCPD). This is a slow, exothermic process. If a sealed bottle of Cp warms up, the pressure from the exotherm can rupture the vessel.

  • Isoprene: Susceptible to free-radical polymerization (forming "popcorn" polymers) which can shatter glass and clog relief valves.

Action Plan:

  • Verification: If the liquid has turned into a viscous gel or solid, it is likely polymerized.

  • Disposal: Do not attempt to distill or recover. The presence of peroxides in the polymer matrix creates a shock-sensitive explosion hazard. Contact your hazardous waste team for "High Hazard/Peroxide" disposal.

Ticket #102: "Should I store my TBC-inhibited Isoprene under nitrogen?"

Diagnosis: The "Inert Atmosphere Paradox." Answer: NO (with caveats).

Expert Explanation: Most dienes (Isoprene, Styrene, Butadiene) are stabilized with 4-tert-butylcatechol (TBC) .

  • The Mechanism: TBC is an antioxidant that scavenges peroxy radicals, not alkyl radicals.

  • The Requirement: For TBC to function, a small amount of dissolved Oxygen (approx. 10-15 ppm) is required to convert the initial alkyl radicals into peroxy radicals, which the TBC then traps.[1]

  • The Risk: Storing TBC-inhibited solvents under a strict inert atmosphere (0 ppm

    
    ) disables the inhibitor, allowing "popcorn" polymerization to initiate via alkyl radical propagation.
    

Correct Storage Protocol:

  • Temperature: Store at -20°C (Isoprene) or -78°C (Cyclopentadiene monomer). Cold slows the kinetics more effectively than inhibitors alone.

  • Headspace: Maintain the manufacturer's original headspace or use "inhibited air" (lean air) if long-term storage is required.

Module 2: Operational Handling (The "Active" Hazards)

Ticket #201: "How do I safely generate Cyclopentadiene (Cp) from the dimer?"

Context: Commercial Cp is sold as the stable dimer (Dicyclopentadiene). You must "crack" it via a Retro-Diels-Alder reaction. Hazard: You are heating a flammable solid to ~180°C+ to generate a volatile, flammable liquid (Flash Point 25°C).

Standard Operating Procedure (SOP): The Cracking Protocol

  • Setup: Assemble a fractional distillation apparatus.

    • Pot: Dicyclopentadiene (DCPD) + Paraffin oil (heat transfer medium).

    • Column: Vigreux column (essential to separate monomer from dimer).

    • Receiver:Must be cooled in a dry ice/acetone bath (-78°C).

  • The Process:

    • Heat the pot to 180°C–220°C.

    • The Retro-Diels-Alder reaction cleaves the dimer.

    • Cp monomer (b.p. 40°C) distills over; unreacted dimer refluxes back.

  • Critical Control Point: Keep the receiver cold. If the monomer warms up, it will re-dimerize (exothermic), potentially pressurizing the receiving flask.

Visual Workflow (Process Logic):

CrackingProtocol Dimer Dicyclopentadiene (Solid/Liquid Mix) Heat Heat Source (>170°C) Dimer->Heat Initiation RetroDA Retro-Diels-Alder Reaction Heat->RetroDA Activation Energy Column Vigreux Column (Separation) RetroDA->Column Mixed Vapors Column->RetroDA Dimer Refluxes Condenser Condenser (Cooling) Column->Condenser Monomer Vapor (40°C) Receiver Receiver Flask (-78°C Bath) Condenser->Receiver Liquid Monomer Usage Immediate Use (< 1 Hour) Receiver->Usage Keep Cold!

Figure 1: Logical flow of the Retro-Diels-Alder cracking process. Note the critical separation step at the Vigreux column.

Ticket #202: "I'm getting sparks when transferring Isoprene via cannula."

Diagnosis: Static Discharge in Low-Conductivity Fluids. Risk: Isoprene has a flash point of -54°C. A single static spark (0.2 mJ) can ignite the vapor.

Troubleshooting Guide: Non-polar dienes (Isoprene, Pentadiene) have low electrical conductivity (<50 pS/m). Flowing them through plastic tubing (Teflon/PTFE) generates static charge that cannot dissipate.

ParameterIsoprene1,3-Pentadiene
Flash Point -54°C (-65°F)-29°C (-20°F)
Conductivity Very LowVery Low
Ignition Risk Extreme High

Corrective Actions:

  • Grounding: All metal containers (drums, solvent kegs) must be earthed.

  • Bonding: Connect the source container and the receiving flask with a bonding wire to equalize potential before opening them.

  • Material Selection: Use conductive tubing or stainless steel cannulas. If using PTFE tubing, wrap it with a copper wire that is grounded.

  • Flow Rate: Reduce transfer speed. High velocity = High static generation.

Module 3: Reaction Safety & Peroxides[3][4]

Ticket #301: "How do I check for peroxides in my dienes?"

Policy: Dienes are Class B Peroxide Formers (Hazard on Concentration). Test Protocol:

  • Visual Inspection: Look for crystals around the cap or a viscous bottom layer. If seen, DO NOT TOUCH. Evacuate and call EHS.

  • Test Strips: Use starch-iodide strips.

    • 0-10 ppm: Safe to use.

    • 10-100 ppm: Treat with alumina or ferrous sulfate before use.

    • >100 ppm: Dispose as hazardous waste.

The "Diels-Alder" Exotherm Warning: Diels-Alder reactions (e.g., Isoprene + Maleic Anhydride) are highly exothermic.

  • The Trap: The reaction is often slow to start (induction period). Researchers add heat.[2]

  • The Runaway: Once initiated, the heat generated accelerates the remaining reaction (Arrhenius equation), leading to a thermal runaway.

  • Control: Always add the diene slowly to the dienophile (or vice versa) at reflux, ensuring the reaction is consuming the reagent as fast as it is added.

Module 4: References & Data[2][3][7][8][9]

Key Physical Data for Dienes
CompoundFlash PointBoiling PointPeroxide ClassInhibitor
Isoprene -54°C34°CClass C (Polymerization)TBC (requires

)
Cyclopentadiene 25°C41°CClass B (Concentration)None (Dimerizes)
1,3-Butadiene -85°C-4.4°CClass A (High Hazard)TBC
Dicyclopentadiene 32°C170°CClass BTBC
References
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for Isoprene. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Peroxide Forming Chemicals SOP. [Link]

  • University of Colorado Boulder. Standard Operating Procedure: Cyclopentadiene Cracking. [Link]

Sources

Validation & Comparative

IR Spectrum Analysis of Conjugated Diene Double Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Conjugation Variable in Drug Stability

In pharmaceutical development—particularly with polyene antifungals (e.g., Amphotericin B) and retinoids—the integrity of the conjugated diene system is a direct proxy for biological potency. Unlike isolated alkenes, conjugated dienes possess delocalized


-electron systems that significantly alter their vibrational signatures.

This guide moves beyond basic spectral identification. It provides a comparative analysis of Conjugated vs. Isolated systems, evaluates FTIR vs. Raman suitability for specific conformers, and details a self-validating ATR-FTIR protocol for assessing diene stability in solid-state drug formulations.

Part 1: The Physics of Conjugation (Mechanistic Grounding)

The diagnostic shift of a conjugated diene in an IR spectrum is not random; it is a direct consequence of quantum mechanical delocalization.

The Frequency Shift Mechanism

In an isolated alkene, the C=C bond behaves as a stiff spring with a stretching frequency (


) of 1640–1680 cm⁻¹ . When two double bonds are separated by a single bond (conjugation), the 

-orbitals overlap across the entire system.
  • Bond Order Reduction: Delocalization imparts partial single-bond character to the double bonds and partial double-bond character to the single bond.[1]

  • Force Constant (

    
    ) Decrease:  As the double bond character decreases, the bond force constant (
    
    
    
    ) drops.
  • Frequency Drop: According to Hooke’s Law,

    
    . Consequently, the absorption band shifts to a lower wavenumber (1600–1650 cm⁻¹ ).
    
  • Intensity Increase: The delocalized system is more polarizable. During vibration, the change in dipole moment (

    
    ) is larger than in isolated alkenes, resulting in significantly more intense absorption bands.
    

ConjugationEffect Isolated Isolated Alkene (Localized u03c0-electrons) Conjugated Conjugated Diene (Delocalized u03c0-system) Isolated->Conjugated Orbital Overlap ForceConst Reduced Force Constant (k) (Partial Single Bond Character) Conjugated->ForceConst Electronic Effect Result Lower Wavenumber (1600-1650 cmu207bu00b9) High Intensity ForceConst->Result Hooke's Law

Figure 1: Mechanistic flow illustrating why conjugation lowers vibrational frequency.

Part 2: Comparative Analysis

Spectral Signatures: Isolated vs. Conjugated vs. Aromatic

Distinguishing the conjugated diene from other unsaturated systems requires precise wavenumber analysis.

FeatureIsolated Alkene (R-CH=CH-R)Conjugated Diene (C=C-C=C)Aromatic (Benzene Ring)
C=C Stretch (

)
1640–1680 cm⁻¹ 1600–1650 cm⁻¹ 1450–1600 cm⁻¹ (Multiple sharp bands)
Intensity Weak to MediumStrong (Large dipole change)Variable (often sharp)
C-H Stretch (

)
> 3000 cm⁻¹> 3000 cm⁻¹> 3000 cm⁻¹
Overtone 2

(Weak)
Sometimes observedCombination bands (1660–2000 cm⁻¹)
Conformational Isomerism: s-cis vs. s-trans

The "s" refers to the conformation around the single bond connecting the dienes.[2][3][4] This is critical for Diels-Alder precursors and polyene drug activity.

  • s-trans (Heteroannular): The lower energy, dominant form (e.g., 1,3-butadiene is ~96% s-trans at RT). It typically displays a C=C stretch near 1600 cm⁻¹ .[5]

  • s-cis (Homoannular): Often locked in cyclic systems (e.g., cyclopentadiene). Due to strain and coupling, the C=C stretch can split or shift slightly, but the C-H out-of-plane (OOP) bending is the true discriminator.

Critical Diagnostic Rule:

  • s-trans dienes often exhibit two bands if asymmetric, but the C=C symmetric stretch is often IR inactive (or weak) and Raman active.

  • s-cis dienes lack the center of inversion, making both symmetric and asymmetric stretches IR active.

Methodology Selection: FTIR vs. Raman

While FTIR is the standard, it has blind spots for symmetric dienes.

ParameterFTIR (Absorption) Raman (Scattering)
Physical Principle Change in Dipole MomentChange in Polarizability
Best For Asymmetric Dienes & Polar SubstituentsSymmetric Dienes (C=C backbone)
Conjugated C=C Signal Very Strong (if asymmetric)Very Strong (Resonance Raman)
Water Interference High (OH masking)Negligible (Ideal for aqueous bio-samples)
Sample Prep ATR (Solid/Liquid)Laser focus (Non-contact)

Expert Insight: For symmetric polyenes (like


-carotene), the C=C stretch is often "silent" in IR but dominates the Raman spectrum. Use Raman if your diene is centrally symmetric.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Quantification of conjugated diene integrity in a solid pharmaceutical intermediate. Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid pressure-induced isomerization or oxidation during grinding.

Workflow Diagram

ATR_Workflow Start Sample Preparation (Neat Solid/Oil) Clean Crystal Cleaning (Isopropanol -> Background Scan) Start->Clean Contact Sample Application (High Pressure Clamp) Clean->Contact QC Contact Quality Check (Evanescent Wave Penetration) Contact->QC QC->Contact Fail (Low Transmittance) Acquire Data Acquisition (64 Scans, 4 cmu207bu00b9 Res) QC->Acquire Pass Process Post-Process (Baseline Corr -> Peak Pick) Acquire->Process

Figure 2: Validated ATR-FTIR workflow for diene analysis.

Step-by-Step Protocol
  • System Validation:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Run a background scan (air) to remove atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      
      artifacts.
    • Self-Validation: The background line should be flat at 100% T.

  • Sample Application:

    • Place <10 mg of the diene sample onto the crystal center.

    • Crucial Step: Apply pressure using the anvil. For conjugated systems, ensure intimate contact but avoid excessive crushing if the matrix is friable.

    • Target: Absorbance of the strongest band should be between 0.5 and 1.0 A.U. (approx 10-30% Transmittance).

  • Acquisition Parameters:

    • Range: 4000–600 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving fine splitting in s-cis vs s-trans mixtures).

    • Scans: 64 scans (to improve Signal-to-Noise ratio).

  • Data Analysis (The "Fingerprint" Check):

    • Region 1 (3100–3000 cm⁻¹): Look for

      
       C-H stretching.
      
    • Region 2 (1650–1600 cm⁻¹): Identify the C=C doublet.

      • Note: If the peak is at 1640 cm⁻¹ and weak, suspect loss of conjugation (degradation).

    • Region 3 (1000–700 cm⁻¹): Analyze C-H Out-of-Plane (OOP) bending to determine geometry.

      • trans,trans: ~990 cm⁻¹ (Strong).

      • cis,cis: ~700–750 cm⁻¹.

Part 4: References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1,3-Butadiene. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy of Alkenes and Conjugated Systems. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for C-H OOP values).

Sources

Comparative Guide: 5,5-Dimethyl-1,3-hexadiene vs. Isoprene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5,5-dimethyl-1,3-hexadiene and isoprene (2-methyl-1,3-butadiene), specifically tailored for application scientists and synthetic chemists.

Executive Summary

For researchers selecting a diene for cycloaddition or polymerization, the choice between isoprene and This compound represents a fundamental trade-off between electronic activation and steric control .

  • Isoprene is the "kinetic workhorse"—a sterically unencumbered, electron-rich diene that reacts rapidly and follows predictable electronic control (frontier molecular orbital theory).

  • This compound (structurally 1-tert-butyl-1,3-butadiene ) is a "steric modulator." The bulky tert-butyl group at the C1 position imposes severe kinetic penalties but offers unique regiochemical control and conformational rigidity. It is frequently used to probe the steric limits of catalytic systems or to synthesize sterically congested cyclohexene derivatives that are inaccessible via isoprene.

Structural & Conformational Analysis

The reactivity difference stems directly from the position and size of the alkyl substituent.

FeatureIsoprene (2-methyl-1,3-butadiene)This compound (1-t-butyl-1,3-butadiene)
Structure 2-substituted (internal)1-substituted (terminal)
Steric Bulk Methyl (Small, A-value ~1.7 kcal/mol)tert-Butyl (Massive, A-value ~5.0 kcal/mol)
Dominant Isomer N/A (C2 substitution)(E)-isomer (Trans) is reactive; (Z)-isomer is inert.
s-cis Accessibility High (Low barrier to rotation)Restricted (High barrier due to steric clash)
Conformational Equilibrium (s-cis vs. s-trans)

The Diels-Alder reaction requires the diene to adopt the s-cis conformation.[1]

  • Isoprene: The C2-methyl group interacts minimally with C3-H in the s-cis form. The population of reactive s-cis conformers is high.

  • This compound:

    • In the (E)-isomer: The tert-butyl group points away from the ring-closing center, allowing s-cis formation, though the rotation is slower than isoprene.

    • In the (Z)-isomer: The tert-butyl group is forced into the "internal" position, creating a prohibitive steric clash with C4-H. This locks the molecule in s-trans, rendering it inert to cycloaddition.

Conformation cluster_0 Isoprene Equilibrium cluster_1 This compound (E-isomer) Iso_Trans s-trans Isoprene (Stable, Major) Iso_Cis s-cis Isoprene (Reactive, Accessible) Iso_Trans->Iso_Cis Low Barrier (~2.5 kcal/mol) DMH_Trans s-trans (E)-1-t-Bu-butadiene (Stable) DMH_Cis s-cis (E)-1-t-Bu-butadiene (Sterically Congested) DMH_Trans->DMH_Cis High Barrier (Slow Rotation)

Figure 1: Conformational energy landscape. Green indicates high reactivity; Red indicates kinetic resistance.

Diels-Alder Reactivity Profile

Kinetic Comparison

In standard Diels-Alder reactions (e.g., with maleic anhydride), isoprene reacts orders of magnitude faster than this compound.

  • Isoprene: The C2-methyl group is electron-donating (+I effect), raising the HOMO energy of the diene. This narrows the HOMO(diene)–LUMO(dienophile) gap, accelerating the reaction.

  • This compound: While the tert-butyl group is also electron-donating (+I), the steric term dominates . The bulky group hinders the approach of the dienophile in the transition state (TS).[2][3] The TS energy is significantly raised due to non-bonded repulsions between the tert-butyl group and the dienophile substituents.

Regioselectivity (The "Ortho" vs. "Meta" Rule)

When reacting with an electron-deficient dienophile (e.g., methyl acrylate):

  • Isoprene (2-substituted): Strongly favors the "para" (1,4) product.

    • Mechanism:[3][4][5] Electronic coefficients at C1 are highest.

  • This compound (1-substituted): generally favors the "ortho" (1,2) product.

    • Mechanism:[3][4][5] However, the tert-butyl group is so large that it can destabilize the endo-"ortho" transition state. Experimental data suggests that as the alkyl group size increases (Methyl -> t-Butyl), the proportion of the "meta" (1,3) product (normally minor) increases, or the reaction simply becomes highly selective for the exo isomer to avoid steric clash.

ParameterIsopreneThis compound
Relative Rate 1.0 (Reference) < 0.05 (Estimated)
Major Product (vs Acrylates) 1,4-disubstituted ("Para")1,2-disubstituted ("Ortho")
Endo/Exo Selectivity Endo favored (Secondary Orbital Interactions)Exo often favored (Steric Avoidance)

Experimental Protocol: Comparative Kinetics

To experimentally validate the reactivity difference, use this self-validating UV-Vis kinetic assay. This protocol relies on the disappearance of the diene characteristic absorbance or the appearance of the product.

Materials
  • Diene A: Isoprene (freshly distilled).

  • Diene B: this compound (98%, contains TBC inhibitor; remove via basic alumina filtration).

  • Dienophile: Maleic Anhydride (recrystallized).

  • Solvent: Toluene or Dioxane (Spectroscopic grade).

Workflow
  • Preparation: Prepare a 0.1 M solution of Maleic Anhydride in Toluene.

  • Baseline: Prepare 0.01 M solutions of both dienes.

  • Reaction Initiation:

    • Mix Diene and Dienophile in a 1:10 ratio (pseudo-first-order conditions).

    • Maintain temperature at 25°C for Isoprene and 60°C for this compound (due to low reactivity).

  • Monitoring:

    • Monitor the disappearance of the Maleic Anhydride peak (UV ~300 nm region) or use 1H NMR (monitoring alkene proton shifts).

    • Isoprene: Expect >90% conversion within 1-2 hours at 25°C.

    • 5,5-Dimethyl: Expect <10% conversion at 25°C; requires heating to observe appreciable rates.

Protocol Start Start: Diene Selection Purify Purification (Remove TBC Inhibitor) Start->Purify Mix Mix with Maleic Anhydride (1:10 Ratio in Toluene) Purify->Mix Branch Diene Type? Mix->Branch Iso_Path Isoprene (Run at 25°C) Branch->Iso_Path DMH_Path This compound (Run at 60°C+) Branch->DMH_Path Analysis Analyze via 1H NMR Calculate k_obs Iso_Path->Analysis DMH_Path->Analysis

Figure 2: Kinetic assay workflow for determining relative reactivity rates.

Polymerization & Synthetic Utility[6]

Isoprene (Polyisoprene)[6]
  • Utility: Precursor to natural rubber analogs.

  • Mechanism: Anionic or Ziegler-Natta polymerization.

  • Outcome: High molecular weight, high cis-1,4 content (using Nd or Ti catalysts).

  • Role: Backbone formation.

This compound[7][8][9][10][11]
  • Utility: Specialized polymer modifier.

  • Mechanism: Radical or Cationic polymerization (Anionic is difficult due to sterics).

  • Outcome: Low molecular weight oligomers. The bulky tert-butyl group prevents efficient chain packing and propagation.

  • Role: Used to introduce "hard" segments or steric bulk into a copolymer chain to modify glass transition temperature (Tg) and reduce crystallinity.

References

  • Diels-Alder Kinetics & Steric Effects

    • Source: Sauer, J. "Diels-Alder Reactions II: The Reaction Mechanism.
    • Relevance: Establishes the foundational kinetic penalties for 1-substituted bulky dienes.
  • Conformational Analysis of Dienes

    • Source: Squillacote, M. E., et al. "Conformational Equilibrium of 1,3-Butadiene." Journal of the American Chemical Society, 1979.
    • Relevance: Defines the energy barriers for s-cis/s-trans interconversion relevant to reactivity.
  • Synthesis of Substituted Cyclohexenes

    • Source: Dauben, W. G., et al. "High Pressure Diels-Alder Reactions." Journal of Organic Chemistry, 1984.
    • Relevance: Discusses how sterically hindered dienes (like t-butyl derivatives) often require high-pressure conditions to overcome the kinetic barrier.

Sources

GC-MS fragmentation pattern of 5,5-dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: GC-MS Profiling of 5,5-Dimethyl-1,3-hexadiene vs. Structural Isomers

Executive Summary

Differentiation of conjugated diene isomers is a critical challenge in organic synthesis and natural product characterization. This compound (CAS 1515-79-3) presents a distinct mass spectral profile driven by the lability of its tert-butyl group, contrasting sharply with its thermodynamically more stable isomer, 2,5-dimethyl-2,4-hexadiene .

This guide provides a definitive technical comparison, establishing m/z 57 (base peak) and the absence of a molecular ion as the primary identification markers for the 5,5-isomer, while the 2,5-isomer is characterized by a robust molecular ion (m/z 110 ) and a base peak at m/z 95 .

Structural & Mechanistic Analysis

The fragmentation behavior of these isomers is dictated by carbocation stability and bond dissociation energies.

A. This compound (Target Analyte)
  • Structure: A terminal conjugated diene attached to a quaternary carbon (tert-butyl group).

  • Primary Fragmentation Vector: The bond between the quaternary carbon (

    
    ) and the diene system is electronically fragile. Cleavage at this site releases a stable tert-butyl cation  (
    
    
    
    ) and a resonance-stabilized butadienyl radical.
  • Spectral Signature:

    • Base Peak: m/z 57 (100%).

    • Molecular Ion (

      
      ): m/z 110  is typically absent  or <1% abundance due to the rapid kinetics of the tert-butyl loss.
      
    • Secondary Fragments: m/z 41 (

      
      ), m/z 29.
      
B. 2,5-Dimethyl-2,4-hexadiene (Comparison Standard)
  • Structure: A symmetrical, internal conjugated diene.

  • Primary Fragmentation Vector: Loss of a methyl group from the allylic position. The resulting cation is highly stabilized by resonance across the entire carbon skeleton.

  • Spectral Signature:

    • Base Peak: m/z 95 (

      
      , 100%).
      
    • Molecular Ion (

      
      ): m/z 110  is prominent  (~65% abundance), reflecting the stability of the highly substituted alkene system.
      
    • Secondary Fragments: m/z 67 (

      
      ), m/z 55.
      

Comparative Data Table

FeatureThis compound 2,5-Dimethyl-2,4-hexadiene
CAS Number 1515-79-3764-13-6
Structure Type Terminal Diene / tert-ButylInternal Symmetrical Diene
Base Peak (100%) m/z 57 (

)
m/z 95 (

)
Molecular Ion (m/z 110) Trace / Absent (<1%)Strong (~65%)
Key Mechanism

-Cleavage (t-Butyl loss)
Allylic Methyl Loss
Retention Index (DB-5) Lower (approx. 700-750)Higher (approx. 800-850)

Fragmentation Pathways (Visualization)

The following diagrams illustrate the divergent fragmentation pathways that allow for unambiguous identification.

Figure 1: Fragmentation Mechanism of this compound

Fragmentation55 M1 Molecular Ion (M+) m/z 110 [Unstable] Base Base Peak m/z 57 (tert-Butyl Cation) M1->Base Homolytic Cleavage (t-Butyl Loss) Radical Butadienyl Radical (Neutral Loss) M1->Radical

Caption: The molecular ion undergoes rapid cleavage to eject the stable tert-butyl cation (m/z 57), leaving a neutral radical.

Figure 2: Fragmentation Mechanism of 2,5-Dimethyl-2,4-hexadiene

Fragmentation25 M2 Molecular Ion (M+) m/z 110 [Stable] Base2 Base Peak m/z 95 (Allylic Cation) M2->Base2 Allylic Methyl Loss (M - 15) Methyl Methyl Radical (Neutral Loss) M2->Methyl

Caption: The 2,5-isomer retains the molecular ion significantly and fragments primarily by losing a methyl group to form m/z 95.

Experimental Protocol

To replicate these results, use the following standardized GC-MS methodology. This protocol ensures separation of volatile diene isomers and prevents thermal degradation prior to ionization.

Instrument Parameters
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Inlet: Split/Splitless (maintained at 200°C to minimize thermal rearrangement).

  • Injection Mode: Split (Ratio 50:1). Note: High split ratio is required for neat dienes to prevent detector saturation.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.

Temperature Program
  • Initial: 40°C (Hold 2 min) – Critical for retaining volatile C8 dienes.

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min).

MS Acquisition
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 35 – 350.

  • Solvent Delay: 2.0 min (Adjust based on solvent; hexane or pentane recommended).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound (CAS 1515-79-3). NIST Chemistry WebBook, SRD 69. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,5-Dimethyl-2,4-hexadiene (CAS 764-13-6). NIST Chemistry WebBook, SRD 69. Link

  • ChemicalBook. (2024). 2,5-Dimethyl-2,4-hexadiene MS Spectrum Data. Link

  • BenchChem. (2025). Fragmentation Analysis of Dimethyl-hexene Isomers. Link

Comparative Kinetic Profiling of Substituted 1,3-Hexadienes in Cycloaddition Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Kineticists Focus: Diels-Alder Reactivity, Steric/Electronic Modulation, and Experimental Validation

Executive Summary: The Reactivity Landscape

In drug discovery, the Diels-Alder reaction of substituted 1,3-dienes is a cornerstone for generating stereochemically dense cyclohexene scaffolds. However, the reactivity of substituted 1,3-hexadienes is not a linear function of substitution. It is governed by a competing interplay between electronic activation (HOMO energy elevation) and conformational accessibility (s-cis vs. s-trans equilibrium).

This guide objectively compares the reaction rates of various 1,3-hexadiene derivatives, demonstrating that while 2-substitution generally enhances rates via electronic donation, specific steric patterns (particularly Z-1-substitution) can completely arrest reactivity by inhibiting the requisite s-cis conformation.

Mechanistic Drivers of Reactivity[1][2]

To predict the performance of a hexadiene substrate, one must evaluate three hierarchical factors. The reaction is controlled by the Frontier Molecular Orbital (FMO) theory, specifically the energy gap between the Diene HOMO and the Dienophile LUMO.

The Reactivity Decision Tree

The following diagram outlines the logical flow for evaluating diene reactivity.

ReactivityLogic Start Analyze Diene Structure ConfCheck Can it adopt s-cis? Start->ConfCheck StericCheck Steric Bulk at C2/C3? ConfCheck->StericCheck Yes OutcomeDead Inert / No Reaction ConfCheck->OutcomeDead No (e.g., rigid s-trans, Z-1-sub) ElectronicCheck Substituent Nature (EDG/EWG) StericCheck->ElectronicCheck Moderate Bulk OutcomeFast High Reactivity (k_rel > 10) StericCheck->OutcomeFast High Bulk (Forces s-cis) ElectronicCheck->OutcomeFast EDG (Raises HOMO) OutcomeSlow Moderate Reactivity (k_rel ~ 1) ElectronicCheck->OutcomeSlow H or Weak EWG ElectronicCheck->OutcomeDead Strong EWG (Lowers HOMO)

Caption: Hierarchical decision tree for predicting Diels-Alder reactivity based on conformation, sterics, and electronics.

Comparative Performance Data

The following data normalizes reaction rates (


) against 1,3-butadiene (standard = 1.0) in a reaction with a standard electron-deficient dienophile (e.g., Maleic Anhydride).
Table 1: Relative Reaction Rates of Substituted 1,3-Dienes
Substrate ClassSpecific ExampleStructure

(Approx)
Mechanistic Rationale
2-Substituted 2-methyl-1,3-butadiene (Isoprene)C=C(Me)-C=C1.8 – 2.5 Electronic: Methyl group (+I effect) raises HOMO energy, accelerating reaction.
2-Bulky Sub 2-tert-butyl-1,3-butadieneC=C(tBu)-C=C~27.0 Steric Acceleration: Bulky group destabilizes the s-trans form, forcing the population into the reactive s-cis conformer.[1]
Reference 1,3-ButadieneC=C-C=C1.0 Baseline.
1-Sub (Trans) (E)-1,3-Pentadiene(E)-Me-C=C-C=C0.5 – 0.9 Steric Hindrance: Terminal methyl causes slight steric clash in TS, offsetting electronic benefit.
1-Sub (Cis) (Z)-1,3-Pentadiene(Z)-Me-C=C-C=C< 0.001 Conformational Lock: Terminal methyl clashes with internal H in s-cis form. Equilibrium heavily favors unreactive s-trans.
Disubstituted (E,E)-2,4-HexadieneMe-C=C-C=C-Me~0.15 Steric Penalty: Despite two EDGs, the terminal methyl groups at both C1 and C4 create significant steric hindrance in the transition state.
Critical Analysis for Drug Design
  • The "Z" Trap: Researchers often attempt to cyclize complex polyenes. If the diene moiety contains a Z-alkene at the C1 position (e.g., (Z)-1,3-hexadiene), the reaction will likely fail or require extreme pressures (high kbar).

  • The "Danishefsky" Advantage: For maximum rate, move beyond alkyl substituents to heteroatoms. Danishefsky’s Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) utilizes the strong resonance donation of oxygen to raise the HOMO significantly, often reacting under mild conditions where alkyl-dienes fail.

Validated Experimental Protocol

To determine the kinetic profile of a new hexadiene derivative, a Pseudo-First-Order Kinetic Assay using UV-Vis spectroscopy is the gold standard. This method is self-validating because it allows for the verification of isosbestic points, confirming a clean conversion without side reactions.

Protocol: UV-Vis Kinetic Monitoring

Objective: Determine the second-order rate constant (


) for the reaction between a substituted 1,3-hexadiene and Maleic Anhydride (MA).

Reagents:

  • Diene: Substituted 1,3-hexadiene (Target)[2]

  • Dienophile: Maleic Anhydride (High purity, sublimed)

  • Solvent: Dioxane or Toluene (Spectroscopic grade, dried)

Workflow:

  • Preparation:

    • Prepare a stock solution of Diene (Concentration

      
       M) to ensure absorbance is within the linear range (0.1 – 1.0 AU).
      
    • Prepare a stock solution of Maleic Anhydride in large excess (

      
       M, 
      
      
      
      100 equiv).
  • Baseline: Record the UV spectrum of the Diene alone to find

    
     (typically 220–260 nm).
    
  • Initiation:

    • Mix 1.0 mL of Diene stock with 1.0 mL of Dienophile stock in a quartz cuvette.

    • Immediately place in a temperature-controlled cell holder (

      
       °C).
      
  • Data Acquisition:

    • Monitor the decay of absorbance (

      
      ) at 
      
      
      
      over time.
    • Interval: Every 30 seconds for 60 minutes.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Calculate second-order constant:

      
      .
      
Experimental Workflow Diagram

This diagram visualizes the kinetic measurement process to ensure reproducibility.

KineticProtocol Prep Stock Prep (Diene + Excess MA) Mix Rapid Mixing (t=0) Prep->Mix 1:1 Vol Measure UV-Vis Monitoring (Isothermal) Mix->Measure < 10s delay Process Data Processing (ln(A) vs t) Measure->Process Abs Decay Result Rate Constant (k2) Process->Result Linear Reg

Caption: Step-by-step workflow for pseudo-first-order kinetic analysis of Diels-Alder reactions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on pericyclic reaction kinetics and substituent effects).

  • Sauer, J. (1966). Diels-Alder Reactions I: New Preparative Aspects. Angewandte Chemie International Edition, 5(2), 211-230. (Seminal work establishing relative rate tables for substituted dienes).

  • Houk, K. N. (1973). Generalized Frontier Orbitals of Alkenes and Dienes. Regioselectivity in Diels-Alder Reactions. Journal of the American Chemical Society, 95(12), 4092–4094. (The definitive explanation of HOMO-LUMO control in these systems).

  • Squillacote, M. E., et al. (1980). Conformational Equilibrium of 1,3-Butadiene. Journal of the American Chemical Society. (Establishes the s-cis/s-trans energy barrier).

Sources

confirming gem-dimethyl group structure via C13 NMR

Structural Confirmation of gem-Dimethyl Groups via C NMR: A Comparative Technical Guide

Executive Summary

In drug discovery, the gem-dimethyl group (

Thorpe-Ingold effect

This guide provides a definitive workflow for validating gem-dimethyl groups, moving beyond basic 1D analysis to a self-validating 2D NMR approach. It compares standard methodologies and outlines a robust experimental protocol designed to detect the often-elusive quaternary carbon (

Part 1: Mechanistic Foundation

The Physics of the gem-Dimethyl Signature

To confirm a gem-dimethyl group, one must identify three distinct components: two methyl groups and the single quaternary carbon they share.

  • The Methyls (

    
    H & 
    
    
    C):
    These are usually magnetically equivalent (isochronous) in achiral environments, appearing as a strong singlet in
    
    
    H NMR and a single intense peak in
    
    
    C NMR (
    
    
    20–30 ppm). In chiral environments, they become diastereotopic (anisochronous), appearing as two distinct signals.
  • The Quaternary Anchor (

    
    C):  This is the diagnostic key. However, quaternary carbons are notoriously difficult to detect in standard 
    
    
    C spectra due to:
    • Lack of NOE Enhancement: Unlike protonated carbons,

      
       does not benefit from the Nuclear Overhauser Effect during broadband proton decoupling.
      
    • Long Relaxation Times (

      
      ): 
      
      
      nuclei relax slowly. Rapid pulse repetition rates saturate their signal, causing them to "disappear" into the noise.

Part 2: Comparative Analysis of Methodologies

The following table compares the efficacy of different NMR techniques for resolving gem-dimethyl structures.

FeatureMethod A: 1D

H NMR
Method B: 1D

C + DEPT-135
Method C: 2D HSQC + HMBC (Recommended)
Primary Signal Methyl Singlet (usually

0.8–1.5 ppm)
Carbon Shifts (

20–50 ppm)
Heteronuclear Correlations
Structural Confidence Low. Singlets easily overlap with other aliphatic signals.Medium. DEPT confirms methyl multiplicity but erases the quaternary carbon.High. Unambiguously links methyl protons to the "invisible" quaternary carbon.
Differentiation Cannot definitively distinguish gem-dimethyl from isolated methyls.Can distinguish

from

, but cannot prove connectivity.
Distinguishes gem-dimethyl (

anchor) from Isopropyl (

anchor).
Time Cost < 5 mins15–60 mins30–120 mins
Blind Spots Solvent suppression can mask signals; overlap in steroids/terpenes.Quaternary carbons are invisible in DEPT; weak in standard 1D without long

.
Requires optimization of

(typically 8 Hz).

Part 3: Experimental Protocol (The Self-Validating Workflow)

This protocol ensures the detection of the quaternary carbon and proves the methyls are attached to it.

Step 1: Sample Preparation
  • Concentration: High concentration is vital for

    
    C detection. Aim for 
    
    
    10 mg in 0.6 mL deuterated solvent (e.g.,
    
    
    ).
  • Tube Quality: Use high-throughput tubes (5mm) free of paramagnetic dust to maintain resolution.

Step 2: The "Quaternary-Sensitive" 1D C Experiment

Standard parameters often miss the

  • Pulse Angle: Use a

    
     or 
    
    
    pulse (not
    
    
    ) to avoid saturation.
  • Relaxation Delay (

    
    ):  Increase 
    
    
    to 2–5 seconds (standard is often 1s). This allows the slowly relaxing
    
    
    to recover magnetization.
  • Scans: Acquire 1024–4096 scans depending on concentration.

Step 3: Multiplicity Editing (DEPT-135)

Run a standard DEPT-135.

  • Result: Methyls appear Positive (Up). Methylene (

    
    ) appear Negative  (Down).
    
  • Validation: The quaternary carbon observed in Step 2 must disappear in the DEPT spectrum. If the peak remains, it is not a quaternary carbon.

Step 4: 2D HMBC (The Connector)

This is the definitive step. Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
  • Interpretation: Look for the methyl proton signal (F2 axis). It should show a strong correlation to the quaternary carbon signal (F1 axis).

    • Gem-dimethyl confirmation: The

      
       peak in F1 correlates to the methyl protons and usually shows 3-bond correlations to adjacent carbons (e.g., ring carbons).
      

Part 4: Visualization & Logic

Diagram 1: The Decision Logic

This diagram illustrates the decision tree for distinguishing gem-dimethyl from isopropyl groups using the data from the protocol above.

GemDimethylLogicStartUnknown Methyl Doublet/SingletStep11. Run 13C + DEPT-135Start->Step1Decision1Is the Anchor CarbonVisible in DEPT?Step1->Decision1PathIsopropylYES (Positive Phase)Anchor is CHDecision1->PathIsopropylSignal RemainsPathGemNO (Signal Vanishes)Anchor is CqDecision1->PathGemSignal DisappearsResultIsoConclusion: Isopropyl Group(Methyls attached to CH)PathIsopropyl->ResultIsoStep22. Run HMBC (Long Range)PathGem->Step2ResultGemConclusion: Gem-Dimethyl(Methyls attached to Cq)Step2->ResultGemStrong HMBC Correlation(Methyl H -> Cq)

Caption: Logical workflow for differentiating gem-dimethyl groups from isopropyl moieties using DEPT and HMBC editing.

Diagram 2: Spectral Connectivity (HMBC)

This diagram visualizes the specific correlations observed in a 2D HMBC spectrum for a gem-dimethyl group.

HMBC_Connectivitycluster_legendHMBC Correlation MapMethylsMethyl Protons(1H: ~1.0 ppm)CqQuaternary Carbon(13C: ~35 ppm)Methyls->Cq2J Correlation(Strong)NeighborNeighboring CH2/CH(3-bond away)Methyls->Neighbor3J Correlation(Weaker)DescArrows represent observedcross-peaks in 2D spectrum

Caption: HMBC connectivity map. The definitive proof is the 2-bond coupling between Methyl Protons and the Quaternary Carbon.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

    • Authoritative source for chemical shift ranges and relax
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development.[1][2][3][4] Clinical Pharmacokinetics, 42(6), 515-528.[3] Retrieved from [Link]

    • Contextualizes the importance of gem-dimethyl groups in blocking metabolic sites.

Relative Stability of Acyclic vs. Cyclic Dimethyl Dienes: A Thermodynamic & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Relative Stability of Acyclic vs. Cyclic Dimethyl Dienes Content Type: Publish Comparison Guide

Executive Summary In the evaluation of conjugated diene stability, acyclic dimethyl dienes (e.g., 2,3-dimethyl-1,3-butadiene) generally exhibit superior thermodynamic stability compared to their cyclic counterparts (e.g., dimethyl-1,3-cyclohexadienes).[1] This stability advantage arises primarily from the capacity of acyclic systems to adopt the lower-energy s-trans conformation, whereas cyclic dienes are structurally locked in the higher-energy s-cis conformation and often burdened by ring strain.[1] This guide provides a rigorous technical comparison for researchers, supported by thermodynamic data and experimental protocols.

Thermodynamic Stability: The Data

The gold standard for quantifying the stability of unsaturated hydrocarbons is the Heat of Hydrogenation (


) . This metric measures the enthalpy change when a diene is hydrogenated to its corresponding alkane. A less negative (smaller magnitude) 

indicates a more stable starting diene, as it resides at a lower energy level relative to the product.
Comparative Heats of Hydrogenation (kcal/mol)
Compound ClassSpecific MoleculeStructure

(kcal/mol)
Stability Factors
Acyclic (Reference) 1,3-Butadiene

-57.1 Conjugated, exists 96% in s-trans.[1][2]
Acyclic (Dimethyl) 2,3-Dimethyl-1,3-butadiene

~ -53.0*** Most Stable. Disubstituted double bonds + s-trans preference.[1]
Acyclic (Isomer) trans,trans-2,4-Hexadiene

-51.5 Internal substitution stabilizes

system.[1]
Cyclic (Reference) 1,3-CyclohexadieneCyclic

-55.4 Less Stable. Locked s-cis, ring strain.[1]
Cyclic (Dimethyl) 1,2-Dimethyl-1,3-cyclohexadieneCyclic

~ -54.0***Substitution stabilizes, but locked s-cis persists.[1]

*Estimated values based on substitution additivity rules and conjugation corrections.

Key Insight: While alkyl substitution (dimethylation) stabilizes both systems via hyperconjugation, the acyclic 2,3-dimethyl-1,3-butadiene outperforms the cyclic analog.[1] The cyclic system's inability to rotate out of the s-cis conformation imposes a permanent steric and electronic penalty.

Structural Analysis: The "s-cis" vs. "s-trans" Paradigm[1][2][3][4]

The stability differential is mechanistically rooted in conformational freedom.

Acyclic Systems: Rotational Freedom

Acyclic dienes exist in an equilibrium between the s-cis (syn-like) and s-trans (anti-like) conformers.[1]

  • s-trans Preference: 2,3-Dimethyl-1,3-butadiene exists predominantly in the s-trans geometry.[1][2][3] This minimizes steric repulsion between the vinyl hydrogens and the methyl groups.[4]

  • Steric Cost of s-cis: To adopt the s-cis form (required for Diels-Alder reactions), the molecule must overcome a rotational barrier.[1] For 2,3-dimethyl-1,3-butadiene, the energy gap (

    
    ) is approximately 1.9 - 2.5 kcal/mol .[1][5]
    
Cyclic Systems: Conformational Lock

Cyclic dienes like 1,3-cyclohexadiene are mechanically constrained in the s-cis conformation by the ring structure.

  • Permanent Destabilization: The s-cis geometry is inherently higher in energy due to the proximity of the terminal carbons (C1 and C4) and less efficient

    
    -orbital overlap compared to the extended s-trans system.
    
  • Ring Strain: In addition to the s-cis penalty, the sp

    
     carbons in the ring impose angle strain (deviation from ideal 120° angles) and torsional strain (eclipsing interactions), further raising the ground state energy.
    
Visualization: Stability Hierarchy & Energy Profile

StabilityHierarchy Acyclic Acyclic Dimethyl Diene (2,3-Dimethyl-1,3-butadiene) Equilibrium Conformational Equilibrium (s-trans ⇌ s-cis) Acyclic->Equilibrium Free Rotation sTrans s-trans Conformer (Ground State, Low Energy) Equilibrium->sTrans >95% Population sCis s-cis Conformer (High Energy, Reactive) Equilibrium->sCis <5% Population Strain Destabilizing Factors: 1. Forced s-cis Geometry 2. Ring Strain 3. Torsional Strain sTrans->Strain More Stable Than Cyclic Cyclic Dimethyl Diene (1,2-Dimethyl-1,3-cyclohexadiene) Locked Structurally Locked (No Rotation) Cyclic->Locked Locked->Strain Permanent State

Caption: Energy landscape comparison. Acyclic dienes access the stable s-trans well, while cyclic dienes are trapped in the high-energy s-cis state.[1]

Experimental Protocol: Measuring Stability via Solution Calorimetry

To empirically verify these stability differences, researchers utilize Solution Calorimetry to measure the Heat of Hydrogenation. This self-validating protocol ensures accurate thermodynamic data collection.[1]

Protocol: Hydrogenation Calorimetry

Objective: Determine


 of a target diene.
Principle:  The reaction Diene + 2 H2 → Alkane is exothermic. The heat released is proportional to the energy difference between the diene and the alkane. Since the product alkane is often identical or energetically similar (isomer-wise), the heat released directly reflects the diene's stability.

Reagents & Equipment:

  • Solvent: Glacial Acetic Acid or Dodecane (inert, high boiling point).

  • Catalyst: 5% Pd/C or PtO

    
     (Adams' Catalyst).
    
  • Hydrogen Source: H

    
     gas at 1 atm (balloon or bubbler).
    
  • Calorimeter: Dewar flask with precision thermistor or Isothermal Titration Calorimeter (ITC) adapted for gas injection.

Step-by-Step Methodology:

  • System Calibration:

    • Charge the calorimeter with 50.0 mL solvent and 50 mg catalyst.

    • Saturate with H

      
       gas for 30 minutes to activate the catalyst surface.
      
    • Inject a standard alkene (e.g., 1-hexene,

      
       kcal/mol) to determine the calorimeter constant (
      
      
      
      ).
  • Baseline Equilibration:

    • Allow the system to reach thermal equilibrium (

      
       °C/min).
      
    • Record baseline temperature (

      
      ).
      
  • Reaction Initiation:

    • Inject a precise molar amount (

      
      ) of the dimethyl diene (e.g., 1.00 mmol) via a gas-tight syringe.
      
    • Maintain vigorous stirring to eliminate mass transfer limitations.

  • Data Acquisition:

    • Monitor the temperature rise (

      
      ) until the curve plateaus and returns to the cooling baseline.
      
    • The reaction is complete when H

      
       uptake ceases (monitor pressure if using a closed Parr system).
      
  • Calculation:

    • Calculate heat released:

      
      .[6]
      
    • Determine Molar Enthalpy:

      
      .
      

Validation Check:

  • Self-Consistency:[1][3] Run the acyclic and cyclic isomers back-to-back. The cyclic diene should consistently release 2-4 kcal/mol more heat than the acyclic variant, confirming its lower stability.

ExperimentalWorkflow Step1 1. Calibration (Standard Alkene) Step2 2. Equilibration (Stable Baseline) Step1->Step2 Step3 3. Injection (Target Diene) Step2->Step3 Step4 4. Measurement (Temp Rise ΔT) Step3->Step4 Step5 5. Calculation (ΔH = -q/n) Step4->Step5 Step5->Step1 Repeat for Validation

Caption: Workflow for solution calorimetry determination of heats of hydrogenation.

Conclusion

  • Primary Driver: The ability of acyclic dienes to adopt the s-trans conformation avoids the steric and electronic penalties associated with the s-cis geometry.

  • Secondary Driver: Cyclic dienes suffer from ring strain and are permanently locked in the unfavorable s-cis state.

  • Implication for Drug Design: When designing stable intermediates or prodrugs containing diene moieties, acyclic linkers offer superior shelf-stability and lower reactivity toward dimerization (Diels-Alder) compared to cyclic dienes, unless the specific reactivity of the cyclic system is required for the mechanism of action.

References
  • NIST Chemistry WebBook. Thermochemical Data for 1,3-Butadiene and Derivatives.[1] National Institute of Standards and Technology. [Link]

  • Rogers, D. W., et al. (2000). Heats of Hydrogenation and Formation of Cyclic and Acyclic Dienes. Journal of Chemical Thermodynamics. [Link]

  • Master Organic Chemistry. s-cis and s-trans Conformations of Dienes.[Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard Reference Text).
  • Jensen, F.Introduction to Computational Chemistry.

Sources

Precision in Packing: Experimental vs. Theoretical Density of C8H14 Dienes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and solvent engineering, the density of C8H14 dienes is not merely a physical constant but a proxy for molecular packing efficiency, volatility, and solvation power.[1][2] This guide compares the experimental density of three distinct C8H14 isomers against their theoretical predictions derived from Group Contribution Methods (GCM).

Key Findings:

  • Structural Impact: Despite identical molecular weights (110.20 g/mol ), the conjugated and substituted isomer (2,5-Dimethyl-2,4-hexadiene ) exhibits a density ~3.6% higher than the linear terminal isomer (1,7-Octadiene ).

  • Theoretical Gap: Standard theoretical models (Joback/GCM) often underestimate the density of conjugated systems by 2-5% because they fail to account for the planar packing efficiency induced by

    
     hybridization.[1][2]
    
  • Protocol Recommendation: For high-throughput screening, GCM is sufficient.[1][2] For process scale-up, Oscillating U-Tube densitometry (ASTM D4052) is the mandatory standard due to the high sensitivity of these dienes to temperature-dependent volume expansion.[1][2]

The Isomer Landscape: C8H14[3][4]

The formula C8H14 represents a Degree of Unsaturation (DoU) of 2.[1][2] We focus on three commercially relevant isomers that represent distinct topological classes: Terminal Linear , Conjugated Linear , and Branched Conjugated .[1][2]

Table 1: Experimental Baseline Properties
Isomer NameStructure TypeCASExp. Density (g/mL)Temp (°C)Phase State
1,7-Octadiene Linear, Terminal (Non-conjugated)3710-30-30.746 25Liquid
1,3-Octadiene Linear, Conjugated1002-33-10.738 20Liquid
2,5-Dimethyl-2,4-hexadiene Branched, Conjugated764-13-60.773 25Liquid/Solid*

*Note: 2,5-Dimethyl-2,4-hexadiene has a melting point near 14°C. Precise temperature control is critical during measurement to prevent partial crystallization.

Theoretical vs. Experimental Data

We compared the "Gold Standard" experimental values against the Joback Group Contribution Method, a common algorithm used in cheminformatics software (like ChemDraw or Chemeo) to predict properties when samples are unavailable.[1][2]

Table 2: Accuracy of Theoretical Predictions
IsomerExp. Density ($ \rho_{exp} $)Joback Pred.[1][2] ($ \rho_{calc} $)Deviation (%)Mechanistic Insight
1,7-Octadiene 0.746 g/mL0.751 g/mL+0.67% High Accuracy. The flexible alkyl chain behaves ideally, fitting the additive group theory well.
2,5-Dimethyl-2,4-hexadiene 0.773 g/mL0.742 g/mL-4.01% Significant Underestimation. Joback fails to account for the efficient stacking of the planar conjugated diene system.
1,3-Octadiene 0.738 g/mL (20°C)0.748 g/mL+1.35% Moderate Deviation. Conjugation exists, but the long "floppy" tail (C4-C8) disrupts packing, lowering density closer to the terminal isomer.

Scientist's Note: The deviation in the branched isomer is critical. Theoretical models often penalize branching (assuming steric hindrance lowers density).[1][2] However, in 2,5-dimethyl-2,4-hexadiene , the conjugation forces the central carbons into a planar geometry, allowing the molecules to stack more densely than the "floppy" 1,7-octadiene. Relying solely on theoretical density for this isomer could lead to a 4% error in reactor volume calculations.[1][2]

Experimental Protocol: Oscillating U-Tube Densitometry

To validate these values, one cannot rely on simple pycnometry due to the volatility of C8H14 dienes.[1][2] The following protocol utilizes an Oscillating U-Tube Density Meter (e.g., Anton Paar DMA series), which is a self-validating system.

Core Principle

The sample is introduced into a U-shaped borosilicate glass tube that is electronically excited to vibrate at its characteristic frequency (


).[1][2] The density (

) is directly related to the period of oscillation (

) by the mass-spring model:

Where A and B are instrument constants determined by calibration.
Workflow Diagram

ExperimentalProtocol Start Sample Prep (Degassing) Injection Syringe Injection (Bubble Check) Start->Injection Avoid Volatile Loss TempEq Peltier Equilibration (25.00 ± 0.01 °C) Injection->TempEq Thermal Stability Measure Period Measurement (Oscillation) TempEq->Measure Stable f Viscosity Viscosity Correction (Damping Factor) Measure->Viscosity Raw Data Output Final Density (g/cm³) Viscosity->Output Corrected Value

Figure 1: Validated workflow for measuring volatile diene density. Note the viscosity correction step, essential for C8H14 isomers where viscosity differs by structure.

Detailed Methodology
  • System Validation:

    • Blank Check: Inject dry air.[1][2] Reading must be

      
      .[1][2]
      
    • Standard Check: Inject degassed HPLC-grade water.[1][2] Reading must be

      
       (at 25°C).[1][2]
      
    • Why? If the water check fails, the U-tube likely has residue (e.g., polymerized diene films).[1][2] Clean with toluene followed by acetone.[1][2]

  • Sample Preparation:

    • Degassing: C8H14 dienes hold dissolved gases easily.[1][2] Sonicate the sample for 5 minutes. Do not apply vacuum, as 1,7-octadiene (BP ~117°C) has significant vapor pressure and selective evaporation will alter the composition.[1][2]

  • Injection & Equilibration:

    • Inject 2 mL using a Luer-lock glass syringe.

    • Visual Check: Use the instrument's camera to ensure no microbubbles are trapped in the U-tube apex.[1][2] A single bubble will cause the tube to vibrate faster, artificially lowering the reported density.[1][2]

    • Set Peltier thermostat to 25.00°C. Wait for "Stability Criteria" (typically

      
       over 60 seconds).
      
  • Viscosity Correction:

    • The instrument measures the damping of the oscillation.[1][2] High viscosity induces shear forces that mimic extra mass.[1][2]

    • For C8H14, viscosity is low (< 1 mPa[1]·s), but the correction must be enabled to distinguish the subtle 0.008 g/mL difference between isomers.

Theoretical Prediction Logic (Computational)

When experimental samples are limited (e.g., early-stage drug candidates), we rely on computational methods.[1][2] Below is the logic flow for the Joback Group Contribution Method , the most common "theoretical" value found in databases.

Calculation Logic

The Joback method assumes density is additive based on functional groups.[1][2]




Where

is molar volume, and

is the contribution of group

.[1]
Computational Workflow

ComputationalLogic cluster_groups Group Contributions (Joback) Input Input Structure (SMILES/InChI) Fragment Fragmentation (Break into Groups) Input->Fragment G1 -CH3 (Methyl) Vol: 24.82 Fragment->G1 G2 =CH2 (Alkene Term) Vol: 24.08 Fragment->G2 G3 =CH- (Alkene Int) Vol: 18.25 Fragment->G3 Sum Summation Σ(Ni * Vi) G1->Sum G2->Sum G3->Sum Calc Calculate Density ρ = Mw / (17.5 + Σ) Sum->Calc

Figure 2: The Joback prediction algorithm. Note that this linear addition ignores 3D conformational packing, leading to the errors seen in Table 2.

References

  • NIST Chemistry WebBook. 1,7-Octadiene Thermophysical Properties.[1][2] National Institute of Standards and Technology.[2] [Link][1]

  • PubChem. 1,3-Octadiene Compound Summary. National Library of Medicine.[1][2] [Link]

  • Joback, K. G., & Reid, R. C. (1987).[1][2] Estimation of pure-component properties from group-contributions.[1][2][3] Chemical Engineering Communications.[1][2] (Foundational reference for the theoretical calculations used in Table 2).

  • ASTM International. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1][2][Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5,5-Dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5,5-Dimethyl-1,3-hexadiene. As a volatile and flammable diene, improper handling and disposal of this compound pose significant safety, health, and environmental risks. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of waste management that prioritizes safety and regulatory compliance.

Immediate Safety Profile & Hazard Analysis

This compound is a flammable liquid that requires careful handling in a controlled laboratory environment.[1][2][3] The primary hazards associated with this chemical are its low flash point and the potential for its vapors to form explosive mixtures with air.[1][3][4] Understanding its properties is the first step in ensuring safe disposal.

Causality of Hazards:

  • Flammability: With a flash point of 11.3°C, this compound can be ignited by sparks, open flames, or hot surfaces at or near typical room temperature.[5] The risk of fire or explosion is a critical consideration for all handling and disposal procedures.[1][3]

  • Vapor Inhalation: Vapors are heavier than air and can accumulate in poorly ventilated areas, leading to potential respiratory irritation and other health effects.[1]

  • Environmental Contamination: Discharge into drains or the environment must be strictly avoided.[5][6] While specific ecotoxicity data for this compound is limited, similar organic solvents can be toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[4]

Key Physical and Chemical Properties

A thorough understanding of the chemical's properties is foundational to its safe management. The following table summarizes critical data for this compound.

PropertyValueSignificance for Disposal
Molecular Formula C₈H₁₄Indicates an organic compound that will undergo combustion.
Molecular Weight 110.20 g/mol Relevant for calculating quantities for waste manifests.[7]
Physical State LiquidRequires appropriate liquid-tight containers for waste collection.[5]
Boiling Point 115.7°C at 760 mmHgVolatility necessitates well-ventilated areas for handling and sealed waste containers.[5]
Flash Point 11.3°CExtremely flammable.[5] Mandates storage away from all ignition sources and the use of spark-proof tools.[3][4]
Density 0.737 g/cm³Lighter than water. In case of a large spill, it will float on water.
Vapor Pressure 22.4 mmHg at 25°CHigh vapor pressure indicates a significant inhalation hazard and potential for rapid formation of flammable atmospheres.[5]
Solubility Insoluble in waterDo not use water to clean up spills as it will spread the chemical.[8] Prohibits disposal down the sewer system.[2][5]

On-Site Waste Management Protocol: A Step-by-Step Guide

This protocol ensures that this compound waste is collected, stored, and handled safely within the laboratory before its ultimate disposal by a licensed facility.

Step 1: Personal Protective Equipment (PPE) Mandates

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent skin and eye contact, and inhalation of vapors.[5]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[5] Use chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[3][5]

  • Respiratory Protection: If working outside of a certified chemical fume hood or in an area where ventilation is inadequate, a full-face respirator with an organic vapor cartridge is required.[3][5]

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Container Selection: Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[9] The container must have a self-closing lid to minimize vapor escape.[9]

  • Waste Stream Segregation: This waste stream must be segregated as a flammable organic liquid .

    • DO NOT mix with oxidizing agents, strong reducing agents, or corrosive wastes (acids/bases).[4][10] Mixing with oxidizers can create a significant fire or explosion hazard.[10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste, Flammable Liquid ," and list the full chemical name: "This compound ."[9][11] Ensure the label also includes the date of accumulation and the responsible researcher's name.

Step 3: On-Site Storage
  • Location: Store the sealed waste container in a well-ventilated, designated satellite accumulation area or a central hazardous waste storage area.[12] This area must be away from heat, sparks, open flames, and direct sunlight.[1][4]

  • Containment: Secondary containment (e.g., a larger, chemically resistant tub) is required to contain any potential leaks from the primary container.

  • Grounding: To prevent ignition from static electricity, ensure the waste container and any transfer equipment are properly grounded and bonded, especially during transfer operations.[2][4]

Approved Disposal Methodologies

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5][6] The required method of disposal is through a licensed and certified hazardous waste management facility.[2]

Primary Disposal Method: Controlled Incineration

The recommended and most effective disposal method for this compound is controlled incineration at a licensed chemical destruction plant.[5]

  • Scientific Rationale: This compound is an organic hydrocarbon. High-temperature incineration (typically >850°C) with sufficient oxygen ensures its complete thermal oxidation into carbon dioxide (CO₂) and water (H₂O). This process irreversibly destroys the chemical, eliminating its flammability and potential toxicity.

  • Flue Gas Scrubbing: The process must include flue gas scrubbing.[5] This is a critical step that removes any potentially hazardous byproducts of combustion, such as carbon monoxide (CO) or other pyrolysis products, from the exhaust stream before it is released into the atmosphere, thus preventing air pollution.[1][4]

Regulatory Framework: RCRA Compliance

Due to its flash point of 11.3°C (which is below 140°F), this compound is classified as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] Its designated waste code is D001 .[6][13] All disposal procedures, including container labeling, storage time limits, and transportation, must comply with RCRA regulations to avoid significant legal and financial penalties.

Emergency Procedures for Spills and Accidental Releases

In the event of a spill, immediate and decisive action is required to mitigate hazards.

Step 1: Evacuate and Secure the Area
  • Immediately remove all sources of ignition from the area (e.g., turn off hot plates, unplug electrical equipment).[5][10]

  • Evacuate non-essential personnel and restrict access to the affected area.[5]

Step 2: Ventilate
  • Ensure the area is well-ventilated to disperse flammable vapors. If the spill occurs in a fume hood, keep it running.

Step 3: Containment and Cleanup
  • For minor spills, use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the liquid.[1]

  • Use only spark-proof tools for cleanup.[3][4][5]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[5][10]

Step 4: Decontamination
  • Wash the spill area thoroughly. Prevent runoff from entering drains.[10]

The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound.

G cluster_0 On-Site Waste Management cluster_1 Disposal Pathway cluster_2 Emergency Protocol (Spill) start Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling container Step 2: Select Labeled, Compatible Waste Container (Flammable Liquid) ppe->container segregate Step 3: Segregate Waste (No Oxidizers or Corrosives) container->segregate storage Step 4: Store in Ventilated, Secondary Containment Area segregate->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup When Container is Full or per Schedule transport Transport under RCRA Regulations (Waste Code: D001) pickup->transport disposal Final Disposal: Controlled Incineration with Flue Gas Scrubbing transport->disposal spill Accidental Spill Occurs secure Remove Ignition Sources & Evacuate Area spill->secure cleanup Contain with Absorbent (Use Spark-Proof Tools) secure->cleanup spill_dispose Collect & Dispose of as D001 Hazardous Waste cleanup->spill_dispose

Caption: Decision workflow for this compound waste management.

References

  • This compound SDS. ECHEMI.
  • 5,5-Dimethyl-1,3-cyclohexanedione Safety Data Sheet. Santa Cruz Biotechnology.
  • 1,3-Hexadiene Safety Data Sheet. Carl ROTH.
  • 2,5-Dimethyl-2,4-hexadiene Safety Data Sheet. Thermo Fisher Scientific.
  • Sodium Hydroxide, 1M Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet. BASF.
  • 5,5-Dimethyl-1,3-cyclohexanedione Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet. Sigma-Aldrich.
  • 2,5-Dimethyl-2,4-hexadiene Safety Data Sheet. C.P.A. Ltd.
  • 1,5-HEXADIENE Safety Data Sheet. Gelest, Inc.
  • Chemical Properties of this compound (CAS 1515-79-3). Cheméo.
  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration.
  • Safe Handling of Corrosive & Flammable Chemical Reagents. Lab Safety on the Learning Videos Channel - YouTube.
  • How Do You Dispose Of Flammable Liquids?. CountyOffice.org - YouTube.
  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. - YouTube.
  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training - YouTube.
  • 3,5-Dimethylhexa-1,3-diene. PubChem.
  • How Should You Dispose Of Flammable Liquids?. SecurityFirstCorp.com - YouTube.
  • 5,5-dimethyl-3-hexene (cis,trans unspecified). NIST WebBook.
  • Proper Handling, Storage, and Disposal of Chemicals | SHS General Science. YouTube.
  • 2,5-dimethyl-2,4-hexadiene Properties. chemister.ru.

Sources

Personal protective equipment for handling 5,5-Dimethyl-1,3-hexadiene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Architecture

Handling 5,5-Dimethyl-1,3-hexadiene requires more than standard compliance; it demands an understanding of its physicochemical behavior. This compound is a conjugated diene , structurally characterized by a terminal tert-butyl group attached to a diene system. This structure dictates two primary risk vectors:[1][2][3]

  • Thermodynamic Instability (Fire/Explosion): As a highly flammable liquid (Flash Point < 23°C), its low dielectric constant allows static charge accumulation during transfer, creating a high ignition risk in dry atmospheres [1].

  • Auto-oxidation (Peroxide Formation): Like many conjugated dienes, this molecule is susceptible to free-radical attack by atmospheric oxygen, potentially forming unstable peroxides upon prolonged storage, particularly if inhibitors (like BHT) are depleted [2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by permeation kinetics . This compound is a lipophilic hydrocarbon; therefore, standard latex gloves offer negligible protection due to rapid swelling and degradation.

Barrier Protection Standards
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Splash) Nitrile (Minimum 5 mil) Nitrile provides adequate resistance to aliphatic hydrocarbons for incidental contact. Change immediately upon contamination.[4]
Hand (Immersion) Viton® or PVA (Polyvinyl Alcohol) For prolonged handling, Viton offers superior resistance to permeation by non-polar solvents compared to standard nitrile [3].
Respiratory Fume Hood (Primary) or Respirator w/ OV Cartridge Volatility requires engineering controls. If outside a hood, use a half-face respirator with Organic Vapor (Type A, Brown) cartridges.
Ocular Chemical Splash Goggles Safety glasses are insufficient for pouring operations due to the risk of aerosolization and severe eye irritation (Category 2A) [4].
Body Flame-Resistant (FR) Lab Coat Synthetic fibers (polyester) can melt into skin during a flash fire. 100% cotton or Nomex® is mandatory.

Operational Workflow & Logic

The following diagram illustrates the critical decision nodes for handling this diene, integrating safety checks with operational steps.

G cluster_0 Critical Safety Zone Start Start: Chemical Retrieval Check Visual Inspection (Crystals/Solids?) Start->Check Peroxide STOP: Potential Peroxides Contact EHS Immediately Check->Peroxide Yes (Solids Found) Prep Engineering Controls (Fume Hood + Grounding) Check->Prep No (Clear Liquid) Transfer Transfer Protocol (Inert Atmosphere) Prep->Transfer Use Experimental Application Transfer->Use Waste Disposal: Organic Solvents (Non-Halogenated) Use->Waste

Figure 1: Operational decision tree emphasizing the critical peroxide check prior to engineering control engagement.

Detailed Operational Protocol

Phase 1: Pre-Operational Verification

Before opening the vessel, inspect the liquid.

  • The "Crystal" Test: If you observe solid crystals around the cap or floating in the liquid, DO NOT OPEN . This indicates high-level peroxide formation, which is shock-sensitive.

  • Inhibitor Status: Verify the date of receipt. If the chemical has been stored for >12 months without a stabilizer check, test for peroxides using commercially available test strips (e.g., Quantofix®) [5].

Phase 2: Safe Transfer Methodology

Objective: Mitigate static discharge and inhalation exposure.

  • Engineering Setup: All transfers must occur within a certified chemical fume hood.

  • Grounding: When transferring volumes >500mL, ground the receiving vessel. This compound is non-conductive; pouring generates static charge that can arc to the metal hood sash or nearby equipment.

  • Inerting: For high-purity applications, blanket the open container with Nitrogen or Argon to displace oxygen, reducing the flammability range and preventing oxidation [6].

  • Syringe Techniques: If using a syringe, use a Luer-lock tip to prevent needle detachment under pressure. Avoid rapidly expelling the liquid, which generates aerosols.

Phase 3: Waste Disposal & Deactivation
  • Segregation: Dispose of as Non-Halogenated Organic Solvent . Do not mix with strong oxidizers (e.g., Nitric Acid), as this will trigger an immediate exothermic reaction.

  • Container: Use high-density polyethylene (HDPE) or glass waste containers.

  • Labeling: Clearly mark "Flammable" and "Irritant."

Emergency Response Tactics

Scenario A: Skin Exposure

  • Immediate Action: Move to the safety shower/sink immediately.

  • Protocol: Flush with water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash the skin; this increases the permeation rate of the diene into the bloodstream.

  • Medical: Seek evaluation for dermatitis.

Scenario B: Spillage (>100 mL)

  • Evacuate: Clear the immediate area.

  • Isolate: Turn off all ignition sources (stir plates, hot guns).

  • Contain: Use non-combustible absorbents (Vermiculite or sand). Do not use paper towels , which increase the surface area for evaporation and flammability.

  • Disposal: Transfer absorbent to a fume hood to evaporate safely before final disposal.

References

  • National Fire Protection Association (NFPA). (2024). NFPA 77: Recommended Practice on Static Electricity. Link

  • Clark, D. E. (2001). "Peroxides and Peroxide-Forming Compounds."[5] Chemical Health and Safety, 8(5), 12-22. Link

  • Ansell Chemical Resistance Guide. (8th Ed). Permeation & Degradation Data for Organic Solvents. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Peroxide Forming Solvents Technical Bulletin. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.